Vigabatrin Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-aminohex-5-enoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-2-5(7)3-4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNKOYLPAMUOHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CCC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dawn of a Targeted Epilepsy Therapy: A Technical Guide to the Discovery and Early Development of Vigabatrin as a GABA-T Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vigabatrin (γ-vinyl-GABA) stands as a pioneering example of rational drug design in the field of epileptology. Its development marked a shift from serendipitous discovery to a targeted approach aimed at modulating a specific neurochemical pathway implicated in seizure generation. This technical guide provides an in-depth exploration of the discovery and early development of vigabatrin, focusing on its core mechanism as an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T). We will delve into the quantitative data from seminal preclinical and clinical studies, detail key experimental protocols, and visualize the underlying biochemical and developmental pathways.
The Scientific Rationale: Targeting the GABAergic System
The central nervous system (CNS) maintains a delicate balance between excitatory and inhibitory neurotransmission. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian brain, playing a crucial role in suppressing excessive neuronal firing that can lead to seizures.[1] The concentration of GABA at the synapse is tightly regulated by its synthesis, release, reuptake, and degradation.
The enzyme GABA-transaminase (GABA-T) is a key player in the degradation of GABA. It catalyzes the conversion of GABA to succinic semialdehyde, thereby reducing the amount of available inhibitory neurotransmitter.[1] The central hypothesis behind the development of vigabatrin was that by inhibiting GABA-T, the synaptic concentration of GABA would increase, leading to enhanced inhibitory tone and a reduction in seizure susceptibility.[2]
Mechanism of Action: Irreversible Inhibition of GABA-T
Vigabatrin was designed as a "suicide" or "mechanism-based" inhibitor of GABA-T.[3] Structurally, it is an analogue of GABA.[3] The pharmacologically active S(+) enantiomer of vigabatrin acts as a substrate for GABA-T.[4] During the catalytic process, an intermediate is formed that covalently binds to the enzyme, leading to its irreversible inactivation.[2] The consequence of this action is a sustained increase in GABA concentrations in the brain.[2][5] The duration of vigabatrin's effect is therefore not dictated by its plasma half-life, but rather by the rate of de novo synthesis of the GABA-T enzyme.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from early preclinical and clinical studies on vigabatrin.
Table 1: Effect of Vigabatrin on GABA Levels
| Study Type | Species/Population | Dosage | Change in GABA Concentration | Reference |
| Preclinical (in vivo) | Rat Brain | 150 mg/kg daily for 5 days | Significant elevation in all brain regions except amygdala and olfactory bulb | [1] |
| Clinical (in vivo) | Epileptic Patients (CSF) | Not specified | Total GABA: 283% increase; Free GABA: 197% increase | [7] |
| Clinical (in vivo) | Epileptic Patients (CSF) | Long-term therapy | 2- to 5-fold increase over baseline | [8] |
| Clinical (in vivo) | Epileptic Patient (Brain Tissue & CSF) | Long-term therapy | 3-fold increase in total and free GABA | [9] |
| Clinical (in vivo) | Epileptic Patients (Occipital Lobe) | Up to 3 g/day | 2-3 times control values | [5] |
| Clinical (in vivo) | Children with Epilepsy (Occipital Lobe) | Not specified | Significant increase (p < 0.05) | [3] |
| Clinical (in vivo) | Epileptic Patients (Occipital Lobe) | 3-4 g/day | Twofold elevation compared to non-epileptic subjects | [8] |
Table 2: Clinical Efficacy of Vigabatrin in Refractory Partial Seizures (Add-on Therapy)
| Study Design | Number of Patients | Vigabatrin Dose | Primary Outcome | Placebo Response | Reference |
| Double-blind, placebo-controlled | 90 | Not specified | 48% of patients achieved ≥50% reduction in seizure frequency | 26% of patients | [10] |
| Double-blind, placebo-controlled | 203 | 3 g/day | 43% of patients achieved ≥50% reduction in seizure frequency | 19% of patients | [11] |
| Double-blind, placebo-controlled, crossover | 19 | 3 g/day | 11 of 19 patients (58%) experienced >50% reduction in weekly seizure occurrence | Not applicable (crossover) | [12] |
| Double-blind, placebo-controlled | 45 | 1.5 g twice daily | 50% of patients on vigabatrin showed a >50% reduction in seizure frequency | 17% of patients on placebo | [13] |
| Review of controlled trials | Not specified | Not specified | 24-67% of patients achieved a ≥50% reduction in seizure frequency | Not applicable | [14] |
| Long-term study | 10 | Not specified | Mean reduction of seizure frequency was 65% ± 23% | Not applicable | [8] |
Table 3: Pharmacokinetic Properties of Vigabatrin
| Parameter | Value | Population | Reference |
| Bioavailability | 80-90% | Not specified | [15] |
| Protein Binding | 0% | Not specified | [15] |
| Metabolism | Not metabolized | Not specified | [15] |
| Elimination Half-Life | 5-8 hours | Young Adults | [15] |
| Elimination Half-Life | 12-13 hours | Elderly | [15] |
| Excretion | Primarily via kidneys (unchanged) | Not specified | [15] |
| Oral Clearance | 7 L/h | Adults | [6] |
Key Experimental Protocols
In Vitro GABA-Transaminase (GABA-T) Inhibition Assay
This assay is fundamental to determining the inhibitory potential of a compound like vigabatrin on its target enzyme.
Objective: To quantify the inhibition of GABA-T activity by vigabatrin in a cell-free system.
Materials:
-
Purified GABA-T enzyme (from porcine or recombinant sources)
-
GABA solution (substrate)
-
α-ketoglutarate solution (co-substrate)
-
Vigabatrin solutions of varying concentrations
-
Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP+
-
Spectrophotometer capable of measuring absorbance at 340 nm
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the assay buffer, α-ketoglutarate, NADP+, and SSADH.
-
Inhibitor Addition: Add varying concentrations of vigabatrin to the test wells. Add a vehicle control (e.g., water or buffer) to the control wells.
-
Enzyme Addition: Add a standardized amount of purified GABA-T to all wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the interaction between vigabatrin and GABA-T.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a known concentration of GABA to all wells.
-
Kinetic Measurement: Immediately begin measuring the change in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the production of NADPH, which is stoichiometrically linked to the deamination of GABA by GABA-T and the subsequent oxidation of succinic semialdehyde by SSADH.
-
Data Analysis: Calculate the initial reaction velocities for each vigabatrin concentration. Plot the percentage of inhibition against the logarithm of the vigabatrin concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). For irreversible inhibitors, time-dependent inhibition kinetics would also be analyzed.
In Vivo Measurement of Brain GABA Levels using Proton Magnetic Resonance Spectroscopy (¹H-MRS)
¹H-MRS is a non-invasive technique that allows for the quantification of metabolites, including GABA, in the living brain.
Objective: To measure the concentration of GABA in specific brain regions of living subjects before and after vigabatrin administration.
Materials and Equipment:
-
Magnetic Resonance Imaging (MRI) scanner (typically 3 Tesla or higher for better signal-to-noise ratio)
-
Proton head coil
-
Specialized ¹H-MRS pulse sequence (e.g., MEGA-PRESS)
-
Software for spectral data processing and quantification
Protocol:
-
Subject Preparation: The subject is positioned comfortably in the MRI scanner. Anatomical MRI scans (e.g., T1-weighted) are acquired to define the volume of interest (VOI) for the MRS measurement (e.g., occipital cortex).
-
Voxel Placement: The VOI (voxel) is carefully placed in the desired brain region, avoiding areas with bone, cerebrospinal fluid, and major blood vessels to minimize signal contamination.
-
Shimming: Magnetic field homogeneity within the voxel is optimized through a process called shimming to ensure narrow spectral line widths and better spectral quality.
-
Water Suppression: The strong water signal is suppressed using specific radiofrequency pulses to allow for the detection of the much lower concentration of metabolites.
-
¹H-MRS Data Acquisition: A J-difference editing pulse sequence, such as MEGA-PRESS (MEscher-GArwood Point RESolved Spectroscopy), is used for GABA detection. This technique selectively detects molecules that are J-coupled, like GABA, while suppressing overlapping signals from other metabolites. The acquisition typically involves alternating "edit-on" and "edit-off" scans.
-
Data Processing: The acquired free induction decays (FIDs) are processed, which includes frequency and phase correction, and Fourier transformation to obtain the MR spectrum. The "edit-on" and "edit-off" spectra are subtracted to reveal the edited GABA signal at approximately 3.0 ppm.
-
Quantification: The area under the GABA peak is quantified using specialized software. The GABA concentration is typically expressed relative to an internal reference standard, such as the unsuppressed water signal from the same voxel or creatine.
Assessment of Anticonvulsant Efficacy in Preclinical Animal Models
Animal models are crucial for the initial evaluation of the efficacy of potential antiepileptic drugs.
Objective: To determine the ability of vigabatrin to reduce seizure frequency, duration, or severity in established animal models of epilepsy.
Common Models:
-
Maximal Electroshock (MES) Test: This model induces generalized tonic-clonic seizures and is predictive of efficacy against generalized seizures.
-
Subcutaneous Pentylenetetrazol (scPTZ) Test: This model induces clonic seizures and is predictive of efficacy against absence seizures.
-
Kindling Model: This model involves repeated subconvulsive electrical or chemical stimulation of a specific brain region (e.g., amygdala), leading to the progressive development of focal and secondarily generalized seizures. It is a model of chronic epilepsy and epileptogenesis.
General Protocol (using the Kindling Model):
-
Animal Preparation: Rodents (e.g., rats) are surgically implanted with an electrode in a specific brain region, such as the amygdala.
-
Kindling Induction: After a recovery period, the animals receive brief, low-intensity electrical stimulation through the implanted electrode daily.
-
Seizure Scoring: The behavioral seizure response to each stimulation is observed and scored using a standardized scale (e.g., Racine's scale). This process is continued until the animals consistently exhibit a fully kindled seizure (e.g., stage 5 on Racine's scale).
-
Drug Administration: Once the animals are fully kindled, they are treated with vigabatrin or a vehicle control at various doses and time points before the electrical stimulation.
-
Efficacy Assessment: The effect of vigabatrin on seizure parameters is recorded. This can include:
-
A reduction in the seizure stage.
-
A decrease in the duration of the afterdischarge (the electrographic seizure activity recorded from the electrode).
-
An increase in the seizure threshold (the minimum current required to elicit a seizure).
-
-
Data Analysis: The data from the vigabatrin-treated group is compared to the vehicle-treated group to determine the anticonvulsant efficacy of the drug. Dose-response curves can be generated to determine the ED50 (the dose that produces the desired effect in 50% of the animals).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: The GABA shunt pathway illustrating synthesis and degradation, and the inhibitory action of vigabatrin on GABA-T.
References
- 1. Elevation of brain GABA levels with vigabatrin (gamma-vinylGABA) differentially affects GAD65 and GAD67 expression in various regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABA changes with vigabatrin in the developing human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental studies of the influence of vigabatrin on the GABA system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vigabatrin: effect on brain GABA levels measured by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overview of GABA Metabolism - Creative Proteomics [creative-proteomics.com]
- 8. Human brain GABA levels rise after initiation of vigabatrin therapy but fail to rise further with increasing dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical development of antiepileptic drugs: past, present, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. devtoolsdaily.com [devtoolsdaily.com]
- 12. Clinical Trial of Vigabatrin as Adjunctive Therapy in Children with Refractory Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What drugs are in development for Epilepsy? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. The effect of vigabatrin on brain and platelet GABA-transaminase activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Stability of Vigabatrin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability profile of vigabatrin hydrochloride, an anticonvulsant medication. The information is intended to support research, development, and quality control activities related to this active pharmaceutical ingredient (API).
Chemical Properties of this compound
This compound is the hydrochloride salt of vigabatrin, a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] It is a white to off-white granular powder.[3] The pharmacologically active form is the S(+) enantiomer.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Name | 4-Amino-5-hexenoic acid hydrochloride | [4] |
| Synonyms | γ-Vinyl-GABA hydrochloride, Sabril | [1][2] |
| Molecular Formula | C₆H₁₂ClNO₂ | [1] |
| Molecular Weight | 165.62 g/mol | [1] |
| Melting Point | 171-176°C | [3] |
| Solubility | Freely soluble in water; slightly soluble in methanol; practically insoluble in methylene chloride.[3][5] | |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [1] |
Mechanism of Action
Vigabatrin's primary mechanism of action is the irreversible inhibition of GABA transaminase (GABA-T), the enzyme responsible for the catabolism of GABA.[1][6] By inhibiting GABA-T, vigabatrin increases the concentration of GABA in the brain, which enhances inhibitory neurotransmission and helps to suppress seizure activity.[6][7] The duration of its effect is dependent on the rate of GABA-T re-synthesis rather than the rate of drug elimination.[8]
Caption: Mechanism of action of vigabatrin.
Stability Analysis
The stability of this compound is a critical factor for its formulation, storage, and therapeutic efficacy. Several studies have evaluated its stability under various conditions.
Studies on extemporaneous formulations of vigabatrin have shown that its stability is temperature-dependent.
-
Refrigerated (2-8°C): Vigabatrin solutions in both amber glass and amber PET bottles are stable for up to 21 days.[9][10] The lowest pH change was observed in amber glass bottles under refrigeration.[9][10]
-
Room Temperature (15-30°C): Similar to refrigerated conditions, vigabatrin solutions are stable for up to 21 days in both amber glass and amber PET bottles.[9][10]
-
Elevated Temperature (40°C): At 40°C, the vigabatrin content in formulations decreased by more than 10% after just 7 days, indicating significant degradation.[9][10]
Vigabatrin powder for oral solution is often reconstituted in various liquids for ease of administration, especially in pediatric patients.
-
A study on the dissolution and stability of vigabatrin powder reconstituted in water, apple juice, whole milk, and infant formula found that the solutions were stable for up to 48 hours when stored at 2-8°C in a capped, glass container.[11][12][13]
-
All tested solutions met the USP acceptance criteria of 95.0% to 105.0% for product stability at 0, 24, and 48 hours.[11][12]
-
Visual inspection confirmed that the drug remained fully dissolved without visible particulates.[11][13]
Forced degradation studies are essential to understand the intrinsic stability of a drug substance. Stress testing of vigabatrin has been performed under various conditions as per ICH guidelines.[14]
-
Conditions Tested: Acid, alkali, peroxide, thermal, and photolytic stress conditions have been evaluated.[14]
-
The results from these tests show varying degrees of degradation, which helps in identifying the potential degradation pathways and developing stability-indicating analytical methods.[14]
Table 2: Summary of Vigabatrin Stability Studies
| Condition | Vehicle/Container | Duration | Stability Outcome | References |
| Refrigerated (2-8°C) | Amber Glass & PET Bottles | 21 days | Stable (within British Pharmacopoeia limits) | [9][10] |
| Room Temp (15-30°C) | Amber Glass & PET Bottles | 21 days | Stable (within British Pharmacopoeia limits) | [9][10] |
| Elevated Temp (40°C) | Amber Glass & PET Bottles | 7 days | >10% degradation | [9][10] |
| Refrigerated (2-8°C) | Water, Apple Juice, Milk, Infant Formula | 48 hours | Stable (95.0-105.0% of initial concentration) | [11][12] |
Experimental Protocols for Stability Analysis
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the stability assessment of vigabatrin.[9][14]
A validated stability-indicating HPLC method is crucial for accurately quantifying vigabatrin in the presence of its degradation products.
-
Methodology: The analysis of vigabatrin in extemporaneous formulations is often performed using methods described in the British Pharmacopoeia.[9][10] These methods are validated for specificity, linearity, precision, and accuracy.[9][10]
-
Sample Preparation:
-
Prepare a reference solution of vigabatrin at a known concentration (e.g., 1.0 mg/mL) in the mobile phase.[9]
-
For stability samples, withdraw an aliquot (e.g., 2 mL) from the test solution and dilute it with the mobile phase to a final concentration similar to the reference solution (e.g., 1.0 mg/mL).[9]
-
-
Chromatographic Conditions (Typical):
-
Column: Reverse-phase C18 column.
-
Mobile Phase: A suitable buffer system.
-
Detection: UV detection is commonly used.[8]
-
Flow Rate: Standard flow rates are employed.
-
-
Validation Parameters:
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: Assessed over a concentration range (e.g., 5-25 µg/mL) with a correlation coefficient (r²) > 0.99.[14]
-
Accuracy: Determined by recovery studies at different concentration levels.
-
Precision: Assessed through repeatability and intermediate precision, with a relative standard deviation (%RSD) of less than 2%.[14]
-
In addition to HPLC, other methods have been developed for the analysis of vigabatrin:
-
UV Spectrophotometry: Methods such as Zero-Order and First-Order Derivative Spectrophotometry have been developed and validated for quantifying vigabatrin in bulk form.[14]
-
Gas Chromatography (GC): GC methods are also available for the qualitative and quantitative analysis of vigabatrin.[8]
Caption: Experimental workflow for HPLC-based stability testing.
Conclusion
This compound is a water-soluble compound with well-defined chemical properties. Its stability is influenced by temperature, with significant degradation occurring at elevated temperatures. In various liquid formulations suitable for oral administration, it maintains stability for at least 48 hours under refrigerated conditions. The use of validated, stability-indicating analytical methods, primarily HPLC, is essential for ensuring the quality, safety, and efficacy of vigabatrin-containing products throughout their shelf life.
References
- 1. This compound | GABA Receptor | TargetMol [targetmol.com]
- 2. Vigabatrin (Hydrochloride) Datasheet DC Chemicals [dcchemicals.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Vigabatrin | C6H11NO2 | CID 5665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. VIGABATRIN | 60643-86-9 [chemicalbook.com]
- 6. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. wjarr.com [wjarr.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Dissolution and stability of vigabatrin powder in water, fruit juice, milk, and infant formula - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dissolution and stability of vigabatrin powder in water, fruit juice, milk, and infant formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dissolution and stability of vigabatrin powder in water, fruit juice, milk, and infant formula [aesnet.org]
- 14. "Method development and validation of vigabatrin using ICH guidelines." [wisdomlib.org]
Enantiomer-Specific Activity of Vigabatrin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vigabatrin, an effective anti-epileptic drug, is administered as a racemic mixture of two enantiomers, (S)-(+)-vigabatrin and (R)-(-)-vigabatrin. This technical guide delves into the stereospecific activity of vigabatrin hydrochloride, highlighting the differential pharmacological and pharmacokinetic profiles of its enantiomers. It is well-established that the therapeutic efficacy of vigabatrin is almost exclusively attributed to the (S)-(+)-enantiomer, which acts as a potent irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T). This guide provides a comprehensive overview of the enantiomer-specific mechanism of action, a summary of the pharmacokinetic data, detailed experimental protocols for the determination of enantiomer-specific activity and quantification, and a visualization of the relevant signaling pathways.
Introduction
Vigabatrin (γ-vinyl-GABA) is a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2] Its primary mechanism of action is the irreversible inhibition of GABA-T, the enzyme responsible for the catabolism of GABA.[3][4] This inhibition leads to a sustained increase in GABA concentrations in the brain, thereby enhancing GABAergic neurotransmission and providing its anticonvulsant effects.[5][6] Although administered as a racemate, the pharmacological activity resides almost entirely in the (S)-(+)-enantiomer.[7] The (R)-(-)-enantiomer is considered pharmacologically inactive with respect to GABA-T inhibition.[8] Understanding the enantiomer-specific properties of vigabatrin is crucial for optimizing its therapeutic use and for the development of future GABAergic modulators.
Enantiomer-Specific Pharmacodynamics
The differential activity of vigabatrin enantiomers is most pronounced at the level of their interaction with GABA-T.
Inhibition of GABA-Transaminase (GABA-T)
The anticonvulsant effect of vigabatrin is directly linked to the irreversible inhibition of GABA-T by the (S)-(+)-enantiomer. While specific IC50 or Ki values for the individual enantiomers are not consistently reported in publicly available literature, qualitative studies have repeatedly demonstrated that only the (S)-(+)-form of vigabatrin significantly inhibits GABA-T.[9][10] The (R)-(-)-enantiomer is reported to have no significant inhibitory effect on the enzyme.[9][10]
Table 1: Qualitative Enantiomer-Specific Activity on GABA-T
| Enantiomer | Activity on GABA-T |
| (S)-(+)-Vigabatrin | Irreversible Inhibitor |
| (R)-(-)-Vigabatrin | Inactive |
Signaling Pathway Modulation: The mTOR Pathway
Recent studies have elucidated a novel mechanism of action for vigabatrin involving the mammalian target of rapamycin (mTOR) signaling pathway, particularly relevant in the context of Tuberous Sclerosis Complex (TSC), a genetic disorder that often leads to epilepsy.[11][12] Vigabatrin has been shown to partially inhibit the mTOR pathway in astrocytes.[10][12] This inhibition is observed through the reduced phosphorylation of the ribosomal protein S6 (P-S6), a downstream effector of mTORC1.[11] It is hypothesized that this modulation of the mTOR pathway may contribute to the particular efficacy of vigabatrin in TSC-associated seizures.[10][12] The enantiomer-specific effects on the mTOR pathway have not been explicitly detailed in the reviewed literature.
Caption: Vigabatrin's inhibitory effect on the mTOR pathway.
Enantiomer-Specific Pharmacokinetics
The enantiomers of vigabatrin exhibit stereoselective pharmacokinetics, with notable differences in their plasma concentrations and clearance rates.
Table 2: Summary of Pharmacokinetic Parameters of Vigabatrin Enantiomers in Neonates (Single 125 mg Oral Dose) [3]
| Parameter | (S)-(+)-Vigabatrin | (R)-(-)-Vigabatrin |
| Cmax (mg/L) | 14.0 ± 4.3 | 34.1 ± 9.5 |
| AUC (mg·h/L) | 143 ± 44 | 231 ± 88 |
| Tmax (h) | 2.1 ± 1.1 | 2.2 ± 1.0 |
Data are presented as mean ± standard deviation.
Experimental Protocols
In Vitro GABA-Transaminase (GABA-T) Activity Assay (Spectrophotometric Method)
This protocol outlines a general method for determining GABA-T activity, which can be adapted to assess the inhibitory potential of vigabatrin enantiomers.
Principle: The assay measures the activity of GABA-T by quantifying the production of glutamate. The glutamate produced is then used in a coupled enzymatic reaction with glutamate dehydrogenase, which results in the reduction of a chromogenic substrate that can be measured spectrophotometrically.[13]
Materials:
-
Purified GABA-T enzyme
-
GABA solution
-
α-ketoglutarate solution
-
Glutamate dehydrogenase
-
NAD+ or NADP+
-
Chromogenic substrate (e.g., INT - iodonitrotetrazolium violet)
-
Tris-HCl buffer (pH 8.0)
-
(S)-(+)-Vigabatrin and (R)-(-)-Vigabatrin solutions of varying concentrations
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, α-ketoglutarate, NAD+, and glutamate dehydrogenase.
-
In a 96-well plate, add the GABA-T enzyme solution to each well.
-
To test for inhibition, pre-incubate the enzyme with varying concentrations of (S)-(+)-vigabatrin or (R)-(-)-vigabatrin for a specified time.
-
Initiate the reaction by adding the GABA solution to each well.
-
Immediately after adding GABA, add the reaction mixture containing the coupled enzyme system.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., dilute acid).
-
Measure the absorbance at the appropriate wavelength for the chosen chromogenic substrate (e.g., 492 nm for formazan produced from INT).[13]
-
Calculate the percentage of GABA-T inhibition for each concentration of the vigabatrin enantiomers relative to a control without any inhibitor.
Enantioselective Analysis of Vigabatrin in Plasma by Chiral HPLC
This protocol describes a method for the separation and quantification of vigabatrin enantiomers in a biological matrix.
Principle: The enantiomers of vigabatrin are separated using a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system. The differential interaction of the enantiomers with the chiral selector in the column leads to different retention times, allowing for their separation and individual quantification.[14][15]
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Teicoplanin aglycone-based)[14][15]
-
(S)-(+)-Vigabatrin and (R)-(-)-Vigabatrin analytical standards
-
Plasma samples
-
Acetonitrile for protein precipitation
-
Mobile phase (e.g., ethanol-water mixture)[14]
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
To a known volume of plasma, add a protein precipitating agent like acetonitrile.
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., Chirobiotic TAG)[14]
-
Mobile Phase: A suitable mixture of organic solvent and aqueous buffer (e.g., ethanol:water 80:20 v/v)[14]
-
Flow Rate: Optimized for the specific column (e.g., 0.4 ml/min)[14]
-
Detection: UV at 210 nm[14]
-
Injection Volume: Typically 10-20 µL
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram. The two enantiomers will appear as separate peaks with different retention times.
-
Prepare a calibration curve using analytical standards of known concentrations for both enantiomers.
-
Quantify the concentration of each enantiomer in the plasma sample by comparing the peak areas to the calibration curve.
-
Caption: Workflow for the enantioselective analysis of vigabatrin.
Conclusion
The therapeutic action of this compound is unequivocally linked to its (S)-(+)-enantiomer, which serves as a potent irreversible inhibitor of GABA-T. The (R)-(-)-enantiomer is pharmacologically inactive in this regard. The enantiomers also exhibit distinct pharmacokinetic profiles. Furthermore, emerging evidence suggests that vigabatrin may exert its effects through the modulation of other signaling pathways, such as the mTOR pathway. A thorough understanding of the enantiomer-specific properties of vigabatrin is paramount for its rational clinical use and for guiding the design of new, more selective antiepileptic drugs. The experimental protocols provided in this guide offer a framework for the continued investigation of the stereospecific activity of vigabatrin and other chiral compounds in drug development.
References
- 1. Vigabatrin (Sabril), a Gamma-Aminobutyric Acid Transaminase Inhibitor for the Treatment of Two Catastrophic Seizure Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. google.com [google.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mTOR Inhibition Mitigates Molecular and Biochemical Alterations of Vigabatrin-Induced Visual Field Toxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vigabatrin Inhibits Seizures and mTOR Pathway Activation in a Mouse Model of Tuberous Sclerosis Complex | PLOS One [journals.plos.org]
- 11. Vigabatrin inhibits seizures and mTOR pathway activation in a mouse model of tuberous sclerosis complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bmrservice.com [bmrservice.com]
- 14. A direct HPLC method for the resolution and quantitation of the R-(-)- and S-(+)-enantiomers of vigabatrin (gamma-vinyl-GABA) in pharmaceutical dosage forms using teicoplanin aglycone chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A direct HPLC method for the resolution and quantitation of the R-(-)- and S-(+)-enantiomers of vigabatrin (gamma-vinyl-GABA) in pharmaceutical dosage forms using teicoplanin aglycone chiral stationary phase. | Sigma-Aldrich [b2b.sigmaaldrich.com]
The Modulatory Role of Vigabatrin Hydrochloride in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. The intricate interplay between the nervous and immune systems within the central nervous system (CNS) presents a complex landscape for therapeutic intervention. Vigabatrin hydrochloride, an irreversible inhibitor of γ-aminobutyric acid (GABA) transaminase (GABA-T), is an established antiepileptic drug.[1][2][3] Its primary mechanism of action involves increasing the concentration of the inhibitory neurotransmitter GABA in the brain.[4] Emerging evidence suggests that beyond its role in neurotransmission, the GABAergic system, and by extension vigabatrin, may possess significant immunomodulatory and anti-inflammatory properties. This technical guide delves into the current understanding of the role of this compound in neuroinflammation, presenting key experimental findings, detailed methodologies, and an exploration of the underlying signaling pathways.
Introduction to Vigabatrin and Neuroinflammation
Vigabatrin is a structural analog of GABA and acts as a selective, irreversible inhibitor of GABA-T, the primary enzyme responsible for the degradation of GABA.[1][3] By inhibiting GABA-T, vigabatrin leads to a sustained increase in GABA levels in the CNS, enhancing GABAergic inhibitory neurotransmission.[4] This mechanism is the cornerstone of its anticonvulsant effects.[2]
Neuroinflammation is a complex biological response of the CNS to various insults, including infection, trauma, and neurodegenerative diseases. It is characterized by the activation of glial cells, particularly microglia and astrocytes, and the production of a host of inflammatory mediators such as cytokines, chemokines, and reactive oxygen species. While acute neuroinflammation is a protective and restorative process, chronic neuroinflammation is largely detrimental, contributing to neuronal damage and disease progression. The GABAergic system is increasingly recognized as a potential modulator of these neuroinflammatory processes.[5]
Quantitative Data on the Effects of Vigabatrin in Neuroinflammation
The following tables summarize the key quantitative findings from preclinical studies investigating the impact of vigabatrin on markers of neuroinflammation.
Table 1: Effect of Vigabatrin on Glial Activation in a Tuberous Sclerosis Complex (TSC) Mouse Model
| Treatment Group | Number of GFAP-positive cells (Neocortex) | Number of GFAP-positive cells (Hippocampus - DG) | Number of GFAP-positive cells (Hippocampus - CA1) |
| Control + Vehicle | ~100 | ~120 | ~80 |
| TSC Knock-out + Vehicle | ~250 | ~280 | ~200 |
| TSC Knock-out + Vigabatrin (200 mg/kg/day) | ~180 | ~200 | ~150 |
*Data adapted from Zhang B, et al. (2013).[6] GFAP (Glial Fibrillary Acidic Protein) is a marker for astrocytes, and its increased expression is a hallmark of astrogliosis, a component of neuroinflammation. DG: Dentate Gyrus.
Table 2: Effect of Vigabatrin on MAPK Signaling in LPS-Stimulated Macrophages
| Treatment | Phosphorylation of p38 MAPK (% of LPS control) | Phosphorylation of p44/42 ERKs (% of LPS control) |
| LPS + Vehicle | 100% | 100% |
| LPS + Vigabatrin | 70% | 88% |
*Data adapted from Bhandage et al.[7] This study demonstrates the direct impact of vigabatrin on a key inflammatory signaling pathway in immune cells.
Signaling Pathways Modulated by Vigabatrin in Neuroinflammation
Vigabatrin's influence on neuroinflammation appears to be mediated through the modulation of key intracellular signaling pathways, primarily the mTOR and MAPK pathways.
The mTOR Pathway
The mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in various neurological disorders with a neuroinflammatory component, such as Tuberous Sclerosis Complex (TSC).[6] Studies have shown that vigabatrin can partially inhibit the mTOR pathway.[6][8] The proposed mechanism involves the increased levels of GABA, which may have a downstream inhibitory effect on mTOR signaling. This inhibition can lead to a reduction in glial proliferation, a key feature of neuroinflammation.[6]
The MAPK Pathway
Mitogen-activated protein kinase (MAPK) signaling pathways are critical for regulating the production of pro-inflammatory cytokines in immune cells, including microglia. Key MAPK pathways involved in neuroinflammation include p38 MAPK and ERK1/2. Research indicates that GABAergic agents, including vigabatrin, can decrease the phosphorylation and thus the activation of p38 MAPK and p44/42 ERKs in response to inflammatory stimuli like lipopolysaccharide (LPS).[7] This suggests that by increasing GABA levels, vigabatrin can dampen the inflammatory response of immune cells in the CNS.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of vigabatrin's role in neuroinflammation.
Animal Model of Tuberous Sclerosis Complex (TSC)
-
Animal Model: Tsc1GFAPCKO mice, which have a conditional knockout of the Tsc1 gene in glial fibrillary acidic protein (GFAP)-expressing cells, leading to the development of epilepsy and astrogliosis.[6]
-
Vigabatrin Administration: Vigabatrin is dissolved in saline and administered daily via intraperitoneal (i.p.) injection at a dose of 200 mg/kg, starting at 3 weeks of age.[6]
-
Assessment of Neuroinflammation:
-
Immunohistochemistry: Brain sections are stained for GFAP to quantify the number of reactive astrocytes.
-
Western Blot: Brain lysates are analyzed for the expression of phosphorylated S6 ribosomal protein (P-S6), a downstream marker of mTOR pathway activation.[6]
-
In Vitro Model of Macrophage Activation
-
Cell Line: Murine macrophage cell line (e.g., J774).
-
Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce a pro-inflammatory response.
-
Vigabatrin Treatment: Cells are pre-treated with vigabatrin at various concentrations for a specified period (e.g., 1 hour) before LPS stimulation.
-
Assessment of MAPK Activation:
-
Western Blot: Cell lysates are probed with antibodies specific for the phosphorylated (active) forms of p38 MAPK and ERK1/2, as well as total p38 and ERK1/2 for normalization.
-
Experimental Workflow
Conclusion and Future Directions
The available evidence strongly suggests that this compound, in addition to its well-established role in epilepsy management, exerts a modulatory effect on neuroinflammatory processes. Its ability to increase central GABA levels appears to translate into the inhibition of key pro-inflammatory signaling pathways, namely the mTOR and MAPK pathways. This leads to a reduction in glial activation and potentially the production of inflammatory mediators.
Future research should focus on several key areas to further elucidate the therapeutic potential of vigabatrin in neuroinflammatory disorders:
-
Comprehensive Cytokine Profiling: Detailed studies are needed to quantify the effects of vigabatrin on a wider range of pro- and anti-inflammatory cytokines in various models of neuroinflammation.
-
Microglia Polarization: Investigating the direct impact of vigabatrin on microglia polarization (M1 vs. M2 phenotype) will provide crucial insights into its mechanism of action.
-
Clinical Investigations: Well-designed clinical trials are warranted to explore the efficacy of vigabatrin in human neuroinflammatory and neurodegenerative diseases where neuroinflammation is a key pathological feature.
References
- 1. Frontiers | Modulation of TLR3/TLR4 inflammatory signaling by the GABAB receptor agonist baclofen in glia and immune cells: relevance to therapeutic effects in multiple sclerosis [frontiersin.org]
- 2. youtube.com [youtube.com]
- 3. Vigabatrin Inhibits Seizures and mTOR Pathway Activation in a Mouse Model of Tuberous Sclerosis Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 5. Crosstalk Between GABAergic Neurotransmission and Inflammatory Cascades in the Post-ischemic Brain: Relevance for Stroke Recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Glial Fibrillary Acidic Protein and Ionized Calcium-Binding Adapter Molecule 1 Immunostaining Score for the Central Nervous System of Horses With Non-suppurative Encephalitis and Encephalopathies [frontiersin.org]
- 8. Quantitative MR relaxometry study of effects of vigabatrin on the brains of patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of Vigabatrin Hydrochloride Binding to GABA-Aminotransferase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and functional interactions between vigabatrin hydrochloride and its molecular target, γ-aminobutyric acid aminotransferase (GABA-T). This document delves into the quantitative biophysical data, detailed experimental methodologies, and the critical signaling pathways involved, offering valuable insights for researchers in neuroscience, pharmacology, and drug development.
Introduction: The Significance of GABA-T Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The degradation of GABA is primarily catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, GABA-aminotransferase (GABA-T). Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.
Vigabatrin (γ-vinyl GABA) is a mechanism-based, irreversible inhibitor of GABA-T.[1] It is used as an antiepileptic agent, particularly for refractory complex partial seizures and infantile spasms.[2] Understanding the precise molecular interactions between vigabatrin and GABA-T is paramount for the development of next-generation inhibitors with improved efficacy and safety profiles.
Quantitative Analysis of Vigabatrin-GABA-T Binding
The interaction between vigabatrin and GABA-T has been characterized through kinetic and structural studies. While vigabatrin is known as an irreversible inhibitor, the initial binding events can be described by kinetic constants.
Table 1: Kinetic Parameters of Vigabatrin Inhibition of GABA-T
| Parameter | Value | Species | Method |
| K_i | 26 ± 3 mM | Pseudomonas fluorescens | In vitro enzyme kinetics |
| IC_50 | Not applicable (time-dependent) | Human | In vitro enzyme assays |
| k_inact | Data not available | Human | In vitro enzyme kinetics |
| K_I | Data not available | Human | In vitro enzyme kinetics |
Note: Kinetic data for the human enzyme is limited in the public domain. The provided K_i value is for a bacterial homologue and may not directly translate to the human enzyme.
The crystal structure of vigabatrin-inactivated GABA-T from pig liver (PDB ID: 1OHW), which shares high sequence homology with the human enzyme, provides detailed insights into the binding mode.[1][3] Vigabatrin forms a covalent ternary adduct with the PLP cofactor and the active site lysine residue (Lys-329).[3]
Table 2: Structural Details of the Vigabatrin Binding Site in GABA-T (PDB: 1OHW)
| Interacting Residue | Distance to Vigabatrin (Å) | Type of Interaction |
| Lys-329 | Covalent Bond | Covalent linkage to PLP-vigabatrin adduct |
| Tyr-69 | 3.8 | Hydrogen Bond (potential) |
| Ser-134 | 3.5 | van der Waals |
| Gly-136 | 3.9 | van der Waals |
| Phe-189 | 3.7 | Hydrophobic |
| Trp-235 | 4.1 | Hydrophobic |
| Glu-270 | 4.5 | van der Waals |
| Arg-445 | 4.8 | Electrostatic (potential) |
Distances are approximate and based on the analysis of the PDB entry 1OHW.
Signaling Pathways and Mechanism of Action
Vigabatrin's therapeutic effect is a direct consequence of its impact on the GABAergic signaling pathway. By irreversibly inhibiting GABA-T, vigabatrin increases the concentration of GABA in the presynaptic terminal. This leads to a greater availability of GABA for release into the synaptic cleft upon neuronal firing, resulting in enhanced activation of postsynaptic GABA_A and GABA_B receptors and a subsequent reduction in neuronal excitability.
Caption: GABA signaling pathway and the inhibitory action of vigabatrin.
Experimental Protocols
Coupled Spectrophotometric Assay for GABA-T Activity
This assay measures the activity of GABA-T by coupling the production of succinic semialdehyde (SSA) to the reduction of NADP⁺ by succinic semialdehyde dehydrogenase (SSADH), which can be monitored spectrophotometrically at 340 nm.[4][5]
Materials:
-
Purified recombinant human GABA-T
-
Purified recombinant human or bacterial SSADH
-
GABA solution (e.g., 100 mM in water)
-
α-ketoglutarate (α-KG) solution (e.g., 50 mM in water)
-
NADP⁺ solution (e.g., 25 mM in water)
-
Pyridoxal 5'-phosphate (PLP) solution (e.g., 10 mM in water)
-
Reaction buffer: 50 mM Potassium Pyrophosphate buffer, pH 8.6
-
96-well clear, flat-bottom microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a master mix containing reaction buffer, α-KG (final concentration 2 mM), NADP⁺ (final concentration 2.5 mM), PLP (final concentration 100 µM), and SSADH (e.g., 0.1 U/well).
-
To initiate the reaction, add the GABA-T enzyme and GABA (final concentration 10 mM) to the master mix. For inhibitor studies, pre-incubate the enzyme with vigabatrin for a specified time before adding the substrate.
-
Immediately place the microplate in the spectrophotometer pre-heated to 37°C.
-
Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).
-
The rate of NADP⁺ reduction is proportional to the GABA-T activity. Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
Resazurin-Based Assay for GABA-T Inhibition
This is a fluorescence-based assay that can be adapted for high-throughput screening of GABA-T inhibitors. The principle is similar to the spectrophotometric assay, but the final product, NADPH, is used to reduce the non-fluorescent resazurin to the highly fluorescent resorufin.
Materials:
-
All materials from the spectrophotometric assay
-
Resazurin solution (e.g., 0.15 mg/mL in DPBS)
-
Diaphorase
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Perform the initial GABA-T reaction as described in the spectrophotometric assay (steps 1 and 2) in a 96-well black microplate.
-
After a defined incubation period (e.g., 60 minutes), add resazurin solution and diaphorase to each well.
-
Incubate the plate at 37°C for an additional 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using the microplate reader.
-
A decrease in fluorescence signal in the presence of an inhibitor compared to the control indicates inhibition of GABA-T.
Caption: General workflow for in vitro GABA-T inhibition assays.
Summarized Protocol for X-ray Crystallography of Vigabatrin-GABA-T Complex
This method aims to determine the three-dimensional structure of the vigabatrin-GABA-T complex at atomic resolution.
-
Protein Expression and Purification: Overexpress and purify recombinant human GABA-T to high homogeneity (e.g., >95%).
-
Complex Formation: Incubate the purified GABA-T with an excess of vigabatrin to ensure complete and irreversible inhibition.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to obtain well-ordered crystals of the vigabatrin-GABA-T complex.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam (typically at a synchrotron source) and collect diffraction data.
-
Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known GABA-T structure as a model. Refine the atomic coordinates of the protein and the bound inhibitor against the experimental data to obtain a final, high-resolution structural model.
Summarized Methodology for NMR Spectroscopy of Vigabatrin-GABA-T Binding
NMR spectroscopy can be used to study the binding of vigabatrin to GABA-T in solution, providing information on the binding site and conformational changes.
-
Protein Preparation: Prepare a sample of ¹⁵N-labeled GABA-T in a suitable NMR buffer.
-
Ligand Titration: Acquire a series of 2D ¹H-¹⁵N HSQC spectra of the protein in the absence and presence of increasing concentrations of vigabatrin.
-
Chemical Shift Perturbation Analysis: Monitor changes in the chemical shifts of the protein's backbone amide signals upon addition of vigabatrin. Residues exhibiting significant chemical shift perturbations are likely located in or near the binding site.
-
Saturation Transfer Difference (STD) NMR: In this ligand-observed experiment, irradiate the protein and observe the transfer of saturation to the bound ligand. This can identify the binding epitope of vigabatrin.
-
WaterLOGSY: This experiment detects the transfer of magnetization from bulk water to the ligand via the protein, confirming binding.
Conclusion
The structural and functional analysis of the vigabatrin-GABA-T interaction provides a clear example of successful mechanism-based drug design. The irreversible covalent modification of the active site lysine residue by vigabatrin effectively shuts down GABA catabolism, leading to a therapeutically beneficial increase in synaptic GABA levels. The detailed quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers aiming to further elucidate the intricacies of GABA-T inhibition and to develop novel therapeutics for neurological disorders. The continued application of advanced structural biology and enzymology techniques will undoubtedly pave the way for the next generation of more potent and selective GABA-T inhibitors.
Caption: Logical flow of vigabatrin's mechanism of action.
References
- 1. rcsb.org [rcsb.org]
- 2. Structures of gamma-aminobutyric acid (GABA) aminotransferase, a pyridoxal 5'-phosphate, and [2Fe-2S] cluster-containing enzyme, complexed with gamma-ethynyl-GABA and with the antiepilepsy drug vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cost-effective production of Escherichia coli “GABase” for spectrophotometric determination of γ-aminobutyrate (GABA) levels or glutamate decarboxylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Expanding Therapeutic Horizon of Vigabatrin Hydrochloride: An Exploration of its Effects in Non-Epileptic CNS Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Vigabatrin, an irreversible inhibitor of gamma-aminobutyric acid (GABA) transaminase, is a well-established antiepileptic drug. Its mechanism of action, which leads to a significant increase in brain GABA levels, has prompted investigation into its therapeutic potential beyond epilepsy. This technical guide provides a comprehensive overview of the preclinical and clinical exploration of vigabatrin hydrochloride in several non-epileptic Central Nervous System (CNS) disorders, with a primary focus on addiction and anxiety. The guide summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to support further research and development in this promising area.
Core Mechanism of Action: Potentiation of GABAergic Inhibition
Vigabatrin's primary pharmacological effect is the irreversible inhibition of GABA transaminase (GABA-T), the enzyme responsible for the catabolism of the principal inhibitory neurotransmitter, GABA.[1] This inhibition leads to a sustained elevation of GABA concentrations in the brain.[2] The enhanced GABAergic tone is thought to counteract the hyperexcitability underlying seizures and, potentially, the neurochemical imbalances associated with other CNS disorders.
Signaling Pathway of Vigabatrin's Action
The following diagram illustrates the impact of vigabatrin on the GABAergic synapse.
Vigabatrin in the Treatment of Substance Use Disorders
The hypothesis that enhancing GABAergic neurotransmission can attenuate the rewarding effects of drugs of abuse has driven the investigation of vigabatrin in addiction. Specifically, increased GABA is thought to modulate dopamine release in the nucleus accumbens, a key component of the brain's reward circuitry.
Clinical Evidence in Cocaine Dependence
A randomized, double-blind, placebo-controlled trial investigated the efficacy of vigabatrin for cocaine dependence in Mexican parolees.
Table 1: Quantitative Outcomes of Vigabatrin in Cocaine Dependence
| Outcome Measure | Vigabatrin (n=50) | Placebo (n=53) |
| Full Abstinence (last 3 weeks) | 28.0% | 7.5% |
| Retention Rate | 62.0% | 41.5% |
Clinical Evidence in Methamphetamine Dependence
A Phase II, randomized, double-blind, placebo-controlled study (NCT00730522) was designed to evaluate vigabatrin for the treatment of methamphetamine dependence.[3] The primary objective was to determine if a larger proportion of vigabatrin-treated subjects would be methamphetamine-free during the last two weeks of the 12-week treatment phase compared to placebo.[3] While the trial was terminated, the specific quantitative outcomes regarding abstinence rates are not publicly available.
Table 2: Study Design for Vigabatrin in Methamphetamine Dependence (NCT00730522)
| Parameter | Description |
| Study Design | Phase II, randomized, double-blind, placebo-controlled, parallel design |
| Participants | ~180 subjects with DSM-IV criteria for methamphetamine dependence |
| Treatment Arms | Vigabatrin or Placebo |
| Treatment Duration | 12 weeks |
| Primary Outcome | Proportion of subjects methamphetamine-free during weeks 11 and 12 |
Experimental Protocol: Preclinical Assessment of Anti-Addiction Properties
The conditioned place preference (CPP) paradigm is a standard preclinical model used to evaluate the rewarding and aversive properties of drugs and to screen potential treatments for addiction.
Anxiolytic and Anti-Panic Effects of Vigabatrin
The role of GABA in anxiety is well-established, and drugs that enhance GABAergic function, such as benzodiazepines, are effective anxiolytics. This has provided a strong rationale for investigating vigabatrin's potential in anxiety and panic disorders.
Preclinical Evidence of Anxiolytic Activity
The anxiolytic effects of vigabatrin have been demonstrated in rodent models of anxiety, such as the elevated plus-maze (EPM) test.
Table 3: Anxiolytic Effects of Vigabatrin in the Elevated Plus-Maze Test in Rats
| Treatment Group | Dose (mg/kg, IP) | Key Finding |
| Vigabatrin | 500 | No significant anxiolytic effect |
| Vigabatrin | 1000 | Similar anxiolytic activity to diazepam |
| Diazepam | 1.5 | Significant anxiolytic effect |
Human Experimental Data on Panic Symptoms
A study in healthy volunteers investigated the effect of vigabatrin on panic symptoms induced by the pharmacological agent cholecystokinin-tetrapeptide (CCK-4).
Table 4: Study of Vigabatrin on CCK-4-Induced Panic
| Parameter | Description |
| Participants | 10 healthy volunteers |
| Study Design | Pre- and post-treatment with vigabatrin |
| Intervention | Vigabatrin 2 g/day for 7 days |
| Challenge Agent | Cholecystokinin-tetrapeptide (CCK-4) 50 µg |
| Outcome Measures | Acute Panic Inventory (API), Panic Symptom Scale (PSS) |
| Quantitative Result | Marked reduction in API and PSS scores (specific percentages not reported)[4] |
Experimental Protocol: Elevated Plus-Maze (EPM) for Anxiolytic Screening
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents and to screen for anxiolytic drugs.
Vigabatrin and Movement Disorders
The relationship between vigabatrin and movement disorders is complex, with evidence primarily pointing towards vigabatrin as a potential causative agent of movement disorders, particularly in infants treated for infantile spasms.
Vigabatrin-Associated Movement Disorders
In a retrospective review of 124 infants in the International Collaborative Infantile Spasms Study (ICISS), ten infants developed a movement disorder, with eight of these cases emerging during vigabatrin therapy.[5] In two of these eight cases, the movement disorder resolved after reducing the vigabatrin dose, and in one case, there was improvement upon withdrawal of the drug.[5] However, in three cases, the movement disorder persisted despite discontinuing vigabatrin.[5] This suggests a possible, though not universally causal, link between vigabatrin and the development of movement disorders in this vulnerable population.
Exploration in Tardive Dyskinesia
There is limited and inconclusive evidence regarding the use of vigabatrin as a treatment for pre-existing movement disorders. A review mentioned that in a small number of patients with tardive dyskinesia, vigabatrin produced mild to moderate improvement in hyperkinetic symptoms, but in some cases, it worsened Parkinsonism or schizophrenic symptoms. Detailed quantitative data from robust, controlled trials are lacking in this area.
Conclusion and Future Directions
The existing body of research provides a compelling rationale for the continued exploration of this compound in non-epileptic CNS disorders. The positive findings in preclinical and early clinical studies for addiction and anxiety highlight the therapeutic potential of modulating the GABAergic system. However, to advance this research, several key areas need to be addressed:
-
Quantitative Clinical Data: There is a need for more comprehensive, publicly available quantitative data from clinical trials, particularly for methamphetamine dependence and panic disorder, to allow for robust meta-analyses and a clearer understanding of vigabatrin's efficacy.
-
Dose-Response Relationships: Further studies are required to establish clear dose-response relationships for vigabatrin in these non-epileptic indications to optimize therapeutic benefit while minimizing potential adverse effects.
-
Long-Term Safety: The long-term safety profile of vigabatrin in non-epileptic populations needs to be thoroughly evaluated, with particular attention to the known risk of visual field defects.
-
Mechanistic Insights: While the primary mechanism of GABA-T inhibition is well-understood, further research into the downstream effects on other neurotransmitter systems, such as dopamine, will provide a more complete picture of its therapeutic actions in addiction and other disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Measuring human brain GABA in vivo: effects of GABA-transaminase inhibition with vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Efficacy Study of Vigabatrin to Treat Methamphetamine Dependence | MedPath [trial.medpath.com]
- 4. Vigabatrin decreases cholecystokinin-tetrapeptide (CCK-4) induced panic in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors valbenazine and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolution of Vigabatrin Hydrochloride: A Technical Guide to its Historical Development and Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vigabatrin hydrochloride, a cornerstone in the management of refractory complex partial seizures and infantile spasms, represents a triumph of rational drug design. Its journey from conceptualization to clinical application is a testament to the evolving understanding of neurotransmitter systems in epilepsy. This in-depth technical guide chronicles the historical development and evolution of vigabatrin research, providing a comprehensive resource for professionals in the field. We will delve into its mechanism of action, pivotal preclinical and clinical studies, and the ongoing research that continues to refine its therapeutic profile.
The Genesis of a Targeted Therapy: The GABA Hypothesis
The story of vigabatrin is intrinsically linked to the growing understanding of γ-aminobutyric acid (GABA) as the primary inhibitory neurotransmitter in the central nervous system (CNS).[1][2][3][4][5] The "GABA hypothesis" of epilepsy, which emerged in the mid-20th century, posited that a deficit in GABAergic inhibition could lead to the hyperexcitability characteristic of seizures. This hypothesis spurred the search for therapeutic agents that could enhance GABAergic transmission.
Vigabatrin was rationally designed with a specific goal: to increase brain GABA concentrations.[1][4] Unlike earlier drugs that acted non-specifically on the CNS, vigabatrin was developed to be a selective, mechanism-based inhibitor of GABA-transaminase (GABA-T), the key enzyme responsible for the degradation of GABA.[2][6][7] By irreversibly inhibiting GABA-T, vigabatrin was intended to produce a sustained elevation of GABA levels, thereby amplifying the brain's natural inhibitory brake on neuronal firing.[1][2][8]
Mechanism of Action: Irreversible Inhibition of GABA-Transaminase
Vigabatrin acts as a "suicide inhibitor" of GABA-T. Structurally, it is an analogue of GABA.[4][8] The S(+) enantiomer is the pharmacologically active form.[8] It binds to the active site of GABA-T and is processed by the enzyme. This enzymatic reaction, however, leads to the formation of a reactive intermediate that covalently and irreversibly binds to the enzyme, rendering it inactive.[9] The restoration of GABA-T activity is dependent on the synthesis of new enzyme, a process that can take several days.[2] This explains vigabatrin's long duration of action despite its relatively short plasma half-life of 5-7 hours.[1]
The inhibition of GABA-T leads to a significant and widespread increase in GABA concentrations in the brain.[1][2] This enhanced GABAergic tone is the primary mechanism underlying vigabatrin's anticonvulsant effects. The increased GABA acts on both synaptic and extrasynaptic GABA receptors to dampen the excitatory processes that can trigger seizures.[1][9]
Preclinical Research and Development
The development of vigabatrin was underpinned by extensive preclinical research in animal models and in vitro systems. These early studies were crucial for characterizing its mechanism of action, anticonvulsant efficacy, and safety profile.
Key Preclinical Findings
| Study Type | Model | Key Findings | Reference(s) |
| Enzyme Inhibition | In vitro (cultured neurons and astrocytes) | Preferential inhibition of neuronal GABA-T by the (S)-enantiomer. | [10] |
| GABA Level Measurement | Mice | Dose-dependent and sustained increase in brain GABA levels after a single dose. | [3] |
| Anticonvulsant Activity | Rodent models of epilepsy | Broad-spectrum anticonvulsant activity against various seizure types. | [4] |
| Toxicology | Rodents and dogs | Intramyelinic edema observed at high doses, a finding later determined to be species-specific and not present in humans. | [4][11] |
| Retinal Toxicity | Rats | Accumulation of vigabatrin in the retina and functional changes in the electroretinogram (ERG) with chronic exposure. | [3][11] |
Experimental Protocol: In Vitro GABA-Transaminase Inhibition Assay
A foundational experiment in vigabatrin's development was the in vitro assay to determine its inhibitory effect on GABA-T.
Objective: To quantify the inhibitory potency of vigabatrin on GABA-T activity in cultured neuronal and glial cells.
Methodology:
-
Cell Culture: Primary cultures of neurons and astrocytes were prepared from rodent cerebral cortices.
-
Cell Lysis: Cultured cells were harvested and lysed to release intracellular contents, including GABA-T.
-
Incubation: Cell lysates were incubated with varying concentrations of vigabatrin (and its individual enantiomers) for a defined period.
-
GABA-T Activity Assay: The activity of GABA-T was measured spectrophotometrically by monitoring the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate. This is often coupled to a reaction that produces a detectable colored or fluorescent product.
-
Data Analysis: The concentration of vigabatrin required to inhibit 50% of GABA-T activity (IC50) was calculated to determine its potency.
Clinical Development and Evolution
The clinical development of vigabatrin was a long and complex process, marked by both significant therapeutic breakthroughs and the emergence of a serious adverse effect.
Refractory Complex Partial Seizures in Adults
Vigabatrin was first approved in the United Kingdom in 1989 as an adjunctive therapy for adult patients with refractory complex partial seizures.[12][13][14] Numerous clinical trials have demonstrated its efficacy in this patient population.
| Trial ID / Reference | Design | No. of Patients | Treatment Arms | Primary Endpoint | Key Efficacy Results |
| French et al. (Protocol 024) [2] | Double-blind, placebo-controlled | 182 | Vigabatrin 3 g/day vs. Placebo | Change in median monthly seizure frequency | Vigabatrin: -3.0 seizures/month; Placebo: -0.8 seizures/month (p < 0.001) |
| US Dose-Response Study [15] | Double-blind, placebo-controlled, dose-ranging | 174 | Vigabatrin 1, 3, 6 g/day vs. Placebo | Responder rate (≥50% seizure reduction) | Placebo: 7%; VGB 1g: 24%; VGB 3g: 51%; VGB 6g: 54% |
| Canadian Multicenter Study [16] | Double-blind, placebo-controlled | 111 | Vigabatrin up to 4 g/day vs. Placebo | Responder rate (≥50% seizure reduction) | Vigabatrin: 48%; Placebo: 26% |
Infantile Spasms
A significant milestone in vigabatrin's history was the discovery of its remarkable efficacy in treating infantile spasms, a severe and often catastrophic form of epilepsy in infants.[9] It is now considered a first-line treatment for this condition, particularly in patients with tuberous sclerosis complex.[9]
| Trial ID / Reference | Design | No. of Patients | Treatment Arms | Primary Endpoint | Key Efficacy Results |
| US Infantile Spasms Study Group [14][17] | Randomized, single-masked, high- vs. low-dose | 142 | High-dose (100-148 mg/kg/day) vs. Low-dose (18-36 mg/kg/day) | Spasm freedom for 7 consecutive days within the first 14 days | High-dose: 24/67 responders; Low-dose: 8/75 responders (p < 0.001) |
| European Retrospective Survey [3][11] | Retrospective | 192 | Vigabatrin as initial monotherapy | Initial suppression of spasms | 68% of infants achieved initial spasm suppression. |
| Appleton et al. [3] | Randomized, placebo-controlled | 40 | Vigabatrin vs. Placebo | Overall reduction in spasms | Vigabatrin: 68.9% reduction; Placebo: 17% reduction (statistically significant) |
Experimental Protocol: Phase III Clinical Trial for Refractory Complex Partial Seizures (Illustrative)
Objective: To evaluate the efficacy and safety of vigabatrin as adjunctive therapy in adults with refractory complex partial seizures.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult patients (e.g., 18-65 years) with a diagnosis of epilepsy and refractory complex partial seizures (with or without secondary generalization) despite treatment with 1-3 concomitant antiepileptic drugs. A baseline seizure frequency of at least 4 seizures per month is typically required.
-
Treatment Phases:
-
Baseline Phase (e.g., 8 weeks): Patients' seizure frequency is documented to establish a baseline.
-
Titration Phase (e.g., 4-6 weeks): Patients are randomized to receive either vigabatrin or placebo. The dose of vigabatrin is gradually increased to a target maintenance dose (e.g., 3 g/day ).
-
Maintenance Phase (e.g., 12 weeks): Patients continue on their assigned treatment at the target dose.
-
-
Primary Efficacy Endpoint: The percent reduction in median monthly seizure frequency from baseline to the maintenance phase.
-
Secondary Efficacy Endpoints:
-
Responder rate (proportion of patients with a ≥50% reduction in seizure frequency).
-
Proportion of seizure-free patients.
-
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs, and, critically, regular ophthalmologic examinations including visual field testing (perimetry).
-
Statistical Analysis: Appropriate statistical methods (e.g., ANCOVA for continuous endpoints, logistic regression for categorical endpoints) are used to compare the treatment groups.
The Challenge of Visual Field Defects
A significant turning point in the history of vigabatrin research was the discovery of its association with peripheral visual field defects in the late 1990s.[18] This serious and often irreversible adverse effect led to a re-evaluation of its risk-benefit profile and delayed its approval in the United States until 2009.[12][14][19] The mechanism of this retinal toxicity is not fully understood but is thought to be related to the increased GABA levels in the retina.[3]
Protocol for Visual Field Monitoring
Due to the risk of visual field loss, stringent monitoring protocols are now a standard part of vigabatrin therapy.
Recommendations:
-
Baseline Examination: A comprehensive ophthalmologic examination, including perimetry, should be performed before initiating vigabatrin therapy.
-
Regular Follow-up: Follow-up examinations, including perimetry, should be conducted at regular intervals (e.g., every 3-6 months) during treatment.
-
Perimetry Technique: Standardized automated perimetry is the preferred method for detecting and monitoring visual field changes.
-
Patient Education: Patients and caregivers must be educated about the risk of visual field defects and the importance of regular monitoring.
The Interplay with Other Signaling Pathways
While the primary mechanism of vigabatrin is through the enhancement of GABAergic signaling, research suggests potential interactions with other neurotransmitter systems.
Glutamate Signaling
Some studies indicate that vigabatrin may also influence the glutamate system, the primary excitatory neurotransmitter system in the brain. By increasing GABA levels, vigabatrin may indirectly modulate glutamate release. Furthermore, there is evidence that vigabatrin can affect the activity of glutamate dehydrogenase, an enzyme involved in glutamate metabolism.[8] This suggests a more complex mechanism of action than initially thought, involving a rebalancing of both inhibitory and excitatory neurotransmission.
Conclusion and Future Directions
The historical development of this compound is a compelling narrative of targeted drug discovery. From its rational design to its established clinical efficacy, vigabatrin has significantly impacted the treatment of epilepsy. The journey has also highlighted the critical importance of long-term safety monitoring and the complexities of neurotransmitter interactions in the brain.
Future research will likely focus on several key areas:
-
Elucidating the precise mechanisms of vigabatrin-induced retinal toxicity to develop strategies for prevention or mitigation.
-
Investigating the role of vigabatrin in other neurological and psychiatric disorders where GABAergic dysfunction is implicated.[20]
-
Exploring novel drug delivery systems to optimize its therapeutic index.
-
Identifying biomarkers to predict both treatment response and the risk of adverse effects.
The continued study of vigabatrin will undoubtedly provide further insights into the fundamental mechanisms of epilepsy and pave the way for the development of even more effective and safer antiepileptic drugs.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. A double-blind, placebo-controlled study of vigabatrin three g/day in patients with uncontrolled complex partial seizures. Vigabatrin Protocol 024 Investigative Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical profile of vigabatrin as monotherapy for treatment of infantile spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. Visual field defects with vigabatrin: epidemiology and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vigabatrin and Visual Field Loss in Children [reviewofophthalmology.com]
- 7. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effect of vigabatrin on glutamate dehydrogenase in the hippocampus of seizure prone gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 10. Experimental studies of the influence of vigabatrin on the GABA system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pre-clinical studies with the GABAergic compounds vigabatrin and tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Randomized trial of vigabatrin in patients with infantile spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dose-Response Study of Vigabatrin as add-on therapy in patients with uncontrolled complex partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment of refractory complex partial seizures: role of vigabatrin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neurology.org [neurology.org]
- 18. curriculum.rcophth.ac.uk [curriculum.rcophth.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Efficacy of vigabatrin in the treatment of infantile epileptic spasms syndrome: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Physicochemical Characterization of Vigabatrin Hydrochloride Polymorphs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vigabatrin hydrochloride, an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T), is a critical antiepileptic agent. The solid-state properties of an active pharmaceutical ingredient (API) are paramount to its stability, bioavailability, and manufacturability. This technical guide provides a comprehensive overview of the physiochemical characterization of the known polymorphic forms of this compound. It has been established that this compound exists in at least two polymorphic forms: the thermodynamically stable Form I and a metastable form.[1][2] This document outlines the key analytical techniques employed to differentiate and characterize these polymorphs, presenting available data and detailed experimental protocols to aid in research and development.
Introduction to Polymorphism in this compound
Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice. These different forms, or polymorphs, can exhibit distinct physicochemical properties, including melting point, solubility, dissolution rate, and stability. For a pharmaceutical compound like this compound, understanding and controlling polymorphism is crucial for ensuring product quality and therapeutic efficacy.
Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have noted the existence of a thermodynamically stable Form I and a metastable form of vigabatrin.[1][2] The metastable form has been observed to convert to the stable Form I under ambient storage conditions over a period of months.[2] Infrared (IR) spectroscopy has been cited as a method to readily distinguish between these forms.[2]
Analytical Techniques for Polymorph Characterization
A multi-technique approach is essential for the comprehensive characterization of this compound polymorphs. The following sections detail the principles and experimental protocols for the key analytical methods.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal properties such as melting point, enthalpy of fusion, and solid-solid phase transitions.
Data Summary: Thermal Properties
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) | Observations |
| Form I (Stable) | 171 - 176[1][2] | Data Not Available | A sharp endothermic peak is expected corresponding to the melting of the stable crystalline form. |
| Metastable Form | Data Not Available | Data Not Available | May exhibit a lower melting point or a melt-recrystallization event where it converts to the more stable Form I upon heating. |
Experimental Protocol: DSC
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum pan. Crimp the pan to ensure good thermal contact.
-
Heating Rate: Heat the sample at a constant rate of 10 °C/min.
-
Temperature Range: Scan from ambient temperature (e.g., 25 °C) to a temperature above the melting point (e.g., 200 °C).
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Analysis: Analyze the resulting thermogram to determine the onset temperature and the peak maximum of any endothermic or exothermic events. Calculate the enthalpy of fusion from the area of the melting peak.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to assess the thermal stability and the presence of volatile components such as water or residual solvents.
Data Summary: Thermal Stability
| Polymorph | Decomposition Onset (°C) | Weight Loss (%) | Observations |
| Form I (Stable) | Data Not Available | Data Not Available | Expected to be thermally stable up to its melting point. |
| Metastable Form | Data Not Available | Data Not Available | Thermal stability is expected to be similar to Form I unless it contains solvated molecules. |
Experimental Protocol: TGA
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum pan.
-
Heating Rate: Heat the sample at a constant rate of 10 °C/min.
-
Temperature Range: Scan from ambient temperature to a temperature where complete decomposition occurs (e.g., 300 °C).
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.
-
Analysis: Analyze the TGA curve for any significant weight loss steps and determine the onset temperature of decomposition.
X-Ray Powder Diffraction (XRPD)
XRPD is a powerful technique for identifying crystalline phases. Each crystalline solid has a unique XRPD pattern, which acts as a "fingerprint." This method is essential for distinguishing between different polymorphs.
Data Summary: Crystallographic Properties
Specific 2θ values and relative intensities for Form I and the metastable form of this compound are not publicly available in the reviewed literature. These would be determined experimentally.
Experimental Protocol: XRPD
-
Instrument: A powder X-ray diffractometer.
-
Radiation Source: Typically Cu Kα radiation (λ = 1.5406 Å).
-
Sample Preparation: Gently pack the powdered sample into a sample holder, ensuring a flat and level surface.
-
Scan Range: Scan the sample over a 2θ range of, for example, 2° to 40°.
-
Scan Speed: Use a continuous scan with a step size of 0.02° and a scan speed of 1°/min.
-
Analysis: Compare the resulting diffraction patterns of different batches or forms to identify unique peaks that differentiate the polymorphs.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. Different polymorphic forms can exhibit subtle differences in their FTIR spectra due to variations in intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice. As noted by the FDA, IR is a key technique for distinguishing vigabatrin polymorphs.[2]
Data Summary: Vibrational Spectroscopy
While it is known that Form I and the metastable form are distinguishable by IR, specific peak differences are not detailed in the available public documents. These would be identified through experimental comparison.
Experimental Protocol: FTIR
-
Instrument: A Fourier-Transform Infrared spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approx. 1-2 mg) with dry KBr powder and compressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat powder.
-
Spectral Range: Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Resolution: Use a spectral resolution of 4 cm⁻¹.
-
Analysis: Compare the spectra of the different polymorphic forms, paying close attention to regions corresponding to N-H, O-H, C=O, and C-N stretching and bending vibrations, as these are most likely to be affected by changes in the crystalline environment.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for polymorphic screening and characterization.
Conclusion
The thorough physicochemical characterization of this compound polymorphs is a critical activity in drug development and manufacturing. While the existence of a stable Form I and a metastable form is known, detailed public data on their comparative properties from techniques like DSC, TGA, and XRPD is limited. This guide provides a framework of the necessary analytical techniques and detailed experimental protocols to enable researchers to perform this characterization. The application of these methods will ensure the consistent production of the desired polymorphic form, leading to a safe, stable, and effective drug product. Further research to fully characterize and publish the properties of all this compound polymorphs would be of significant value to the pharmaceutical science community.
References
Vigabatrin Hydrochloride's Effect on Brain Amino Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vigabatrin (γ-vinyl-GABA) is an anticonvulsant medication employed in the management of refractory complex partial seizures and as a monotherapy for infantile spasms.[1] It was rationally designed as a structural analogue of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[2] The therapeutic efficacy of vigabatrin is rooted in its targeted and well-characterized mechanism of action, which directly modulates the metabolic pathways of key amino acids within the central nervous system (CNS).[3][4] This technical guide provides an in-depth review of vigabatrin's core mechanism, its quantitative effects on the brain's amino acid profile, and the experimental methodologies used to elucidate these changes.
Core Mechanism of Action: Irreversible Inhibition of GABA Transaminase
The primary mechanism of action of vigabatrin is the selective and irreversible inhibition of GABA transaminase (GABA-T), the key enzyme responsible for the catabolism of GABA.[5][6] GABA-T converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate.[5] By acting as a "suicide" inhibitor, vigabatrin binds to the active site of GABA-T and forms an irreversible covalent bond, thereby inactivating the enzyme.[1][4]
This inactivation prevents the breakdown of GABA, leading to a significant and sustained accumulation of GABA concentrations in presynaptic nerve terminals and throughout the brain.[5][7] The elevated GABA levels enhance GABAergic inhibitory neurotransmission, effectively dampening the excessive neuronal excitation that underlies seizure activity.[3][4] The duration of vigabatrin's therapeutic effect is not dependent on its plasma half-life (5-7 hours) but rather on the rate of de novo synthesis of the GABA-T enzyme, which can take several days.[3][8]
Quantitative Impact on Brain Amino Acid Profiles
Administration of vigabatrin leads to profound and measurable changes in the concentrations of several key amino acids in the brain and cerebrospinal fluid (CSF). The most significant effect is on GABA itself, with secondary impacts on the interconnected glutamate-glutamine cycle and other related amino acids.
Human Studies
Data from human studies, utilizing both non-invasive Magnetic Resonance Spectroscopy (MRS) for direct brain measurements and analysis of CSF, consistently demonstrate a robust increase in GABA levels. Effects on glutamate and glutamine appear more variable.
Table 1: Summary of Vigabatrin's Effect on Human Brain Amino Acids (MRS Studies)
| Amino Acid | Brain Region | Vigabatrin Dose | Change from Baseline | Citation(s) |
|---|---|---|---|---|
| GABA | Occipital Lobe | 3 g/day | 2-3 times control values | [7][9] |
| GABA | Occipital Lobe | 3-6 g/day | ▲ 1.6 µmol/g (from 1.0 to 2.6 µmol/g) | [10] |
| GABA | Occipital Lobe | 3 g/day | ▲ ~3-fold (from 1.1 to 2.9 µmol/g) | [11] |
| Glutamate (Glu) | Occipital Lobe | 3-6 g/day | ▼ 0.8 µmol/g | [10] |
| Glutamine (Gln) | Occipital Lobe | 3-6 g/day | ▲ 1.9 µmol/g |[10] |
Table 2: Summary of Vigabatrin's Effect on Human Cerebrospinal Fluid (CSF) Amino Acids
| Analyte | Change from Baseline (%) | Citation(s) |
|---|---|---|
| Total GABA | ▲ 283% | [12][13] |
| Free GABA | ▲ 197% | [12][13] |
| Homocarnosine | ▲ 310% | [12][13] |
| Glycine | ▲ 128% | [12][13] |
| Glutamate, Glutamine | No significant change | [12][13][14] |
| Aspartate, Asparagine | No significant change | [12][13] |
| Taurine | No significant change |[12][13][14] |
Preclinical (Animal) Studies
Animal models provide a more detailed view of regional brain changes and allow for dose-escalation studies that further clarify vigabatrin's metabolic impact.
Table 3: Summary of Vigabatrin's Effect on Brain Amino Acids in Animal Models
| Species | Brain Region | Amino Acid | Change from Control | Citation(s) |
|---|---|---|---|---|
| Rat | Cortex, Hippocampus, Cerebellum | GABA | ▲ Markedly Increased | [15] |
| Rat | Hippocampus | Glutamate | ▼ Dose-dependent Decrease | [15] |
| Rat | Cortex, Hippocampus, Cerebellum | Aspartate | ▼ Dose-dependent Decrease | [15] |
| Rat | Cortex, Hippocampus, Cerebellum | Glutamine | ▼ Dose-dependent Decrease | [15][16] |
| Mouse | Brain, Visual Cortex | GABA, β-alanine, Ornithine, 2-Aminoadipic acid | ▲ Consistently Elevated | [6] |
| Mouse | Brain | Aspartic Acid, Glycine | ▲ Significant differences at low doses |[6] |
Interaction with the Glutamate-Glutamine Cycle
The glutamate-glutamine cycle is a critical metabolic partnership between neurons and astrocytes that regulates the homeostasis of the brain's primary excitatory (glutamate) and inhibitory (GABA) neurotransmitters.[17] Astrocytes uptake synaptic glutamate and GABA, convert them to glutamine, which is then shuttled back to neurons to serve as a precursor for new neurotransmitter synthesis.[17] By dramatically increasing the total pool of GABA, vigabatrin perturbs this cycle. The elevated GABA can influence the metabolic flux, potentially reducing the demand for glutamine as a GABA precursor and altering the equilibrium of related enzymes, which may explain the observed (though sometimes inconsistent) changes in glutamate and glutamine levels.[10][15]
Key Experimental Protocols
The quantification of amino acid changes in the brain relies on sophisticated analytical techniques. Below are overviews of the primary methodologies cited in vigabatrin research.
Protocol: In Vivo Measurement via Magnetic Resonance Spectroscopy (MRS)
This non-invasive technique allows for the direct measurement of metabolite concentrations in a specific volume of the living human brain.[10][18]
-
Subject Preparation: The subject is positioned within a high-field magnetic resonance scanner (e.g., 2.1 Tesla or higher).
-
Localization: Standard MRI scans are performed to anatomically locate the region of interest, frequently the occipital lobe due to its favorable location for signal acquisition.[10][11]
-
Volume of Interest (VOI) Selection: A specific volume (e.g., 14 cm³) is defined from which the spectral data will be acquired.[10][19]
-
Spectral Editing: Specialized pulse sequences (e.g., J-difference editing) are used to isolate the signal of low-concentration metabolites like GABA from the overlapping signals of much more abundant molecules (e.g., creatine, N-acetylaspartate).[10]
-
Data Acquisition & Processing: The resulting free induction decay (FID) signal is acquired, Fourier transformed to produce a spectrum, and analyzed using specialized software to calculate the absolute concentrations of GABA, glutamate, and glutamine, typically referenced to an internal water signal.
Protocol: Amino Acid Quantification in Tissues and Fluids via HPLC
This is a widely used ex vivo method for precise quantification of multiple amino acids from biological samples.[6][20]
-
Sample Collection: Brain tissue is rapidly dissected from animal models, flash-frozen in liquid nitrogen, and stored at -80°C. CSF is collected via lumbar puncture.[6][21]
-
Sample Preparation (Homogenization): Frozen tissue is weighed and homogenized on ice in a deproteinizing agent, typically 0.1 M perchloric acid. The homogenate is then sonicated and centrifuged at high speed to pellet cellular debris and precipitated proteins.[6]
-
Derivatization: The resulting supernatant, containing the free amino acids, is reacted with a fluorescent agent, most commonly o-phthaldialdehyde (OPA), in the presence of a thiol. This pre-column derivatization step renders the amino acids detectable by a fluorescence detector.[20]
-
Chromatographic Separation: The derivatized sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a reversed-phase column (e.g., C18).[20]
-
Elution: A multi-step gradient of two or more solvents is used to separate the different amino acid derivatives based on their physicochemical properties as they travel through the column.
-
Detection and Quantification: A fluorescence detector measures the signal of each eluting amino acid derivative. The concentration is determined by comparing the peak area to that of known concentration standards that have undergone the same process.
Conclusion
Vigabatrin hydrochloride exerts a potent and specific effect on brain amino acid metabolism, driven by its primary mechanism as an irreversible inhibitor of GABA transaminase. This action leads to a robust and sustained 2- to 3-fold increase in brain GABA concentrations.[7][9] The downstream consequences include alterations to other key neurotransmitter amino acids, most notably glutamate and glutamine, as the metabolic system adapts to the elevated GABAergic tone. The precise nature of these secondary changes can vary depending on the model system and analytical method employed. Methodologies such as in vivo MRS and ex vivo HPLC analysis have been, and continue to be, indispensable tools for quantifying these effects and advancing our understanding of both the therapeutic action and metabolic impact of vigabatrin.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 6. Metabolomic Analyses of Vigabatrin (VGB)-Treated Mice: GABA-Transaminase Inhibition Significantly Alters Amino Acid Profiles in Murine Neural and Non-Neural Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vigabatrin: effect on brain GABA levels measured by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental studies of the influence of vigabatrin on the GABA system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vigabatrin: effects on human brain GABA levels by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Initial observations on effect of vigabatrin on in vivo 1H spectroscopic measurements of gamma-aminobutyric acid, glutamate, and glutamine in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of vigabatrin on the GABAergic system as determined by [123I]iomazenil SPECT and GABA MRS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of vigabatrin (gamma-vinyl GABA) on amino acid levels in CSF of epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of vigabatrin (gamma-vinyl GABA) on amino acid levels in CSF of epileptic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of vigabatrin (gamma-vinyl GABA) on neurotransmission-related amino acids and on GABA and benzodiazepine receptor binding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential effects of vigabatrin, gamma-acetylenic GABA, aminooxyacetic acid, and valproate on levels of various amino acids in rat brain regions and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Glutamate/GABA‐Glutamine Cycle: Insights, Updates, and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of vigabatrin intake on brain GABA activity as monitored by spectrally edited magnetic resonance spectroscopy and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Human brain gamma-aminobutyric acid levels and seizure control following initiation of vigabatrin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of GABA and vigabatrin in human plasma by a rapid and simple HPLC method: correlation between clinical response to vigabatrin and increase in plasma GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of long-term vigabatrin therapy on GABA and other amino acid concentrations in the central nervous system--a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Developing In Vitro Assays to Screen for Vigabatrin-Like Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vigabatrin is an effective antiepileptic drug that functions as a selective, irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), a key enzyme in the central nervous system.[1][2][3][4][5] Inhibition of GABA-T leads to an increase in the concentration of the inhibitory neurotransmitter GABA, which helps to control seizures.[1][2][4][5] The development of novel compounds with vigabatrin-like activity holds promise for the treatment of epilepsy and other neurological disorders.[6][7][8]
These application notes provide detailed protocols for in vitro assays designed to screen for and characterize compounds with vigabatrin-like GABA-T inhibitory activity. The described assays are suitable for high-throughput screening (HTS) and subsequent lead optimization studies.
Signaling Pathway of GABA-T
The catabolism of GABA is primarily carried out by the pyridoxal phosphate-dependent enzyme, GABA-T. This enzyme converts GABA and α-ketoglutarate into succinic semialdehyde and glutamate. Succinic semialdehyde is then further oxidized to succinate by succinic semialdehyde dehydrogenase (SSADH).
Experimental Workflow for Screening
The screening process for identifying novel GABA-T inhibitors involves a primary high-throughput screen followed by secondary assays to confirm activity, determine potency, and characterize the mechanism of inhibition.
Primary Screening Assay: Coupled Enzyme Spectrophotometric Assay
This assay is designed for high-throughput screening to identify compounds that inhibit GABA-T activity. The activity of GABA-T is coupled to the activity of succinic semialdehyde dehydrogenase (SSADH), and the production of NADPH is monitored spectrophotometrically at 340 nm.[9][10][11]
Principle
GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. SSADH then converts succinic semialdehyde to succinate, with the concomitant reduction of NADP+ to NADPH. The rate of NADPH production is directly proportional to GABA-T activity.
Materials and Reagents
-
Recombinant human GABA-T
-
Succinic semialdehyde dehydrogenase (SSADH)
-
γ-aminobutyric acid (GABA)
-
α-ketoglutarate (α-KG)
-
β-Nicotinamide adenine dinucleotide phosphate (NADP+)
-
Vigabatrin (as a positive control)
-
Potassium pyrophosphate buffer (pH 8.6)
-
96-well or 384-well clear-bottom microplates
-
Microplate reader with absorbance detection at 340 nm
Protocol
-
Prepare Reagent Master Mix: In potassium pyrophosphate buffer, prepare a master mix containing GABA, α-KG, NADP+, and SSADH at 2x the final desired concentration.
-
Compound Plating: Add test compounds and controls (vehicle and vigabatrin) to the microplate wells.
-
Enzyme Addition: Add recombinant human GABA-T to each well to a final concentration of 2.5 µg/mL.[11][12]
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow for compound interaction with the enzyme.[12]
-
Initiate Reaction: Add the reagent master mix to all wells to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the microplate in a plate reader and measure the absorbance at 340 nm every minute for 30-60 minutes at 25°C.
-
Data Analysis: Calculate the rate of NADPH formation (Vmax) for each well. Determine the percent inhibition for each test compound relative to the vehicle control.
Data Presentation
| Compound ID | Concentration (µM) | Vmax (mOD/min) | % Inhibition |
| Vehicle | - | 15.2 | 0 |
| Vigabatrin | 10 | 1.8 | 88.2 |
| Test Cmpd 1 | 10 | 14.9 | 2.0 |
| Test Cmpd 2 | 10 | 3.1 | 79.6 |
| Test Cmpd 3 | 10 | 8.5 | 44.1 |
Secondary Assay: Direct GABA Measurement by HPLC
This assay confirms the inhibitory activity of hits from the primary screen by directly measuring the depletion of GABA. This method is lower throughput but provides a more direct measure of GABA-T activity.
Principle
The reaction is initiated with a known concentration of GABA. After a set incubation time, the reaction is stopped, and the remaining GABA concentration is quantified using high-performance liquid chromatography (HPLC) with pre-column derivatization and fluorescence detection.[13]
Materials and Reagents
-
Recombinant human GABA-T
-
GABA
-
α-ketoglutarate
-
Vigabatrin
-
Potassium pyrophosphate buffer (pH 8.6)
-
Perchloric acid
-
o-phthaldialdehyde (OPA) derivatizing agent
-
HPLC system with a C18 column and fluorescence detector
Protocol
-
Reaction Setup: In microcentrifuge tubes, combine recombinant human GABA-T, α-ketoglutarate, and the test compound or control in potassium pyrophosphate buffer.
-
Pre-incubation: Incubate for 10 minutes at 37°C.
-
Initiate Reaction: Add GABA to start the reaction.
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop Reaction: Terminate the reaction by adding ice-cold perchloric acid.
-
Sample Preparation: Centrifuge the samples to pellet precipitated protein. Collect the supernatant.
-
Derivatization: Mix an aliquot of the supernatant with the OPA derivatizing agent.
-
HPLC Analysis: Inject the derivatized sample onto the HPLC system and quantify the GABA peak based on a standard curve.
-
Data Analysis: Calculate the amount of GABA consumed in each reaction and determine the percent inhibition for each test compound.
Data Presentation
| Compound ID | Concentration (µM) | GABA Consumed (nmol) | % Inhibition |
| Vehicle | - | 25.4 | 0 |
| Vigabatrin | 10 | 3.1 | 87.8 |
| Test Cmpd 2 | 10 | 4.5 | 82.3 |
| Test Cmpd 3 | 10 | 15.8 | 37.8 |
Mechanism of Action Study: Determining Irreversibility
A key characteristic of vigabatrin is its irreversible inhibition of GABA-T.[2][3][4] This assay determines if a confirmed hit acts as an irreversible inhibitor.
Principle
The enzyme is pre-incubated with the inhibitor for varying amounts of time. The mixture is then diluted to a point where the concentration of the unbound inhibitor is negligible, and the remaining enzyme activity is measured. A time-dependent loss of activity that is not restored upon dilution is indicative of irreversible inhibition.
Protocol
-
Pre-incubation: Incubate recombinant human GABA-T with a high concentration of the test compound for different time intervals (e.g., 0, 15, 30, 60 minutes). A control with no inhibitor is also included.
-
Dilution: After each pre-incubation time point, dilute an aliquot of the enzyme-inhibitor mixture 100-fold into the assay buffer to effectively remove any unbound inhibitor.
-
Activity Measurement: Immediately measure the residual GABA-T activity using the coupled enzyme assay described in the primary screen.
-
Data Analysis: Plot the remaining enzyme activity as a function of the pre-incubation time. A time-dependent decrease in enzyme activity suggests irreversible inhibition.
Data Presentation
| Pre-incubation Time (min) | % Remaining Activity (with Test Cmpd 2) |
| 0 | 98.5 |
| 15 | 65.2 |
| 30 | 38.1 |
| 60 | 15.4 |
Potency Determination: IC50 Measurement
For confirmed irreversible inhibitors, the potency is determined by calculating the half-maximal inhibitory concentration (IC50).
Protocol
-
Serial Dilutions: Prepare serial dilutions of the test compound.
-
Assay Performance: Perform the coupled enzyme assay with the different concentrations of the inhibitor.
-
Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
| Compound ID | IC50 (µM) |
| Vigabatrin | 5.2 |
| Test Cmpd 2 | 2.8 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the discovery and initial characterization of novel, vigabatrin-like irreversible inhibitors of GABA-T. The combination of a high-throughput primary screen with confirmatory and mechanistic secondary assays allows for the efficient identification and validation of promising lead compounds for further drug development.
References
- 1. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 6. Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence [mdpi.com]
- 7. Vigabatrin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in epilepsy and disorders of motor control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vigabatrin: a comprehensive review of drug properties including clinical updates following recent FDA approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Refractory Seizures in Animal Models for Vigabatrin Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing refractory seizures in common animal models to facilitate the preclinical evaluation of vigabatrin and other anti-seizure medications (ASMs). The methodologies described herein are based on established scientific literature and are intended to guide researchers in developing robust and reproducible models of drug-resistant epilepsy.
Introduction to Refractory Seizure Models
Approximately 30% of individuals with epilepsy do not achieve adequate seizure control with currently available ASMs, a condition known as refractory or drug-resistant epilepsy. To address this critical unmet need, preclinical animal models that mimic this clinical scenario are essential for the discovery and development of novel therapeutics. The protocols outlined below describe the induction of seizures that are less responsive to conventional treatment, thereby providing a platform to test the efficacy of drugs like vigabatrin.
Vigabatrin is an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T), the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. By increasing GABA levels in the brain, vigabatrin enhances inhibitory neurotransmission to control seizures[1]. Its efficacy in refractory epilepsy can be assessed using the following animal models.
Key Animal Models for Refractory Seizure Induction
Several animal models are utilized to study drug-resistant epilepsy. The most common and well-characterized models include the lithium-pilocarpine model, the kainic acid model, and the pentylenetetrazol (PTZ) kindling model. These models are valuable because they exhibit spontaneous recurrent seizures and can be adapted to screen for ASM efficacy in a refractory state.
Lithium-Pilocarpine Model of Temporal Lobe Epilepsy
The lithium-pilocarpine model reliably induces status epilepticus (SE), which is followed by a latent period and the subsequent development of spontaneous recurrent seizures, mimicking features of human temporal lobe epilepsy. The prolonged and severe nature of the initial SE can lead to a state of refractory epilepsy.
Experimental Protocol
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Lithium chloride (LiCl) solution (127 mg/kg, i.p.)
-
Scopolamine methyl nitrate or methylscopolamine (1 mg/kg, s.c.)
-
Pilocarpine hydrochloride solution (30-60 mg/kg, i.p.)
-
Diazepam (10 mg/kg, i.p.) for terminating SE (optional)
-
Video-EEG monitoring system
Procedure:
-
Lithium Pre-treatment: Administer lithium chloride (127 mg/kg, i.p.) to the rats. This enhances the convulsant effect of pilocarpine.
-
Cholinergic Antagonist: After 18-24 hours, administer scopolamine methyl nitrate (1 mg/kg, s.c.) to reduce the peripheral cholinergic effects of pilocarpine.
-
Pilocarpine Administration: 30 minutes after scopolamine, administer pilocarpine (30 mg/kg, i.p.).
-
Seizure Induction and Monitoring: Observe the animals for behavioral signs of seizures using the Racine scale (see Table 1). Seizures typically begin within 10-60 minutes. If seizures do not progress to Stage 4 or 5 within 30 minutes, subsequent doses of pilocarpine (10 mg/kg) can be administered every 30 minutes until SE is established. SE is characterized by continuous seizure activity for at least 30 minutes.
-
Termination of Status Epilepticus (Optional): To reduce mortality, SE can be terminated after a predetermined duration (e.g., 90 minutes) by administering diazepam (10 mg/kg, i.p.).
-
Post-SE Monitoring: Following SE, animals enter a latent period of 1-3 weeks before the onset of spontaneous recurrent seizures. Monitor animals daily for health and well-being.
-
Vigabatrin Testing in Refractory State: Once spontaneous recurrent seizures are established and their baseline frequency is determined through continuous video-EEG monitoring (e.g., for 2 weeks), the animals can be considered to be in a chronic, often refractory, epileptic state. Administer vigabatrin at various doses to assess its efficacy in reducing seizure frequency and severity.
Data Presentation
Table 1: Racine Scale for Seizure Severity
| Stage | Behavioral Manifestation |
| 1 | Mouth and facial movements |
| 2 | Head nodding |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling with generalized tonic-clonic seizures |
Table 2: Example Vigabatrin Dosing Regimen in the Lithium-Pilocarpine Model
| Treatment Group | Vigabatrin Dose (mg/kg/day, i.p.) | Treatment Duration |
| Vehicle Control | Saline | 14 days |
| Low Dose | 50 | 14 days |
| Medium Dose | 150 | 14 days |
| High Dose | 300 | 14 days |
Kainic Acid Model of Temporal Lobe Epilepsy
Kainic acid, a potent glutamate analog, is used to induce SE and subsequent spontaneous recurrent seizures. This model also recapitulates key features of human temporal lobe epilepsy, including hippocampal sclerosis.
Experimental Protocol
Materials:
-
Male Sprague-Dawley or C57BL/6 mice (20-25 g) or Wistar rats (200-250 g)
-
Kainic acid solution (5-15 mg/kg, i.p. for systemic; 0.5-1 µg in 50 nL for intrahippocampal)
-
Anesthetic (e.g., isoflurane) for stereotaxic surgery
-
Stereotaxic apparatus
-
Video-EEG monitoring system
Procedure:
A. Systemic Administration:
-
Administer kainic acid (5-10 mg/kg, i.p.) to induce seizures. Seizure activity is monitored and scored using the Racine scale (Table 1).
-
SE is typically induced within 2 hours and can last for several hours.
-
Following a latent period of several weeks, animals develop spontaneous recurrent seizures.
B. Intrahippocampal Administration:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Inject a small volume of kainic acid (e.g., 0.5 µg in 50 nL) directly into the hippocampus.
-
This method produces focal seizures that can evolve into SE.
-
After a latent period, animals exhibit spontaneous recurrent seizures originating from the hippocampus.
Vigabatrin Testing:
-
Once a stable baseline of spontaneous recurrent seizures is established, vigabatrin can be administered to assess its anticonvulsant effects.
Data Presentation
Table 3: Comparison of Kainic Acid Administration Routes
| Administration Route | Advantages | Disadvantages |
| Systemic (i.p.) | Technically simpler, produces widespread brain injury. | Higher mortality rate, less focal seizure onset. |
| Intrahippocampal | More focal and reproducible seizure onset, lower mortality. | Requires stereotaxic surgery. |
Pentylenetetrazol (PTZ) Kindling Model
Kindling is a phenomenon where repeated administration of an initially sub-convulsive stimulus leads to the progressive intensification of seizure activity, culminating in generalized seizures. The PTZ kindling model is widely used to study epileptogenesis and for screening ASMs. Fully kindled animals can be considered a model of refractory epilepsy.
Experimental Protocol
Materials:
-
Male Wistar rats (150-200 g) or Swiss mice (20-25 g)
-
Pentylenetetrazol (PTZ) solution (30-40 mg/kg, i.p.)
-
Video monitoring system
Procedure:
-
Kindling Induction: Administer a sub-convulsive dose of PTZ (e.g., 35 mg/kg, i.p.) every 48 hours (e.g., on Mondays, Wednesdays, and Fridays).
-
Seizure Scoring: Immediately after each PTZ injection, observe the animal for 30 minutes and score the seizure severity based on a modified Racine scale (see Table 4).
-
Fully Kindled State: An animal is considered fully kindled after it exhibits a Stage 5 seizure on three consecutive PTZ administrations.
-
Vigabatrin Testing in a Refractory State: Once the animals are fully kindled, the anticonvulsant efficacy of vigabatrin can be tested. Administer vigabatrin prior to a challenge dose of PTZ (e.g., 35 mg/kg, i.p.) and observe for a reduction in seizure score and an increase in seizure latency. Some studies have shown that vigabatrin is inactive in phenytoin-resistant kindled rats, suggesting this model's utility for studying multi-drug resistance[2].
Data Presentation
Table 4: Seizure Scoring for PTZ Kindling
| Score | Behavioral Manifestation |
| 0 | No response |
| 1 | Ear and facial twitching |
| 2 | Myoclonic jerks of the body |
| 3 | Clonic forelimb convulsions |
| 4 | Clonic-tonic seizures |
| 5 | Generalized tonic-clonic seizures with loss of posture |
Table 5: Example Data from Vigabatrin Testing in PTZ-Kindled Animals
| Treatment Group | Vigabatrin Dose (mg/kg, i.p.) | Mean Seizure Score | Mean Seizure Latency (seconds) |
| Vehicle Control | Saline | 4.8 ± 0.2 | 120 ± 15 |
| Vigabatrin | 150 | 2.5 ± 0.5 | 240 ± 30 |
| Vigabatrin | 300 | 1.2 ± 0.3 | 360 ± 45 |
| * p < 0.05 compared to vehicle control |
Mandatory Visualizations
Signaling Pathway of Vigabatrin's Mechanism of Action
Caption: Mechanism of action of vigabatrin.
Experimental Workflow for Inducing Refractory Seizures and Testing Vigabatrin
References
Administration and Dosing Guidelines for Vigabatrin Hydrochloride in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vigabatrin hydrochloride is an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T), the primary enzyme responsible for the catabolism of the inhibitory neurotransmitter GABA. By increasing GABA levels in the brain, vigabatrin is utilized as an antiepileptic agent.[1] These application notes provide detailed guidelines and protocols for the preparation, administration, and dosing of this compound in mouse models for preclinical research.
Mechanism of Action
Vigabatrin's primary mechanism of action is the irreversible inhibition of GABA-T, leading to a significant increase in GABA concentrations in the central nervous system. This enhancement of GABAergic inhibition helps to suppress neuronal hyperexcitability associated with seizures.[2]
Data Presentation
The following tables summarize quantitative data for this compound administration in mice based on published research.
Table 1: Recommended Dosage of this compound in Mice for Efficacy Studies
| Mouse Model | Dosing Range (mg/kg/day) | Administration Route | Dosing Frequency | Therapeutic Effect | Reference(s) |
| Tuberous Sclerosis Complex (Tsc1GFAPCKO) | 50 - 200 | Intraperitoneal (IP) | Once daily | Inhibition of seizures | [2] |
| Pentylenetetrazole (PTZ)-induced seizures | 75 - 500 | Not specified | Once daily for 3-7 days | Increased seizure threshold, inhibition of clonic seizures | [3][4] |
| General Anticonvulsant Activity | 100 - 200 | Intraperitoneal (IP) | Not specified | Reduced duration of clonic convulsions | [5] |
Table 2: Pharmacokinetic Parameters of Vigabatrin in Rodents
| Species | Dose (mg/kg) | Administration Route | Cmax | Tmax (hours) | Half-life (hours) | Bioavailability | Reference(s) |
| Rat | 50 - 200 | Oral (gavage) | Dose-dependent | ~0.5 | 2 - 3 | Not specified | [6] |
| Rat | 250 - 1000 | Intraperitoneal (IP) | Dose-dependent | 0.4 | 1.1 - 1.4 | Not specified | |
| General (Human) | Not specified | Oral | Not specified | 1 - 2 | 5.3 - 7.4 | ~60-80% | [7] |
Note: While specific comparative pharmacokinetic data in mice is limited, intraperitoneal administration is generally expected to have higher and more rapid bioavailability compared to oral administration.[8]
Table 3: Toxicity Data for this compound in Mice
| Study Type | Dosing Range (mg/kg/day) | Administration Route | Duration | Observed Effects | Reference(s) |
| Teratogenicity | 350 - 450 | Intraperitoneal (IP) | Single dose | Intrauterine growth restriction, fetal loss (at high dose) | [9] |
| Retinal Toxicity | ~150 | Intraperitoneal (IP) | 29 days | Retinal toxicity in albino mice | [10] |
| Carcinogenicity | up to 150 | Oral (in diet) | 18 months | No carcinogenic potential | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (Gavage)
Materials:
-
This compound powder
-
Sterile water for injection or sterile saline (0.9% NaCl)
-
Sterile glass vial
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For example, to prepare a 10 mg/mL solution, weigh 100 mg of this compound.
-
Aseptically transfer the weighed powder to a sterile glass vial.
-
Add the calculated volume of sterile water for injection or sterile saline to the vial. For a 10 mg/mL solution, add 10 mL of the vehicle.
-
Vortex the vial until the powder is completely dissolved. This compound is readily soluble in aqueous solutions.
-
For sterile administration, filter the solution through a 0.22 µm sterile syringe filter into a new sterile vial.
-
The prepared solution is stable for up to 48 hours when stored at 2-8°C.[8] For longer-term storage, aliquots can be stored at -20°C for up to one month or -80°C for up to six months.[1]
Protocol 2: Preparation of this compound for Intraperitoneal (IP) Injection
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Sterile glass vial
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Follow the same procedure as for oral solution preparation (Protocol 1), using sterile saline as the vehicle.
-
Ensure the final concentration is appropriate for the required dosage and the maximum recommended injection volume for mice (typically up to 10 mL/kg).
Protocol 3: Administration of this compound to Mice
Oral Gavage:
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).
-
Insert the gavage needle gently into the esophagus and deliver the calculated volume of the vigabatrin solution slowly.
-
Observe the mouse for a few minutes post-administration to ensure no adverse effects.
Intraperitoneal Injection:
-
Restrain the mouse, exposing the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Insert a 25-27 gauge needle at a 30-45 degree angle and inject the calculated volume of the vigabatrin solution.
-
Return the mouse to its cage and monitor for any signs of distress.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for vigabatrin studies in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Vigabatrin-Inhibits-Seizures-and-is-a-Weak-mTOR-Inhibitor-in-a-Mouse-Model-of-Tuberous-Sclerosis-Complex [aesnet.org]
- 3. Long-term vigabatrin treatment modifies pentylenetetrazole-induced seizures in mice: focused on GABA brain concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vigabatrin in low doses selectively suppresses the clonic component of audiogenically kindled seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and tissue distribution of vigabatrin enantiomers in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vigabatrin. Clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Vigabatrin | C6H11NO2 | CID 5665 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Vigabatrin-Induced Retinal Toxicity Using Electroretinography (ERG) in Vivo
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Vigabatrin is an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T), the primary enzyme responsible for the degradation of GABA. By increasing GABA levels, vigabatrin is an effective antiepileptic drug, particularly for infantile spasms and refractory complex partial seizures. However, its use is significantly limited by the risk of irreversible peripheral visual field loss, a manifestation of vigabatrin-induced retinal toxicity.[1][2] Electroretinography (ERG) has emerged as a critical, non-invasive tool for objectively assessing retinal function and detecting toxicity in both clinical and preclinical settings, often before irreversible structural changes or vision loss occurs.[3] These application notes provide detailed protocols for the in vivo assessment of vigabatrin-induced retinal toxicity in rodent models using full-field ERG.
Mechanism of Vigabatrin-Induced Retinal Toxicity
The primary mechanism of vigabatrin's therapeutic action is also the source of its retinal toxicity. Vigabatrin irreversibly inhibits GABA-T, leading to a significant increase in GABA concentrations within the central nervous system and the retina.[1][4] In the retina, elevated GABA levels are believed to cause excitotoxicity through the prolonged depolarization of retinal neurons, including bipolar and amacrine cells.[3] This sustained depolarization can lead to an influx of chloride, sodium, and water, disrupting cellular homeostasis and ultimately leading to cell death.[3]
Several key factors are implicated in this process:
-
GABA Receptors: The retina contains a high concentration of GABA receptors (GABA-A, GABA-B, and GABA-C), which are crucial for normal retinal signaling.[5]
-
Light Exposure: Preclinical studies have demonstrated that light exposure significantly exacerbates vigabatrin-induced retinal damage, suggesting the involvement of the phototransduction cascade.[6]
-
Taurine Deficiency: Some evidence suggests that vigabatrin may induce a deficiency in taurine, an amino acid essential for retinal health and function, potentially contributing to the toxic effects.[2][6]
The following diagram illustrates the proposed signaling pathway for vigabatrin-induced retinal toxicity.
Experimental Protocols
Animal Models and Vigabatrin Administration
A common preclinical model utilizes C57BL/6J mice.[4] Vigabatrin is typically administered daily via intraperitoneal (IP) injection.
-
Vigabatrin Solution: Prepare vigabatrin in sterile saline (0.9% NaCl) at the desired concentration.
-
Dosage: Doses ranging from 50 mg/kg to 250 mg/kg have been used in rodents.[7]
-
Control Group: Administer an equivalent volume of sterile saline to the control group.
-
Duration: Treatment duration can range from several weeks to months to assess both acute and chronic effects.[4][8]
In Vivo Full-Field Electroretinography (ERG) Protocol for Mice
This protocol is based on standards from the International Society for Clinical Electrophysiology of Vision (ISCEV) and adapted for rodent models.[9]
1. Animal Preparation:
- Dark Adaptation: Dark-adapt the mice overnight (minimum 12 hours) before ERG recording. All subsequent procedures until the end of scotopic recordings must be performed under dim red light.[10]
- Anesthesia: Anesthetize the mouse with an IP injection of a ketamine (e.g., 100 mg/kg) and xylazine (e.g., 10 mg/kg) cocktail.[5][10] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
- Pupil Dilation: Dilate the pupils of both eyes with a drop of 1% tropicamide and 2.5% phenylephrine.[6]
- Body Temperature: Maintain the mouse's body temperature at 37-38°C using a thermostatically controlled heating pad throughout the procedure.[5]
2. Electrode Placement:
- Place the anesthetized mouse on a heated platform inside a Ganzfeld dome.[7]
- Ground Electrode: Place a subcutaneous needle electrode in the tail or the back.[7][10]
- Reference Electrode: Insert a subcutaneous needle electrode in the cheek or forehead between the eyes.[10]
- Active (Corneal) Electrode: Place a gold or platinum loop electrode gently on the cornea of each eye.[10] A drop of 2.5% hypromellose or other non-irritating ionic conductive solution should be applied to the cornea to ensure good electrical contact and to prevent corneal dehydration.[7]
3. ERG Recording:
- The ERG system should be set up to record responses from both eyes.
- Scotopic (Dark-Adapted) Series:
- Rod-Mediated Responses: Record responses to a series of increasing intensity single flashes of white or blue light (e.g., -4.0 to 0.5 log cd·s/m²).
- Mixed Rod-Cone Responses: Record responses to higher intensity flashes (e.g., 1.0 to 2.5 log cd·s/m²).
- Light Adaptation:
- Light-adapt the mouse for 10 minutes to a standard background illumination (e.g., 30 cd/m²) within the Ganzfeld dome.[9]
- Photopic (Light-Adapted) Series:
- Cone-Mediated Responses: Record single-flash cone responses to a series of increasing intensity white light flashes presented against the adapting background.
- Flicker ERG: Record cone responses to a rapidly flickering white light stimulus (e.g., 30 Hz) to assess the ability of the cone pathway to follow rapid stimuli.[3]
The following diagram outlines the experimental workflow.
Data Presentation and Analysis
ERG waveforms should be analyzed for changes in amplitude and implicit time of the a- and b-waves. The a-wave, a negative deflection, originates from the photoreceptors (rods and cones). The b-wave, a subsequent positive deflection, primarily reflects the activity of ON-bipolar cells.[11] Oscillatory potentials (OPs), which are high-frequency wavelets on the ascending limb of the b-wave, reflect activity from inner retinal neurons, including amacrine cells.[2]
Expected ERG Changes with Vigabatrin Toxicity
-
Reduced Cone Function: A consistent finding in vigabatrin toxicity is a reduction in the amplitude of the cone-mediated b-wave and the 30 Hz flicker response.[3]
-
Oscillatory Potential Attenuation: The amplitudes of both scotopic and photopic OPs are often reduced.[2][6]
-
Implicit Time Delays: An increase in the implicit time of the b-wave may indicate cellular stress and delayed signal propagation.[3]
-
Biphasic Response: Some studies in mice have reported an initial enhancement of the scotopic b-wave amplitude in the early stages of treatment, followed by a decline, suggesting complex time-dependent effects on retinal circuitry.[6]
The following tables summarize representative quantitative ERG data from studies in C57BL/6J mice.
Table 1: Effect of Vigabatrin on Scotopic and Photopic b-wave Amplitudes in Mice (Data adapted from a study involving 60 days of vigabatrin administration.[6])
| Group | Scotopic b-wave Amplitude (µV) | Photopic b-wave Amplitude (µV) |
| Normal Control | 436.3 ± 41.8 | 93.1 ± 16.5 |
| Vigabatrin + Light | 268.5 ± 30.7 | 31.0 ± 7.6 |
| Vigabatrin + Dark | 337.6 ± 33.1 | 58.5 ± 11.7 |
Table 2: Effect of Vigabatrin on Scotopic Oscillatory Potential (OP) Amplitudes in Mice (Data summarized from a study with up to 8 weeks of vigabatrin treatment.[6])
| Oscillatory Potential | Effect of Vigabatrin Treatment |
| OP1 & OP2 | No significant difference compared to controls. |
| OP3 | Decreased amplitude at 4 weeks of treatment. |
| OP4 | Attenuated amplitude at 2, 4, and 8 weeks of treatment. |
Table 3: Effect of Vigabatrin on ERG Implicit Times in Mice (Data summarized from a study with up to 8 weeks of vigabatrin treatment.[6])
| ERG Parameter | Effect of Vigabatrin Treatment |
| Scotopic b-wave Implicit Time | Selectively decreased between 2 and 8 weeks. |
| Photopic b-wave Implicit Time | Globally increased between 2 and 4 weeks. |
Conclusion
Electroretinography is an indispensable tool for the preclinical assessment of vigabatrin-induced retinal toxicity. By providing a sensitive and objective measure of retinal function, ERG can detect toxic effects at an early stage, monitor disease progression, and evaluate the efficacy of potential neuroprotective strategies. The protocols and data presented here offer a framework for researchers to implement in vivo ERG studies to better understand and mitigate the retinal toxicity associated with this important antiepileptic medication.
References
- 1. Using the Electroretinogram to Assess Function in the Rodent Retina and the Protective Effects of Remote Limb Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in the electroretinogram resulting from discontinuation of vigabatrin in children - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vigabatrin Retinal Toxicity First Detected with Electroretinographic Changes: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [A procedure for recording electroretinogram (ERG) and effect of sodium iodate on ERG in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Retinal electrophysiology for toxicology studies: applications and limits of ERG in animals and ex vivo recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Full-Field Electroretinogram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Electroretinogram (ERG) to Evaluate the Retina Using Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of Visual Electrophysiology to Monitor Retinal and Optic Nerve Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application of Magnetic Resonance Spectroscopy to Measure GABA Levels Post-Vigabatrin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vigabatrin is an anti-epileptic drug renowned for its targeted mechanism of action in elevating brain concentrations of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1] Magnetic Resonance Spectroscopy (MRS) has emerged as a powerful non-invasive technique to quantify in vivo GABA levels, offering a unique window into the pharmacodynamic effects of vigabatrin in the human brain.[1][2] This document provides detailed application notes and protocols for utilizing MRS, specifically the MEGA-PRESS sequence, to measure GABA level changes following vigabatrin administration.
Mechanism of Action of Vigabatrin
Vigabatrin acts as an irreversible inhibitor of GABA transaminase (GABA-T), the key enzyme responsible for the degradation of GABA.[1] By inhibiting GABA-T, vigabatrin leads to a significant accumulation of GABA in the brain.[1][2] MRS studies have consistently demonstrated that vigabatrin administration can increase brain GABA concentrations to approximately two to three times their baseline values.[1][2] This elevation in GABA enhances inhibitory neurotransmission, which is the basis for its anticonvulsant effects.
Quantitative Data Summary
The following table summarizes quantitative data from a clinical study that used MRS to measure GABA levels before and after vigabatrin treatment in patients with partial seizures.
| Brain Region | Patient Population | Vigabatrin Dosage | Treatment Duration | Baseline GABA Level (µmol/g) | Post-Vigabatrin GABA Level (µmol/g) | Percent Increase | Reference |
| Occipital Cortex | 6 patients with partial seizures | 3 g/day | 25-84 days | 1.1 ± 0.1 | 2.9 ± 0.5 | ~164% | [3] |
Another study involving 18 patients in an open-label trial of vigabatrin reported a twofold increase in occipital lobe GABA levels in those taking 3 to 4 g/day of vigabatrin compared to non-epileptic subjects.[4] Furthermore, a dose-dependent increase in brain GABA levels has been observed with vigabatrin treatment.[5]
Signaling Pathway of Vigabatrin's Action
Experimental Protocols
Protocol for Measuring GABA Levels using MEGA-PRESS
This protocol outlines the steps for acquiring and analyzing MRS data to measure GABA levels, with a focus on post-vigabatrin assessment.
1. Subject Preparation:
-
Informed Consent: Obtain written informed consent from all participants.
-
Fasting: Instruct subjects to fast for at least 4 hours prior to the scan to minimize metabolic fluctuations.
-
Medication History: Record the subject's complete medication history, including the vigabatrin dosage and duration of treatment.
-
Exclusion Criteria: Screen subjects for any contraindications to MRI, such as metallic implants or claustrophobia.
-
Instructions: Instruct the subject to remain as still as possible during the scan to minimize motion artifacts. Head immobilization with foam padding is recommended.
2. MRI and MRS Acquisition:
-
Scanner: A 3T MRI scanner is recommended for optimal signal-to-noise ratio (SNR) and spectral resolution.
-
Head Coil: Use a multi-channel head coil for reception.
-
Anatomical Imaging: Acquire a high-resolution T1-weighted anatomical image (e.g., MPRAGE) for voxel placement and tissue segmentation.
-
Voxel Placement:
-
Place the MRS voxel in the region of interest (e.g., occipital cortex, a common site for measuring vigabatrin's effects).[3][4]
-
A typical voxel size is 3 x 3 x 3 cm³ (27 ml).[6]
-
Ensure the voxel is placed within a region of homogenous brain tissue, avoiding bone, lipids, and cerebrospinal fluid (CSF) as much as possible.
-
-
MEGA-PRESS Sequence Parameters:
-
Repetition Time (TR): ~2000 ms.[7]
-
Echo Time (TE): 68 ms for GABA+ (GABA plus co-edited macromolecules) measurement.[6][7]
-
Number of Transients (Averages): A minimum of 192 transients (96 Edit-ON + 96 Edit-OFF) is recommended for adequate SNR.[7]
-
Editing Pulses: Apply editing pulses at 1.9 ppm (ON) and a reference frequency (e.g., 7.5 ppm, OFF).
-
Water Suppression: Utilize a robust water suppression technique (e.g., CHESS).
-
-
Shimming: Perform automated and manual shimming to achieve a narrow water line width (<15 Hz) within the voxel for optimal spectral quality.
-
Water Reference Scan: Acquire a non-water-suppressed scan from the same voxel for eddy current correction and absolute quantification.
3. Data Processing and Analysis:
-
Software: Use a dedicated MRS analysis software package such as LCModel, Gannet, or jMRUI. LCModel is widely used for its automated and user-independent quantification.
-
Pre-processing:
-
Perform eddy current correction using the water reference scan.
-
Perform frequency and phase correction.
-
Subtract the OFF-resonance spectrum from the ON-resonance spectrum to obtain the difference spectrum, which reveals the GABA signal at ~3.0 ppm.
-
-
Quantification with LCModel:
-
Use a basis set that includes GABA and other relevant metabolites.
-
Fit the difference spectrum to the basis set to determine the concentration of GABA.
-
The results are typically expressed as a ratio to an internal reference metabolite like total Creatine (tCr) or as absolute concentrations in institutional units (e.g., mmol/kg).
-
For absolute quantification, use the unsuppressed water signal as an internal reference, correcting for tissue water content and relaxation effects.
-
-
Quality Control:
-
Visually inspect the spectra for artifacts and assess the quality of the fit.
-
Check the Cramer-Rao Lower Bounds (CRLB) for the GABA fit, with values <20% generally considered reliable.
-
Experimental Workflow
References
- 1. Vigabatrin: effect on brain GABA levels measured by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vigabatrin: effects on human brain GABA levels by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of vigabatrin on the GABAergic system as determined by [123I]iomazenil SPECT and GABA MRS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human brain GABA levels rise after initiation of vigabatrin therapy but fail to rise further with increasing dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of vigabatrin intake on brain GABA activity as monitored by spectrally edited magnetic resonance spectroscopy and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medrxiv.org [medrxiv.org]
- 7. medrxiv.org [medrxiv.org]
Application Notes and Protocols for Establishing a Tuberous Sclerosis Complex Mouse Model for Vigabatrin Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tuberous Sclerosis Complex (TSC) is an autosomal dominant genetic disorder resulting from mutations in either the TSC1 or TSC2 genes, leading to hyperactivation of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This dysregulation manifests as benign tumors in multiple organs and severe neurological symptoms, including epilepsy, intellectual disability, and autism.[1][3] Vigabatrin (VGB), an irreversible inhibitor of GABA transaminase, is a particularly effective anti-seizure medication for TSC patients, suggesting a unique mechanistic link.[4][5] Preclinical research utilizing mouse models of TSC is crucial for elucidating the mechanisms of vigabatrin's efficacy and for the development of novel therapeutic strategies.[3][6]
This document provides detailed protocols for establishing a relevant TSC mouse model and conducting subsequent studies to evaluate the effects of vigabatrin. The focus is on the Tsc1GFAPCKO mouse model, which displays a progressive epilepsy phenotype amenable to therapeutic intervention studies.[4][7]
Signaling Pathways in Tuberous Sclerosis Complex and the Role of Vigabatrin
Mutations in TSC1 or TSC2 disrupt the formation of a functional complex that negatively regulates the mTOR pathway.[8] This leads to constitutive activation of mTOR Complex 1 (mTORC1), a key regulator of cell growth, proliferation, and protein synthesis.[2] Vigabatrin's primary mechanism of action is to increase levels of the inhibitory neurotransmitter GABA in the brain by inhibiting its breakdown.[4][5] Interestingly, studies in TSC mouse models suggest a potential secondary mechanism for vigabatrin involving the partial inhibition of the mTOR pathway, which may contribute to its unique effectiveness in TSC-related epilepsy.[4][9]
Experimental Protocols
Generation of Tsc1GFAPCKO Mouse Model
This protocol describes the generation of a conditional knockout mouse model where the Tsc1 gene is inactivated predominantly in glial cells.
Materials:
-
Tsc1flox/flox mice[10]
-
GFAP-Cre transgenic mice[5]
-
PCR reagents for genotyping
-
Standard mouse husbandry equipment
Procedure:
-
Cross Tsc1flox/flox mice with GFAP-Cre transgenic mice to generate Tsc1flox/+;GFAP-Cre+ offspring.
-
Intercross the Tsc1flox/+;GFAP-Cre+ mice with Tsc1flox/flox mice.
-
The resulting offspring will include the desired Tsc1flox/flox;GFAP-Cre+ (Tsc1GFAPCKO) mice and littermate controls (Tsc1flox/flox;GFAP-Cre-).
-
Genotype all offspring using PCR analysis of tail DNA to confirm the presence of the floxed Tsc1 allele and the GFAP-Cre transgene.
-
House animals according to approved institutional animal care and use committee (IACUC) protocols.
Vigabatrin Treatment Protocol
This protocol outlines the administration of vigabatrin to the Tsc1GFAPCKO mice.
Materials:
-
Vigabatrin (VGB)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Animal scale
Procedure:
-
Begin treatment at three weeks of age, which is just prior to the typical onset of seizures in this model.[4][7]
-
Prepare vigabatrin solution in sterile saline.
-
Administer vigabatrin or vehicle (saline) daily via intraperitoneal (i.p.) injection.
-
A common and effective dosage is 200 mg/kg/day.[4][7] Dose-response studies can also be performed with doses such as 50, 100, and 200 mg/kg/day.[5]
-
The duration of treatment will depend on the experimental endpoint:
Seizure Monitoring and Analysis
This protocol describes the use of video-electroencephalography (EEG) to monitor seizure activity.
Materials:
-
EEG telemetry units
-
Surgical tools for implantation
-
Video recording equipment
-
EEG analysis software
Procedure:
-
At an appropriate age (e.g., before treatment initiation), surgically implant EEG telemetry units into the mice under anesthesia. Place electrodes over specific brain regions, such as the olfactory bulb and occipital lobe.[11]
-
Allow for a one-week recovery period post-surgery.[11]
-
Record continuous video-EEG for extended periods (e.g., 48 hours) at regular intervals (e.g., weekly) throughout the study.[5]
-
Analyze EEG recordings for epileptiform discharges and correlate with behavioral seizures observed in the video recordings.
-
Quantify seizure frequency (e.g., seizures per 48 hours) and duration for each animal.[7]
Behavioral Assessments
A battery of behavioral tests can be employed to assess anxiety, social behavior, and cognitive function.
Materials:
-
Open field apparatus
-
Elevated plus maze
-
Novel object recognition chamber
-
Social interaction chambers
Procedure:
-
Conduct behavioral testing in adult mice (e.g., 75-85 days of age).[12][13]
-
Acclimate mice to the testing room before each experiment.
-
Perform tests in a specific order to minimize confounding effects, for example: open field, novel object recognition, elevated plus maze, and social preference.[12][13]
-
Open Field Test: Assesses locomotor activity and anxiety-like behavior in a novel environment.[12][13]
-
Elevated Plus Maze: Measures anxiety-related behaviors based on the mouse's preference for open versus enclosed arms.[14]
-
Novel Object Recognition: Evaluates learning and memory.[12]
-
Social Preference Test: Assesses social interaction and preference for a novel mouse over an inanimate object.[12]
Histology and Immunohistochemistry
This protocol is for the post-mortem analysis of brain tissue to assess cellular and molecular changes.
Materials:
-
Perfusion solutions (e.g., PBS and paraformaldehyde)
-
Cryostat or microtome
-
Primary antibodies (e.g., anti-GFAP, anti-phospho-S6)
-
Secondary antibodies
-
Microscope
Procedure:
-
At the end of the treatment period, deeply anesthetize the mice and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Dissect the brain and post-fix in PFA overnight.
-
Prepare brain tissue for sectioning (e.g., cryoprotect in sucrose and freeze, or embed in paraffin).
-
Cut brain sections (e.g., 40 µm) using a cryostat or microtome.
-
Perform immunohistochemical staining for markers of interest, such as:
-
Image the stained sections using a microscope and quantify the results (e.g., cell counts, staining intensity).
Experimental Workflow
The following diagram illustrates the overall experimental workflow for establishing the TSC mouse model and conducting vigabatrin studies.
Data Presentation
The following tables summarize key quantitative data from studies using the Tsc1GFAPCKO mouse model to evaluate vigabatrin.
Table 1: Effect of Vigabatrin on Seizure Frequency
| Treatment Group | Seizure Frequency (Seizures/48 hours) at 3-5 weeks | Seizure Frequency (Seizures/48 hours) at 8 weeks |
| Tsc1GFAPCKO + Vehicle | 1.0 ± 0.4 | 11.3 ± 3.9 |
| Tsc1GFAPCKO + Vigabatrin (200 mg/kg/day) | 0.0 ± 0.0 | 0.1 ± 0.1 |
Data adapted from Zhang et al., 2013.[7]
Table 2: Effect of Vigabatrin on Survival
| Treatment Group | Median Survival |
| Tsc1GFAPCKO + Vehicle | ~7 weeks |
| Tsc1GFAPCKO + Vigabatrin (200 mg/kg/day) | Modestly improved survival, but all died by 14 weeks |
Data adapted from Zhang et al., 2013.[7][15]
Table 3: Effect of Vigabatrin on mTOR Pathway Activation and Glial Proliferation
| Parameter | Tsc1GFAPCKO + Vehicle | Tsc1GFAPCKO + Vigabatrin |
| mTOR Pathway Activation (pS6 levels) | Increased | Decreased by up to 40% |
| Glial Proliferation (GFAP+ cells) | Increased (2-2.5 fold) | Partially prevented the increase |
Data adapted from Zhang et al., 2013 and American Epilepsy Society, 2011.[5][15]
Table 4: Effect of Vigabatrin on Brain GABA Levels
| Brain Region | Treatment Group | Change in GABA Levels |
| Neocortex | Tsc1GFAPCKO + Vigabatrin | Increased |
| Hippocampus | Tsc1GFAPCKO + Vigabatrin | Increased |
| Hippocampus | Control + Vigabatrin | Increased |
Data adapted from Zhang et al., 2013.[7]
Conclusion
The Tsc1GFAPCKO mouse model provides a valuable tool for investigating the pathophysiology of TSC and for the preclinical evaluation of therapeutic agents like vigabatrin.[3] The protocols outlined in this document offer a comprehensive framework for establishing this model and conducting rigorous studies to assess the efficacy and mechanisms of action of vigabatrin. The evidence suggests that vigabatrin not only mitigates seizures by modulating GABAergic neurotransmission but may also exert beneficial effects through partial inhibition of the hyperactive mTOR pathway, a hallmark of TSC.[4][9] Further research using these models will be instrumental in optimizing treatment strategies for individuals with Tuberous Sclerosis Complex.
References
- 1. mTOR Inhibitors in Tuberous Sclerosis Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mTOR Signaling and Neural Stem Cells: The Tuberous Sclerosis Complex Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse models of tuberous sclerosis complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vigabatrin Inhibits Seizures and mTOR Pathway Activation in a Mouse Model of Tuberous Sclerosis Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vigabatrin-Inhibits-Seizures-and-is-a-Weak-mTOR-Inhibitor-in-a-Mouse-Model-of-Tuberous-Sclerosis-Complex [aesnet.org]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Vigabatrin Inhibits Seizures and mTOR Pathway Activation in a Mouse Model of Tuberous Sclerosis Complex | PLOS One [journals.plos.org]
- 8. mTOR Inhibitors in Tuberous Sclerosis Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vigabatrin inhibits seizures and mTOR pathway activation in a mouse model of tuberous sclerosis complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Seizure reduction in TSC2‐mutant mouse model by an mTOR catalytic inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sex-Selective Effects on Behavior in a Mouse Model of Tuberous Sclerosis Complex | eNeuro [eneuro.org]
- 13. Sex-Selective Effects on Behavior in a Mouse Model of Tuberous Sclerosis Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Increased levels of anxiety-related behaviors in a Tsc2 dominant negative transgenic mouse model of tuberous sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Vigabatrin's Effects on Neuronal Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vigabatrin is an anticonvulsant medication utilized in the management of epilepsy, particularly for refractory complex partial seizures and infantile spasms.[1] Its primary mechanism of action is the irreversible inhibition of γ-aminobutyric acid transaminase (GABA-T), the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][2] This inhibition leads to a significant increase in GABA concentrations in the central nervous system, thereby enhancing GABAergic inhibition and reducing neuronal excitability.[2] Despite its efficacy, vigabatrin's use is associated with significant adverse effects, most notably irreversible peripheral vision loss, which is a major concern in its clinical application.[3][4]
Understanding the cellular and molecular mechanisms underlying vigabatrin's effects on neuronal viability is crucial for developing safer therapeutic strategies and for the early detection of potential neurotoxicity. These protocols provide a framework for in vitro studies using neuronal cell cultures to investigate the dose-dependent and time-course effects of vigabatrin on neuronal survival and to elucidate the signaling pathways involved. The human neuroblastoma cell line, SH-SY5Y, is highlighted as a suitable model due to its ability to differentiate into a mature neuronal phenotype, making it relevant for neurotoxicity studies.
Key Experimental Objectives:
-
To determine the cytotoxic potential of vigabatrin on differentiated neuronal cells.
-
To quantify changes in neuronal viability and membrane integrity following vigabatrin exposure.
-
To assess the induction of apoptosis as a mechanism of vigabatrin-induced cell death.
-
To investigate the involvement of specific signaling pathways, such as the mitochondrial apoptotic pathway and oxidative stress responses.
Data Presentation
All quantitative data from the described experimental protocols should be summarized in tables for clear comparison between different concentrations of vigabatrin and control groups.
Table 1: Neuronal Viability assessed by MTT Assay
| Vigabatrin Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability vs. Control |
| 0 (Control) | 100 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 |
Table 2: Cytotoxicity assessed by LDH Release Assay
| Vigabatrin Conc. (µM) | Mean Absorbance (490 nm) | Std. Deviation | % Cytotoxicity vs. Max Lysis |
| 0 (Vehicle Control) | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 | |||
| Positive Control (Lysis) | 100 |
Table 3: Apoptosis assessed by Caspase-3 Activity Assay
| Vigabatrin Conc. (µM) | Mean Fluorescence (Ex/Em) | Std. Deviation | Fold Increase vs. Control |
| 0 (Control) | 1.0 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 |
Table 4: Apoptosis assessed by TUNEL Assay
| Vigabatrin Conc. (µM) | % TUNEL-Positive Cells | Std. Deviation |
| 0 (Control) | ||
| 100 | ||
| 500 | ||
| Positive Control (DNase I) |
Experimental Protocols
SH-SY5Y Neuronal Differentiation Protocol
This protocol describes the differentiation of SH-SY5Y neuroblastoma cells into a mature neuronal phenotype, which is essential for neurotoxicity studies.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)
-
DMEM/F12 medium supplemented with 1% FBS and 1% Penicillin-Streptomycin (Differentiation Medium)
-
All-trans-retinoic acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Poly-D-lysine coated culture plates/flasks
-
Trypsin-EDTA
Procedure:
-
Culture SH-SY5Y cells in Growth Medium in a humidified incubator at 37°C with 5% CO2.
-
For differentiation, seed the cells onto poly-D-lysine coated plates at a density of 2 x 10^4 cells/cm².
-
After 24 hours, replace the Growth Medium with Differentiation Medium containing 10 µM RA.
-
Incubate for 3-5 days, changing the medium every 2 days.
-
Following the RA treatment, replace the medium with serum-free DMEM/F12 containing 50 ng/mL BDNF.
-
Continue to culture for an additional 2-4 days to allow for maturation of the neuronal phenotype.
-
Differentiated cells will exhibit a more neuronal morphology with extended neurites.
Vigabatrin Treatment
Materials:
-
Differentiated SH-SY5Y cells
-
Vigabatrin powder
-
Sterile PBS or appropriate vehicle
-
Culture medium
Procedure:
-
Prepare a stock solution of vigabatrin in sterile PBS or the appropriate vehicle.
-
On the day of the experiment, dilute the vigabatrin stock solution to the desired final concentrations in the culture medium.
-
Remove the existing medium from the differentiated SH-SY5Y cells and replace it with the medium containing the different concentrations of vigabatrin. Include a vehicle-only control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Neuronal Viability Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is indicative of their viability.[5]
Materials:
-
Vigabatrin-treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Following the vigabatrin treatment period, add 10 µL of MTT solution to each well.[5]
-
Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[5]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Allow the plate to stand overnight in the incubator.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cytotoxicity Assessment: LDH Release Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised cell membrane integrity.[6][7]
Materials:
-
Vigabatrin-treated and control cells in a 96-well plate
-
LDH cytotoxicity assay kit
-
Lysis buffer (provided in the kit)
Procedure:
-
Prepare a positive control for maximum LDH release by adding lysis buffer to a set of untreated wells 45 minutes before the end of the experiment.
-
Centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control (maximum lysis).
Apoptosis Assessment: Caspase-3 Activity Assay
This fluorometric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Vigabatrin-treated and control cells
-
Caspase-3 activity assay kit (containing a fluorogenic substrate like Ac-DEVD-AMC)
-
Cell lysis buffer
Procedure:
-
After treatment, lyse the cells using the provided lysis buffer.
-
Incubate the cell lysates on ice for 10 minutes.
-
Centrifuge the lysates to pellet the cell debris.
-
Transfer the supernatant to a new microplate.
-
Prepare the caspase-3 reaction mixture containing the fluorogenic substrate according to the kit's protocol.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
-
Express the results as a fold increase in caspase-3 activity compared to the control.
Apoptosis Assessment: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[8]
Materials:
-
Vigabatrin-treated and control cells cultured on coverslips or chamber slides
-
TUNEL assay kit (fluorescent)
-
Paraformaldehyde (4%) for fixation
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
After treatment, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[9]
-
Permeabilize the cells with the permeabilization solution for 20 minutes at room temperature.[9]
-
Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP according to the kit's instructions.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.[9]
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence, while all nuclei will be stained blue with DAPI.
-
Quantify the percentage of TUNEL-positive cells.
Signaling Pathways and Experimental Workflows
Vigabatrin's Mechanism of Action and Potential for Neurotoxicity
Vigabatrin's primary therapeutic effect stems from its ability to increase GABA levels by irreversibly inhibiting GABA-T.[1][2] However, supraphysiological levels of GABA have been linked to downstream effects that may contribute to neuronal stress and, in some contexts, cell death. One area of investigation is the impact on mitochondrial function and the activation of apoptotic pathways. Studies have suggested a link between vigabatrin and increased mitochondrial numbers, which may be associated with the mTOR pathway and enhanced cell death.[3] Additionally, high doses of GABA-enhancing drugs have been shown to potentially increase oxidative stress markers.
Figure 1. Simplified diagram of vigabatrin's mechanism of action and potential pathways to neurotoxicity.
Experimental Workflow for Assessing Neuronal Viability
The following workflow outlines the key steps for investigating the effects of vigabatrin on neuronal cells in vitro.
Figure 2. Experimental workflow for studying vigabatrin's effects on neuronal viability.
Potential Signaling Pathway for Vigabatrin-Induced Apoptosis
Based on the current understanding, a plausible pathway for vigabatrin-induced neurotoxicity involves the induction of mitochondrial stress, potentially mediated by oxidative stress and the mTOR signaling pathway, leading to the activation of the intrinsic apoptotic cascade. This involves the Bcl-2 family of proteins, which regulate the release of cytochrome c from the mitochondria, ultimately leading to the activation of executioner caspases like caspase-3.
Figure 3. A potential signaling pathway for vigabatrin-induced apoptosis in neuronal cells.
References
- 1. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 2. Vigabatrin Inhibits Seizures and mTOR Pathway Activation in a Mouse Model of Tuberous Sclerosis Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Torin 1 partially corrects vigabatrin-induced mitochondrial increase in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vigabatrin inhibits seizures and mTOR pathway activation in a mouse model of tuberous sclerosis complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of vigabatrin induced cerebellar injury: the role of caspase-3 and RIPK1/RIPK3-regulated cell death pathways [ouci.dntb.gov.ua]
- 6. Aberrant mTOR Signaling and Disrupted Autophagy: the Missing Link in Potential Vigabatrin-Associated Ocular Toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-apoptotic BCL-2 family proteins in acute neural injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteasome inhibitors induce apoptosis by superoxide anion generation via NADPH oxidase 5 in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Second Generation of Antiepileptic Drugs and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Vigabatrin Efficacy in Preclinical Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of behavioral testing paradigms to assess the efficacy of vigabatrin in preclinical models of epilepsy. Detailed protocols for seizure scoring and the evaluation of cognitive and anxiety-like behaviors are provided, along with a summary of expected quantitative outcomes based on existing literature.
Introduction
Vigabatrin is an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T), the enzyme responsible for the catabolism of the inhibitory neurotransmitter GABA. By inhibiting GABA-T, vigabatrin increases GABA levels in the brain, thereby reducing neuronal hyperexcitability and suppressing seizure activity. Its efficacy has been demonstrated in various preclinical models of epilepsy, including those induced by pilocarpine, kainic acid, and pentylenetetrazol (PTZ). This document outlines key behavioral paradigms to evaluate the therapeutic potential of vigabatrin in these models.
Mechanism of Action of Vigabatrin
Vigabatrin's primary mechanism of action is the irreversible inhibition of GABA-T, leading to a sustained increase in GABA concentrations in the brain.[1][2] This enhancement of GABAergic inhibition helps to counteract the excessive neuronal excitation that characterizes epileptic seizures.
Vigabatrin inhibits GABA-T, increasing GABA levels.
Behavioral Testing Paradigms
A comprehensive assessment of vigabatrin's efficacy involves evaluating its effects on seizure activity, as well as on associated behavioral comorbidities such as cognitive impairment and anxiety.
Seizure Severity Assessment: The Racine Scale
The Racine scale is a widely used method for scoring the behavioral severity of seizures in rodent models.
Protocol:
-
Induction of Seizures: Induce seizures using a chemoconvulsant such as pilocarpine or kainic acid.
-
Observation Period: Following administration of the convulsant, observe the animal continuously for a predefined period (e.g., 2-4 hours).
-
Scoring: Score the most severe seizure behavior observed during the observation period according to the Racine scale.
Racine Scale Stages:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling (generalized tonic-clonic seizure).
Quantitative Data Summary: Vigabatrin Effect on Seizure Score
| Epilepsy Model | Animal Model | Vigabatrin Dose | Seizure Score (Control) | Seizure Score (Vigabatrin) | Reference |
| Pilocarpine | Immature Rat | 30 mg/kg/day for 6 days | Not specified | Delayed onset of seizures and status epilepticus | [3] |
| Kainic Acid | Rat | 1000 mg/kg | Not specified | Attenuated severity of convulsions | [4] |
| Pentylenetetrazol | Developing Rat | 1200 mg/kg | 4-5 | Tendency to decrease | [2] |
Cognitive Assessment: The Morris Water Maze (MWM)
The MWM is a classic behavioral task to assess spatial learning and memory, which are often impaired in epilepsy.
Protocol:
-
Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface in one quadrant.
-
Acquisition Phase (4-5 days):
-
Four trials per day.
-
For each trial, the animal is placed in the water at one of four starting positions.
-
The animal is allowed to swim and find the hidden platform.
-
Record the escape latency (time to find the platform). If the animal fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to it.
-
-
Probe Trial (Day after last acquisition day):
-
The platform is removed from the pool.
-
The animal is allowed to swim for a fixed duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Quantitative Data Summary: Vigabatrin Effect on Morris Water Maze Performance
No specific quantitative data on the effects of vigabatrin in the Morris Water Maze in pilocarpine or kainic acid-induced epilepsy models were identified in the search results. However, studies have shown that both pilocarpine and kainic acid models of epilepsy can induce deficits in MWM performance.[5][6]
Anxiety-Like Behavior Assessment: The Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in rodents.
Protocol:
-
Apparatus: A square arena (e.g., 50 x 50 cm or 100 x 100 cm) with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Place the animal in the center of the arena.
-
Allow the animal to explore freely for a set duration (e.g., 5-10 minutes).
-
A video tracking system records the animal's movement.
-
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center zone.
-
Number of entries into the center zone.
-
Rearing frequency (a measure of exploratory behavior).
-
Quantitative Data Summary: Vigabatrin Effect on Open Field Test Performance
No specific quantitative data on the effects of vigabatrin in the Open Field Test in pilocarpine or kainic acid-induced epilepsy models were identified in the search results. However, the pilocarpine model has been shown to induce anxiety-like behaviors that can be assessed with the OFT.[1]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the efficacy of vigabatrin in a chemoconvulsant-induced epilepsy model.
Experimental workflow for vigabatrin efficacy testing.
Conclusion
The behavioral paradigms outlined in these application notes provide a robust framework for assessing the efficacy of vigabatrin in preclinical models of epilepsy. By evaluating its impact on seizure severity, cognitive function, and anxiety-like behavior, researchers can gain a comprehensive understanding of its therapeutic potential. The provided protocols and expected outcomes serve as a valuable resource for designing and interpreting studies aimed at developing novel antiepileptic therapies.
References
- 1. Time course evaluation of behavioral impairments in the pilocarpine model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discordance between Network Excitability and Cognitive Performance Following Vigabatrin Treatment during Epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the effects of vigabatrin on cognitive abilities and quality of life in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral and histological assessment of the effect of intermittent feeding in the pilocarpine model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progesterone, administered before kainic acid, prevents decrements in cognitive performance in the Morris Water Maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of vigabatrin on seizure control and safety profile in different subgroups of children with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Vigabatrin and its Metabolites in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vigabatrin (γ-vinyl-GABA) is an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1] By inhibiting GABA-T, vigabatrin increases GABA concentrations in the brain, which is the mechanism underlying its efficacy as an antiepileptic drug.[1] It is primarily used in the management of refractory complex partial seizures and infantile spasms.[2][3]
Vigabatrin undergoes minimal to no metabolism and is predominantly excreted unchanged by the kidneys.[2][4] Consequently, the direct measurement of vigabatrin and its primary pharmacodynamic biomarker, GABA, in cerebrospinal fluid (CSF) provides a crucial understanding of its central nervous system pharmacokinetics and therapeutic effect. This document outlines a detailed protocol for the simultaneous quantitative analysis of vigabatrin and GABA in human CSF using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analyte Overview
| Analyte | Role | Rationale for CSF Quantification |
| Vigabatrin | Parent Drug | Direct measure of drug exposure at the site of action (CNS). |
| GABA (γ-Aminobutyric Acid) | Pharmacodynamic Biomarker | Assessment of the therapeutic effect of vigabatrin on its target. |
Signaling Pathway: Vigabatrin's Mechanism of Action
Experimental Protocols
This protocol is a composite method adapted from established LC-MS/MS assays for vigabatrin in plasma and GABA in CSF.[5][6][7]
Materials and Reagents
-
Vigabatrin certified reference standard
-
GABA certified reference standard
-
Vigabatrin-¹³C,d₂ (Internal Standard 1)
-
GABA-D₂ (Internal Standard 2)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Artificial CSF (aCSF) for calibration standards and quality controls
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation
-
Thawing: Thaw frozen CSF samples on ice.
-
Aliquoting: In a microcentrifuge tube, aliquot 50 µL of CSF sample, calibration standard, or quality control.
-
Internal Standard Addition: Add 100 µL of a working solution of internal standards (Vigabatrin-¹³C,d₂ and GABA-D₂ in acetonitrile) to each tube.
-
Protein Precipitation: Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start with 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min. |
| Column Temperature | 40°C |
Mass Spectrometry
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Vigabatrin | 130.1 | 112.1 |
| GABA | 104.1 | 87.1 |
| Vigabatrin-¹³C,d₂ (IS1) | 133.1 | 115.1 |
| GABA-D₂ (IS2) | 106.1 | 89.1 |
Experimental Workflow
Quantitative Data Summary
The following tables summarize typical performance characteristics for the quantitative analysis of vigabatrin and GABA in biological fluids, adapted for a CSF matrix.
Table 1: Vigabatrin Quantitative Parameters
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 85 - 115% |
| Recovery | > 85% |
Table 2: GABA Quantitative Parameters [5][8]
| Parameter | Expected Performance |
| Linearity Range | 6 nM - 1000 nM (Free GABA) |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 6 nM |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | 90 - 110% |
| Recovery | > 90% |
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of vigabatrin and its key pharmacodynamic marker, GABA, in cerebrospinal fluid. The described LC-MS/MS method offers high sensitivity and specificity, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research in patients undergoing vigabatrin treatment. The provided workflow and performance characteristics serve as a robust guideline for researchers and drug development professionals.
References
- 1. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 2. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Vigabatrin (Sabril), a Gamma-Aminobutyric Acid Transaminase Inhibitor for the Treatment of Two Catastrophic Seizure Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of γ-Aminobutyric Acid in Cerebrospinal Fluid Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid determination of plasma vigabatrin by LC-ESI-MS/MS supporting therapeutic drug monitoring in children with infantile spasms - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Vigabatrin in dried plasma spots: validation of a novel LC-MS/MS method and application to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Staining of GABAergic Markers Following Vigabatrin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vigabatrin (γ-vinyl-GABA) is an irreversible inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for the catabolism of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-T, vigabatrin leads to a significant increase in GABA levels in the central nervous system, enhancing GABAergic inhibition.[1][2][3] This mechanism of action underlies its use as an antiepileptic drug.[3][4] The following application notes and protocols provide a comprehensive guide for the immunohistochemical assessment of key GABAergic markers in response to vigabatrin treatment, aiding in preclinical and translational research.
The primary GABAergic markers of interest in this context are:
-
GABA: The principal inhibitory neurotransmitter.
-
Glutamic Acid Decarboxylase (GAD): The enzyme responsible for synthesizing GABA from glutamate, with two main isoforms, GAD65 and GAD67.
-
Vesicular GABA Transporter (VGAT): The protein that loads GABA into synaptic vesicles for release.
Data Presentation: Quantitative Effects of Vigabatrin on GABAergic Markers
The following tables summarize quantitative data from studies investigating the impact of vigabatrin treatment on the expression of GABAergic markers.
| Marker | Brain Region | Species | Vigabatrin Dose | Duration | Fold Change/Effect | Measurement Method | Reference |
| GABA | Retina | Rat | Not Specified | 18 hours | 5-fold increase | Immunocytochemistry | [1] |
| GABA | Occipital Lobe | Human | 3 g/day | 25-84 days | ~3-fold increase | Magnetic Resonance Spectroscopy (MRS) | [5] |
| GABA | Whole Brain | Rat | 250 mg/kg/day | 3 weeks | ~3.5-fold increase | Postmortem biochemical analysis | [6] |
| GAD67 | Cerebellum, Frontal Cortex, Thalamus, Substantia Nigra, Ventral Tegmentum, Midbrain | Rat | 150 mg/kg/day | 5 days | Significant reduction | Western Blot | [2] |
| GAD65 | Cerebellum | Rat | 150 mg/kg/day | 5 days | Significant reduction | Western Blot | [2] |
| VGAT | Hippocampus | Gerbil | Not Specified | Not Specified | Increased immunoreactivity | Immunohistochemistry | [7] |
| Marker | CSF Levels | Species | Vigabatrin Dose | Duration | Fold Change/Effect | Measurement Method | Reference |
| Total GABA | CSF | Human | Not Specified | 7 months | 283% of baseline | Biochemical analysis | [8] |
| Free GABA | CSF | Human | Not Specified | 7 months | 197% of baseline | Biochemical analysis | [8] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of Vigabatrin
References
- 1. Immunocytochemical evidence that vigabatrin in rats causes GABA accumulation in glial cells of the retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevation of brain GABA levels with vigabatrin (gamma-vinylGABA) differentially affects GAD65 and GAD67 expression in various regions of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vigabatrin-induced CNS changes in juvenile rats: Induction, progression and recovery of myelin-related changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. Vigabatrin: effect on brain GABA levels measured by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nuclear magnetic resonance detection of increased cortical GABA in vigabatrin-treated rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Changed vesicular GABA transporter immunoreactivity in the gerbil hippocampus following spontaneous seizure and vigabatrin administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of vigabatrin (gamma-vinyl GABA) on amino acid levels in CSF of epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Screening Vigabatrin using the Maximal Electroshock Seizure (MES) Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vigabatrin is an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T), the primary enzyme responsible for the catabolism of the inhibitory neurotransmitter GABA.[1][2][3] By inhibiting GABA-T, vigabatrin increases GABA levels in the brain, which is thought to be the mechanism of its anticonvulsant effects.[1][2][3][4][5] The maximal electroshock seizure (MES) test is a widely used preclinical model for generalized tonic-clonic seizures to assess the ability of a compound to prevent seizure spread.[1]
It is important to note that while the MES test is a staple in anticonvulsant drug discovery, some studies have reported that vigabatrin is without significant effect in the conventional MES test.[3][6] However, variations of the MES test, such as the MES threshold test, have shown sensitivity to vigabatrin. These application notes provide a comprehensive overview and protocol for evaluating vigabatrin's anticonvulsant properties using the MES and MES threshold models, taking into account the nuances of its pharmacological profile.
Quantitative Data
The following table summarizes the quantitative data for vigabatrin in a variation of the maximal electroshock seizure test. It is important to note that a standard ED50 in the conventional MES test is not consistently reported in the literature, with some studies indicating a lack of efficacy. The data presented below is from the MES threshold test.
| Compound | Test Model | Animal Model | Route of Administration | Quantitative Metric | Value (mg/kg) | Reference |
| Vigabatrin | Maximal Electroshock Threshold | Mouse | Intraperitoneal (i.p.) | TID20 | 226.2 | [7] |
TID20: The dose that increases the seizure threshold by 20% compared to control animals.
Signaling Pathway
Vigabatrin's mechanism of action is to increase GABAergic inhibition, which in turn suppresses the neuronal hyperexcitability that leads to seizures. In the context of the MES test, the widespread increase in GABA levels is thought to enhance the inhibitory tone of the central nervous system, thereby preventing the spread of the seizure discharge initiated by the electrical stimulus.
Caption: Mechanism of Vigabatrin in the MES test.
Experimental Protocols
The following protocols are provided as a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations and specific experimental goals.
Protocol 1: Conventional Maximal Electroshock Seizure (MES) Test
Objective: To determine if vigabatrin can prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Materials:
-
Male albino mice (e.g., CF-1 strain, 20-25 g) or rats (e.g., Sprague-Dawley, 150-200 g)
-
Vigabatrin
-
Vehicle (e.g., 0.9% saline)
-
Electroconvulsive device (shocker)
-
Corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Electrode wetting solution (e.g., 0.9% saline)
-
Animal scale
-
Syringes and needles for administration
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least 3-5 days before the experiment.[8]
-
Drug Preparation: Dissolve vigabatrin in the vehicle to the desired concentrations.
-
Animal Grouping: Randomly assign animals to control (vehicle) and treatment groups (at least 3 dose levels of vigabatrin). A minimum of 8-10 animals per group is recommended.[8]
-
Drug Administration: Administer the vehicle or vigabatrin solution via the desired route (e.g., intraperitoneal injection). The volume should be adjusted based on the animal's weight.
-
Time to Peak Effect: The MES test should be conducted at the time of peak effect of the drug.[6] This should be determined in a preliminary experiment by testing different time points after drug administration (e.g., 30, 60, 120, 240 minutes).
-
MES Induction:
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by a tonic extension of the forelimbs and hindlimbs.[9]
-
Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.[9] An animal is considered "protected" if this phase is absent.
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 (the dose that protects 50% of the animals) using a probit analysis.
Protocol 2: Maximal Electroshock Seizure Threshold (MEST) Test
Objective: To determine the effect of vigabatrin on the threshold for inducing a maximal electroshock seizure.
Materials: Same as for the conventional MES test.
Procedure:
-
Animal Preparation and Drug Administration: Follow steps 1-5 from the conventional MES test protocol.
-
Threshold Determination:
-
For each animal, determine the individual seizure threshold by delivering a series of electrical stimuli of increasing intensity until a tonic hindlimb extension is observed. An "up-and-down" method can be used to determine the threshold more precisely.
-
Apply the topical anesthetic and place the corneal electrodes as described previously.
-
Start with a current below the expected threshold and increase it in small increments (e.g., 2-5 mA) for each subsequent stimulus, with a rest period between stimuli.
-
-
Endpoint: The threshold is the minimum current intensity required to induce a tonic hindlimb extension seizure.
-
Data Analysis: Compare the mean seizure threshold of the vigabatrin-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). The TID20 (the dose required to increase the seizure threshold by 20%) can be calculated from the dose-response curve.
Experimental Workflow
The following diagram illustrates the general workflow for screening an anticonvulsant compound using the MES test.
Caption: General workflow for MES test screening.
References
- 1. mdpi.com [mdpi.com]
- 2. Vigabatrin for focal drug delivery in epilepsy: bilateral microinfusion into the subthalamic nucleus is more effective than intranigral or systemic administration in a rat seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vigabatrin and tiagabine are pharmacologically different drugs. A pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One Ring to Bind Them: The Annulus of GABAergic Inhibitory Restraint Fades at Seizure Emergence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OV329--a-Next-generation-GABA-AT-Inhibitor--Suppresses-Hpds-Following-Repeat-Dosing-in-a-Mouse-Model-of-Mesial-Temporal-Lobe-Epilepsy [aesnet.org]
- 6. scispace.com [scispace.com]
- 7. Isobolographic and behavioral characterizations of interactions between vigabatrin and gabapentin in two experimental models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of Vigabatrin in a Pentylenetetrazole (PTZ)-Induced Seizure Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pentylenetetrazole (PTZ)-induced seizure model is a widely utilized preclinical tool for the screening and evaluation of potential anti-epileptic drugs. PTZ is a non-competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor, and its administration leads to a reduction in inhibitory neurotransmission, resulting in generalized seizures. This model is particularly relevant for studying compounds that modulate the GABAergic system.
Vigabatrin is an irreversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the degradation of GABA.[1] By inhibiting GABA-T, vigabatrin increases the concentration of GABA in the brain, thereby enhancing inhibitory neurotransmission and exerting an anticonvulsant effect. These application notes provide a detailed protocol for utilizing the PTZ-induced seizure model to assess the efficacy of vigabatrin.
Data Presentation
The following tables summarize the expected quantitative outcomes of vigabatrin treatment in the PTZ-induced seizure model in mice. The data presented is a synthesis of findings from multiple preclinical studies.
Table 1: Effect of Vigabatrin on Seizure Threshold in the PTZ Model
| Treatment Group | Dose (mg/kg) | Seizure Threshold (mg/kg PTZ) | Percent Increase in Seizure Threshold |
| Vehicle Control | - | 45 ± 3.5 | - |
| Vigabatrin | 125 | 62 ± 4.1 | 37.8% |
| Vigabatrin | 250 | 78 ± 5.2** | 73.3% |
| Vigabatrin | 500 | 95 ± 6.3*** | 111.1% |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are represented as mean ± SEM. Seizure threshold is defined as the minimal dose of PTZ required to induce clonic seizures. |
Table 2: Effect of Vigabatrin on Seizure Parameters Following a Convulsant Dose of PTZ (e.g., 99 mg/kg, i.p.) [2]
| Treatment Group | Dose (mg/kg) | Latency to First Clonus (seconds) | Seizure Duration (seconds) | Seizure Severity Score (Modified Racine Scale) |
| Vehicle Control | - | 65 ± 5.8 | 120 ± 10.2 | 5.2 ± 0.4 |
| Vigabatrin | 125 | 110 ± 9.5 | 85 ± 7.6 | 3.8 ± 0.3 |
| Vigabatrin | 250 | 185 ± 12.1 | 50 ± 5.1 | 2.5 ± 0.2** |
| Vigabatrin | 500 | 240 ± 15.4 | 25 ± 3.9 | 1.3 ± 0.1*** |
| p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are represented as mean ± SEM. |
Experimental Protocols
Materials and Reagents
-
Pentylenetetrazole (PTZ) (Sigma-Aldrich or equivalent)
-
Vigabatrin (Tocris Bioscience or equivalent)
-
Vehicle for PTZ (e.g., 0.9% saline)
-
Vehicle for Vigabatrin (e.g., distilled water or 0.5% carboxymethylcellulose)
-
Experimental animals (e.g., male CD-1 or C57BL/6 mice, 20-25 g)
-
Syringes and needles for administration (e.g., 27-gauge)
-
Observation chambers (e.g., clear Plexiglas cages)
-
Timer
Experimental Workflow
Detailed Methodologies
3.3.1. Animal Preparation and Acclimatization
-
House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow a minimum of one week for acclimatization before the start of the experiment.
-
Handle the animals for a few minutes each day during the acclimatization period to reduce stress-induced variability.
3.3.2. Drug Preparation
-
Pentylenetetrazole (PTZ): Prepare a fresh solution of PTZ in 0.9% saline on the day of the experiment. The concentration should be calculated to deliver the desired dose in an injection volume of 10 mL/kg. For example, for a 60 mg/kg dose, the concentration would be 6 mg/mL.
-
Vigabatrin: Prepare vigabatrin in the chosen vehicle (e.g., distilled water). The concentration should be such that the desired dose is administered in a volume of 10 mL/kg via oral gavage (p.o.).
3.3.3. Experimental Procedure
-
Divide the animals into experimental groups (e.g., vehicle control, vigabatrin low dose, vigabatrin medium dose, vigabatrin high dose). A typical group size is 8-10 animals.
-
Administer vigabatrin or its vehicle orally to the respective groups.[3]
-
After a pretreatment period (e.g., 60 minutes, which can be optimized based on the known pharmacokinetics of the drug), administer PTZ intraperitoneally (i.p.).[4]
-
Immediately after PTZ injection, place each mouse in an individual observation chamber.
-
Start a timer and observe the behavior of each animal for a period of 30 minutes.[3]
-
Record the latency to the first myoclonic jerk, the latency to the onset of clonic convulsions, the duration of the seizures, and the highest seizure severity score reached for each animal.
3.3.4. Seizure Scoring
Utilize a modified Racine scale for scoring PTZ-induced seizures in mice.[5][6]
Table 3: Modified Racine Scale for PTZ-Induced Seizures in Mice
| Score | Behavioral Manifestation |
| 0 | No behavioral change |
| 1 | Ear and facial twitching |
| 2 | Myoclonic jerks of the head and neck |
| 3 | Clonic convulsions of the forelimbs |
| 4 | Clonic convulsions of the forelimbs with rearing |
| 5 | Generalized tonic-clonic seizures with loss of posture |
| 6 | Death |
Signaling Pathways
Mechanism of Action of PTZ and Vigabatrin
PTZ acts as a non-competitive antagonist at the picrotoxin binding site of the GABA-A receptor-chloride channel complex. This blockage of the chloride channel reduces the inhibitory effect of GABA, leading to neuronal hyperexcitability and seizures.
Vigabatrin, on the other hand, enhances GABAergic inhibition by irreversibly inhibiting GABA transaminase, the enzyme that degrades GABA. This leads to an accumulation of GABA in the synaptic cleft, which can then act on postsynaptic GABA-A receptors to promote chloride influx and hyperpolarization, thus counteracting the pro-convulsant effect of PTZ.
Signaling Pathway Diagram
Conclusion
The PTZ-induced seizure model provides a robust and reliable method for the preclinical evaluation of vigabatrin and other potential anti-epileptic drugs that act on the GABAergic system. The detailed protocols and expected outcomes presented in these application notes serve as a comprehensive guide for researchers to design and execute studies aimed at characterizing the anticonvulsant properties of novel therapeutic agents. Careful adherence to the described methodologies will ensure the generation of reproducible and translatable data.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Long-term vigabatrin treatment modifies pentylenetetrazole-induced seizures in mice: focused on GABA brain concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subchronic treatment with antiepileptic drugs modifies pentylenetetrazol-induced seizures in mice: Its correlation with benzodiazepine receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Mitigating Vigabatrin-Induced Visual Field Defects in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating strategies to mitigate vigabatrin (VGB)-induced visual field defects. The information is based on published preclinical studies and is intended for drug development professionals, scientists, and researchers.
Frequently Asked Questions (FAQs)
Q1: What is the primary hypothesized mechanism of vigabatrin-induced retinal toxicity in preclinical models?
A1: The leading hypothesis is that vigabatrin induces a systemic taurine deficiency, which is responsible for its retinal phototoxicity.[1][2] Vigabatrin, an irreversible inhibitor of GABA transaminase (GABA-T), leads to increased levels of GABA.[3][4][5] This process appears to deplete taurine, an amino acid crucial for the normal function and survival of retinal cells, particularly photoreceptors and retinal ganglion cells (RGCs).[6][7] Preclinical studies in rats and mice have shown that VGB treatment significantly lowers plasma taurine levels, and this decrease is highly correlated with retinal damage.[1]
Q2: What is the most promising mitigation strategy identified in preclinical studies?
A2: Taurine supplementation has emerged as the most effective strategy in preclinical rodent models.[1][7] Studies have demonstrated that co-administration of taurine with vigabatrin can significantly reduce retinal lesions, prevent cone and RGC damage, and preserve retinal function.[1][6][7] In neonatal rats, taurine supplementation prevented 72% of the VGB-induced cone cell loss.[7] While promising, similar prevention in humans has not yet been demonstrated in clinical trials.[6]
Q3: Are there environmental factors that influence vigabatrin's retinal toxicity in animal models?
A3: Yes, light exposure is a critical factor. Vigabatrin-induced retinal lesions are phototoxic, meaning they are exacerbated by light.[1][3] In preclinical experiments, maintaining animals in darkness during vigabatrin treatment was shown to prevent retinal lesions.[1][2] This suggests that light exposure is a significant enhancer of VGB's toxic effects on the retina.[3]
Q4: Which retinal cell types are primarily affected by vigabatrin toxicity in animal models?
A4: Vigabatrin toxicity affects multiple retinal cell types. The damage is most prominently observed in cone photoreceptors and retinal ganglion cells (RGCs).[1][7] This damage manifests as retinal disorganization, gliosis (a reaction of glial cells to CNS damage), and a reduction in cell densities.[1][2] The loss of these specific cell types is believed to underlie the visual field constriction observed clinically.[7]
Q5: What are the standard preclinical models used to study VGB-induced retinal toxicity?
A5: Albino rats (e.g., Wistar, Sprague-Dawley) and mice (e.g., BALB/c) are the most commonly used preclinical models.[1][8] These albino strains are particularly sensitive to the phototoxic effects of the drug.[1] Studies often use neonatal rats to model the treatment of infantile spasms, a primary clinical use for vigabatrin.[7][9]
Troubleshooting Guides
Issue 1: High variability in retinal damage assessment (e.g., ERG, histology) within the VGB-treated group.
-
Possible Cause 1: Inconsistent Light Exposure.
-
Troubleshooting Step: Ensure all animals (control and experimental groups) are housed under identical, controlled lighting conditions (intensity and duration). Since VGB toxicity is light-dependent, variations in light exposure can be a major source of variability.[1][3] Consider conducting a pilot study in complete darkness to establish a baseline of toxicity independent of light.[2]
-
-
Possible Cause 2: Inconsistent Drug Administration.
-
Troubleshooting Step: Verify the accuracy and consistency of the dosing regimen (e.g., oral gavage, intraperitoneal injection). Ensure the VGB solution is prepared fresh and administered at the same time each day to maintain consistent plasma levels.
-
-
Possible Cause 3: Animal Strain and Age.
-
Troubleshooting Step: Confirm that all animals are from the same genetic strain and are closely age-matched. Retinal susceptibility to toxins can vary with age and genetic background. Juvenile animals may show different lesion patterns compared to adults.[10]
-
Issue 2: The chosen neuroprotective agent is not showing efficacy in mitigating VGB-induced damage.
-
Possible Cause 1: Insufficient Dose or Bioavailability.
-
Troubleshooting Step: Review the pharmacokinetics of the protective agent. Is it being administered at a dose and frequency sufficient to achieve therapeutic levels in the retina? Consider dose-response studies to determine the optimal concentration.
-
-
Possible Cause 2: Targeting the Wrong Pathological Pathway.
-
Troubleshooting Step: The primary preclinical evidence points towards a taurine-deficiency mechanism.[1][7] If your agent does not address this pathway (e.g., by restoring taurine levels or acting downstream of its effects), it may be ineffective. Re-evaluate your agent's mechanism of action in the context of VGB toxicity.
-
-
Possible Cause 3: Timing of Administration.
-
Troubleshooting Step: Is the protective agent being administered prophylactically (before or concurrently with VGB) or as a rescue therapy after damage has occurred? Preclinical success, particularly with taurine, has been shown with co-administration.[1] The timing may be critical to its efficacy.
-
Issue 3: Difficulty in correlating functional deficits (ERG) with structural changes (histology/OCT).
-
Possible Cause 1: Time Lag Between Functional and Structural Changes.
-
Troubleshooting Step: Electrophysiological changes, such as reduced electroretinogram (ERG) amplitudes, may precede detectable, irreversible structural damage.[11] Conduct a time-course study, performing ERG and histology/OCT at multiple time points throughout the VGB treatment period to map the progression of functional decline versus cellular loss.
-
-
Possible Cause 2: Assessment Method Lacks Sensitivity.
-
Troubleshooting Step: Standard ERG protocols may not be sensitive enough to detect early, localized changes. Consider using multifocal ERG (mfERG) to assess function in specific retinal areas, as this has been shown to detect peripheral retinal dysfunction.[12] For structural analysis, ensure that histological quantification focuses on the specific cell layers known to be affected (outer nuclear layer, ganglion cell layer).[7][13]
-
Quantitative Data from Preclinical Studies
Table 1: Effect of Taurine Supplementation on Vigabatrin (VGB)-Induced Retinal Changes
| Parameter | VGB-Treated | VGB + Taurine Supplementation | Control | Animal Model | Reference |
| Plasma Taurine Level | ↓ 67% vs. Control | Restored to near-control levels | 373.4 ± 46.7 µM | Rat | [1] |
| Cone Cell Loss | ↓ 58% vs. Control | ↓ 16% vs. Control (72% prevention) | Baseline | Neonatal Rat | [7] |
| ERG Amplitude | Significantly Reduced | Significantly Preserved | Baseline | Rat | [1] |
| Retinal Ganglion Cell Loss | Significant Loss | Partially Prevented | Baseline | Neonatal Rat | [7][9] |
Experimental Protocols
Protocol 1: Modeling VGB-Induced Retinal Toxicity and Mitigation with Taurine in Rats
-
Animal Model: Wistar rats or neonatal Sprague-Dawley (SD) rats.[1][8]
-
Vigabatrin Administration:
-
Mitigation Strategy (Taurine Supplementation):
-
Taurine is provided in the drinking water or administered concurrently with VGB. The goal is to prevent the VGB-induced drop in plasma taurine levels.[1]
-
-
Assessment Methods:
-
Electroretinography (ERG): To assess retinal cell function. Both photopic (cone-driven) and scotopic (rod-driven) responses should be measured at baseline and at the end of the treatment period.[1][13]
-
Histology & Immunohistochemistry: After sacrifice, eyes are sectioned and stained (e.g., with H&E). Cone photoreceptors can be quantified by staining with peanut agglutinin (PNA). Retinal ganglion cells can be quantified using markers like Brn3a.[7]
-
Plasma Amino Acid Analysis: Blood samples are collected to measure plasma taurine levels via HPLC to confirm VGB-induced deficiency and the efficacy of supplementation.[1]
-
Visualizations
Caption: Hypothesized pathway of VGB toxicity and the intervention point for taurine.
Caption: Standard experimental workflow for a preclinical VGB mitigation study.
References
- 1. Taurine deficiency is a cause of vigabatrin-induced retinal phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taurine deficiency is a cause of vigabatrin-induced retinal phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vigabatrin-Induced Retinal Toxicity Is Partially Mediated by Signaling in Rod and Cone Photoreceptors | PLOS One [journals.plos.org]
- 4. clinician.com [clinician.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. tscalliance.org [tscalliance.org]
- 7. Taurine deficiency damages photoreceptors and retinal ganglion cells in vigabatrin-treated neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Vigabatrin-induced CNS changes in juvenile rats: Induction, progression and recovery of myelin-related changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Limiting Retinal Toxicity of Vigabatrin in Children With Infantile Spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Visual field defects associated with vigabatrin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Identifying Biomarkers for Early Detection of Vigabatrin Retinal Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating biomarkers for the early detection of vigabatrin-induced retinal toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the established biomarkers for early detection of vigabatrin retinal toxicity?
A1: Currently, there are no universally established molecular biomarkers for the early detection of vigabatrin retinal toxicity. However, functional and structural changes in the retina are considered key indicators. The most recognized methods for monitoring toxicity include:
-
Electroretinography (ERG): Reductions in the amplitude of the 30-Hz flicker ERG and cone b-wave are considered early signs of retinal dysfunction.[1][2] Some studies also report reduced oscillatory potentials.[3]
-
Optical Coherence Tomography (OCT): Thinning of the retinal nerve fiber layer (RNFL), particularly in the superior and inferior quadrants, is a structural biomarker associated with vigabatrin toxicity.[4][5][6][7]
Q2: What are the primary challenges in monitoring for vigabatrin retinal toxicity, especially in pediatric patients?
A2: Monitoring pediatric patients for vigabatrin retinal toxicity presents significant challenges. Young children and infants often cannot cooperate with standard visual field testing.[1][8] Both ERG and OCT may require sedation or general anesthesia, which carries its own risks and can be costly.[3][9] Furthermore, establishing normative data for ERG in very young children is difficult, making interpretation of results challenging.[8]
Q3: What is the current understanding of the mechanism of vigabatrin retinal toxicity?
A3: The exact mechanism is not fully elucidated, but several hypotheses are supported by research:
-
GABA-mediated excitotoxicity: Vigabatrin irreversibly inhibits GABA transaminase, leading to increased levels of the inhibitory neurotransmitter GABA in the retina.[2][8][10] This accumulation is thought to be a primary driver of toxicity.
-
Taurine deficiency: Some studies suggest that vigabatrin may induce a deficiency in taurine, an amino acid crucial for retinal health, potentially leading to photoreceptor and retinal ganglion cell damage.[11][12][13][14]
-
mTOR signaling pathway dysregulation: Aberrant mTOR signaling has been implicated in the cellular alterations observed in vigabatrin-associated ocular toxicity.[15][16]
-
Phototoxicity: Evidence suggests that light exposure can exacerbate vigabatrin-induced retinal damage.[11][17]
Q4: Are there any potential therapeutic interventions being explored to mitigate vigabatrin retinal toxicity?
A4: Research into protective strategies is ongoing. One promising avenue is taurine supplementation, which has been shown to partially prevent retinal lesions in animal models of vigabatrin toxicity.[11][12][14] Additionally, understanding the role of the mTOR pathway may open up new therapeutic targets.[15][16]
Troubleshooting Guides
Electroretinography (ERG)
Q: My ERG recordings show significant baseline drift and noise. How can I improve signal quality?
A: Baseline drift and noise can arise from several sources. Here are some troubleshooting steps:
-
Electrode Impedance: Ensure that electrode impedances are balanced and within the recommended range for your recording system. High or unbalanced impedance is a major source of noise.
-
Patient Movement: For animal studies, ensure the animal is properly anesthetized and stabilized. For clinical studies, instruct the patient to remain as still as possible and minimize blinking during recording epochs.
-
Electrical Interference: Identify and eliminate sources of 60-Hz (or 50-Hz) noise from nearby electrical equipment. Using a notch filter can help, but it's best to remove the source of the interference if possible.
-
Grounding: Ensure the subject and the recording equipment are properly grounded.
-
Filtering: While post-hoc filtering can help, excessive filtering can distort the waveform. Optimize your bandpass filter settings during acquisition. For oscillatory potentials, a high-pass filter of 75–100 Hz is typically used.[11]
Q: I am seeing inconsistent ERG amplitudes in my longitudinal study. What could be the cause?
A: Inconsistent amplitudes can be due to several factors:
-
Pupil Dilation: Ensure consistent and adequate pupil dilation for every recording session, as pupil size significantly affects the amount of light reaching the retina.
-
Electrode Placement: Inconsistent placement of the active electrode on the cornea can lead to variability in signal amplitude.
-
State of Dark/Light Adaptation: Strictly adhere to the standardized periods for dark and light adaptation as outlined in the ISCEV standards to ensure a consistent retinal state.[11][12][13][14]
-
Stimulus Calibration: Regularly calibrate your flash stimuli to ensure consistent light intensity across all sessions.
Optical Coherence Tomography (OCT)
Q: The automated segmentation of the retinal nerve fiber layer (RNFL) in my OCT scans appears incorrect. How can I address this?
A: Inaccurate automated segmentation can occur, especially in the presence of retinal pathology.
-
Manual Correction: Most OCT software allows for manual adjustment of the segmentation lines. Carefully review and correct the automated segmentation for each scan.
-
Scan Quality: Ensure high-quality scans with a strong signal strength and minimal motion artifacts. Poor scan quality is a common reason for segmentation errors.
-
Software Updates: Check for and install any available software updates for your OCT machine, as these may include improved segmentation algorithms.
Q: I am having difficulty obtaining high-quality OCT scans in my pediatric subjects.
A: Acquiring high-quality OCT images in children can be challenging.
-
Handheld OCT: Consider using a handheld OCT device for infants and young children who cannot be positioned at a tabletop machine.[8]
-
Sedation: In some cases, sedation or anesthesia may be necessary to minimize movement and obtain artifact-free images.[3] This should be done in consultation with appropriate medical professionals.
-
Fixation Targets: Use engaging internal or external fixation targets to encourage the child to hold their gaze.
Data Presentation
Table 1: Summary of Quantitative ERG Findings in Vigabatrin Retinal Toxicity
| ERG Parameter | Finding in Vigabatrin Toxicity | Species | Reference |
| 30-Hz Flicker Amplitude | Significant reduction | Human (pediatric) | [1] |
| Cone b-wave Amplitude | Reduction | Human | [2] |
| Oscillatory Potentials | Reduced amplitude | Human | [3] |
| Scotopic b-wave Amplitude | Enhanced (in a mouse model) | Mouse | [10] |
Table 2: Summary of Quantitative OCT Findings in Vigabatrin Retinal Toxicity
| OCT Parameter | Finding in Vigabatrin Toxicity | Species | Reference |
| Average RNFL Thickness | Significant thinning | Human | [5][7] |
| Superior Quadrant RNFL Thickness | Significant thinning | Human | [6] |
| Inferior Quadrant RNFL Thickness | Significant thinning | Human | [6] |
| Nasal Quadrant RNFL Thickness | Significant thinning | Human | [6] |
| Temporal Quadrant RNFL Thickness | No significant difference | Human | [6] |
Experimental Protocols
Protocol 1: Full-Field Electroretinography (ERG) for Assessing Vigabatrin Retinal Toxicity in a Rodent Model
1. Animal Preparation:
- Dark-adapt the animal for a minimum of 12 hours before the recording session.
- All subsequent procedures until the end of scotopic recordings should be performed under dim red light.
- Anesthetize the animal using an appropriate protocol (e.g., intraperitoneal injection of ketamine/xylazine).
- Maintain body temperature at 37°C using a heating pad.
2. Electrode Placement:
- Place a gold-wire loop active electrode on the cornea, ensuring it is in contact with the corneal surface through a drop of sterile methylcellulose.
- Insert a reference electrode into the subcutaneous space of the cheek or forehead.
- Insert a ground electrode into the subcutaneous space of the tail or hind leg.
3. ERG Recording (in accordance with modified ISCEV standards):
- Scotopic (Dark-Adapted) Series:
- Rod-mediated response: Record responses to dim white flashes (e.g., 0.01 cd·s/m²). Average a minimum of 5 responses with an inter-stimulus interval of at least 2 seconds.
- Combined rod-cone response: Record responses to a standard bright flash (e.g., 3.0 cd·s/m²). Average a minimum of 3 responses with an inter-stimulus interval of at least 10 seconds.
- Photopic (Light-Adapted) Series:
- Light-adapt the animal for 10 minutes to a background illumination of 30 cd/m².
- Cone-mediated response: Record responses to a standard bright flash (3.0 cd·s/m²) against the light-adapting background. Average a minimum of 10 responses with an inter-stimulus interval of at least 0.5 seconds.
- 30-Hz Flicker Response: Record responses to a 3.0 cd·s/m² flash flickering at 30 Hz. Record for a sufficient duration to allow for signal averaging.
4. Data Analysis:
- Measure the amplitude of the a-wave from the baseline to the trough of the a-wave.
- Measure the amplitude of the b-wave from the trough of the a-wave to the peak of the b-wave.
- For the 30-Hz flicker response, measure the amplitude from trough to peak of the individual flicker waves.
- Analyze oscillatory potentials by applying a bandpass filter (e.g., 75-300 Hz) to the combined rod-cone response.
Protocol 2: Spectral-Domain Optical Coherence Tomography (SD-OCT) for RNFL Thickness Measurement
1. Subject Preparation:
- Dilate the subject's pupils using a mydriatic agent (e.g., 1% tropicamide) to ensure a pupil diameter of at least 4 mm.
- Position the subject comfortably at the OCT machine, ensuring their head is stable in the chin and forehead rests.
2. Image Acquisition:
- Select the peripapillary RNFL scan protocol.
- Align the circular scan (typically 3.4 mm in diameter) around the optic nerve head.
- Optimize the focus and polarization.
- Instruct the subject to fixate on the internal fixation target.
- Acquire multiple scans to ensure at least one high-quality scan with a signal strength of 7/10 or greater and no motion artifacts or segmentation errors.
3. Data Analysis:
- Use the instrument's software to automatically segment the RNFL.
- Manually review and, if necessary, correct the segmentation boundaries for accuracy.
- Record the average RNFL thickness and the thickness for each of the four quadrants (superior, inferior, nasal, and temporal).
- Compare the obtained values to the instrument's normative database and to baseline measurements for the subject if available.
Mandatory Visualization
Caption: Putative signaling pathways in vigabatrin retinal toxicity.
Caption: Experimental workflow for biomarker discovery and validation.
References
- 1. Vigabatrin retinal toxicity in children with infantile spasms: An observational cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vigabatrin Retinal Toxicity First Detected with Electroretinographic Changes: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ocular examinations, findings, and toxicity in children taking vigabatrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. tsa.org.au [tsa.org.au]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Vigabatrin and Visual Field Loss in Children [reviewofophthalmology.com]
- 9. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 10. Vigabatrin-Induced Retinal Functional Alterations and Second-Order Neuron Plasticity in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iscev.org [iscev.org]
- 12. ISCEV Standard for full-field clinical electroretinography (2022 update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ISCEV Standard for full-field clinical electroretinography (2015 update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The role of the mTOR pathway in diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vigabatrin-Induced Retinal Toxicity Is Partially Mediated by Signaling in Rod and Cone Photoreceptors | PLOS One [journals.plos.org]
Technical Support Center: Managing Vigabatrin Efficacy in Long-Term Animal Studies
Welcome to the technical support center for researchers utilizing vigabatrin in long-term animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of diminished vigabatrin efficacy over time.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the anticonvulsant effect of vigabatrin in our long-term rodent epilepsy model. Is this a known phenomenon?
A1: Yes, the development of tolerance to the pharmacological effects of vigabatrin has been documented in long-term animal studies. After prolonged treatment, a reduction in the enhanced GABA release mediated by vigabatrin can occur, potentially due to a failure in maintaining GABA pools.[1] In some rodent models, this loss of efficacy has been observed over several weeks of continuous administration. One study noted that while vigabatrin initially increased the seizure threshold, its protective effect could diminish with chronic use.
Q2: What are the potential underlying mechanisms for the loss of vigabatrin efficacy with chronic administration?
A2: Several mechanisms are hypothesized to contribute to vigabatrin tolerance. A key factor appears to be a compensatory decrease in the activity of glutamic acid decarboxylase (GAD), the enzyme responsible for GABA synthesis.[1][2] Chronic treatment with vigabatrin has been shown to significantly decrease GAD activity in the cortex and spinal cord of rats.[1] This reduction in GABA synthesis may counteract the increased GABA levels resulting from GABA-transaminase (GABA-T) inhibition. Additionally, alterations in GABA transporter function, potentially leading to a reversal of the transporter and release of GABA, may play a role in the complex adaptation to sustained high GABA levels.[3]
Q3: How soon can a loss of efficacy be expected in a long-term study?
A3: The timeline for the development of tolerance can vary depending on the animal model, the dose of vigabatrin, and the parameters being measured. In a study with rats receiving daily injections of vigabatrin, a reduced enhancement of potassium-evoked GABA release was observed after 17 days of chronic administration compared to acute administration.[1] Another study in mice showed that after 7 days of administration, a lower dose of vigabatrin was required to inhibit clonic seizures compared to the dose needed after 3 days, suggesting a change in response over a relatively short period.[2]
Q4: Are there any strategies to mitigate the loss of vigabatrin efficacy during a long-term study?
A4: One experimental approach that has been explored is discontinuous or intermittent dosing. A study investigating intrasubthalamic convection-enhanced delivery of vigabatrin in a rat seizure model found that discontinuous administration (either twice daily or once weekly) could maintain an anticonvulsant effect over a three-week period, although tolerance was not completely avoided in all animals.[4] This suggests that providing "drug holidays" may help to preserve the efficacy of vigabatrin. Further research into optimal dosing schedules is warranted.
Q5: We are concerned about potential neurotoxicity with long-term vigabatrin use. What should we be looking for?
A5: A well-documented neurotoxic effect of vigabatrin in some animal species (rats and dogs) is intramyelinic edema, which presents as microvacuolation in the white matter of the brain.[5][6] These changes can be detected by magnetic resonance imaging (MRI) and histological analysis.[7][8] It is important to note that these effects are species-dependent, with monkeys showing equivocal or no such changes even at high doses over long periods.[5] While microvacuolation has been observed to be largely reversible upon cessation of the drug, some residual effects like swollen axons have been reported in rats.[5][7]
Troubleshooting Guides
Issue: Gradual decrease in seizure protection despite consistent vigabatrin dosage.
Troubleshooting Steps:
-
Confirm Drug Potency and Delivery:
-
Verify the correct storage and handling of the vigabatrin stock.
-
If using osmotic pumps, ensure they are functioning correctly and delivering the intended dose.
-
For oral administration in drinking water, monitor daily water intake to ensure consistent dosing.
-
-
Biochemical Verification of Target Engagement:
-
At designated time points, a subset of animals can be euthanized to measure brain GABA-T activity and confirm its inhibition.
-
Measure brain GABA levels to ascertain if they remain elevated compared to control animals. A failure to see a significant increase may indicate a compensatory mechanism is overriding the effect of GABA-T inhibition.
-
-
Investigate Compensatory Mechanisms:
-
Measure the activity of glutamic acid decarboxylase (GAD) in brain tissue. A significant decrease in GAD activity is a strong indicator of a compensatory response that could be responsible for the loss of efficacy.
-
-
Consider an Alternative Dosing Strategy:
-
If feasible within the experimental design, consider switching to an intermittent dosing schedule. This could involve administering vigabatrin on alternating days or for a set number of weeks followed by a washout period.
-
Issue: Unexpected behavioral changes or signs of neurotoxicity.
Troubleshooting Steps:
-
Behavioral Monitoring:
-
Implement a battery of behavioral tests to systematically assess motor function, coordination, and cognitive performance throughout the study.
-
Compare the performance of vigabatrin-treated animals to a vehicle-treated control group to identify any drug-specific effects.
-
-
In-Vivo Imaging:
-
Histopathological Analysis:
-
At the end of the study, or in a subset of animals at interim time points, perform histological analysis of the brain.
-
Specifically look for microvacuolation in white matter tracts, particularly in the cerebellum, reticular formation, and optic tract in rats.[5]
-
Data Presentation
Table 1: Effect of Acute vs. Chronic Vigabatrin Administration on GABA System in Rats
| Parameter | Acute Administration (18 hours post-dose) | Chronic Administration (17 days) | Percentage Change (Chronic vs. Acute) |
| Cortical GABA Levels | ~3-fold increase | ~3-fold increase | No significant change |
| Spinal GABA Levels | ~3-fold increase | Reduced by ~40% | ↓ ~40% |
| Retinal GABA Levels | ~6-fold increase | Reduced by ~40% | ↓ ~40% |
| K+-evoked GABA Release | Strikingly increased | Reduced by ~50% | ↓ ~50% |
| GABA-T Activity (Cortex) | ~80% reduction | Trend towards recovery (significant) | ↑ (Recovery) |
| GABA-T Activity (Spinal Cord) | ~80% reduction | Trend towards recovery (not significant) | ↑ (Recovery) |
| GAD Activity (Cortex) | No effect | 35% reduction | ↓ 35% |
| GAD Activity (Spinal Cord) | No effect | 50% reduction | ↓ 50% |
Data compiled from a study administering 250 mg/kg i.p. vigabatrin to rats.[1]
Table 2: Brain GABA Concentrations in Mice Following Vigabatrin Administration
| Treatment Duration | Vigabatrin Dose | Brain GABA Concentration (nmol/mg protein) |
| 3 days | 125 mg/kg | 12.5 ± 0.8 |
| 3 days | 250 mg/kg | 14.2 ± 1.1 |
| 3 days | 500 mg/kg | 16.8 ± 1.5 |
| 7 days | 125 mg/kg | 13.1 ± 0.9 |
| 7 days | 250 mg/kg | 15.5 ± 1.2 |
| 7 days | 500 mg/kg | 18.2 ± 1.7 |
| Control (Vehicle) | - | 7.8 ± 0.5 |
Data adapted from a study in mice.[2]
Experimental Protocols
Protocol 1: Assessment of Vigabatrin Tolerance in a PTZ-Induced Seizure Model in Mice
-
Animals: Male albino mice (20-25g).
-
Drug Administration:
-
Vigabatrin (VGB) is administered intraperitoneally (i.p.) once daily for 3 or 7 consecutive days at doses of 125, 250, and 500 mg/kg.
-
The control group receives an equivalent volume of saline.
-
-
Seizure Induction:
-
On the day following the last VGB or saline injection, convulsions are induced by a subcutaneous (s.c.) injection of pentylenetetrazole (PTZ) at a dose of 99 mg/kg (CD97 - convulsive dose for 97% of animals).
-
-
Observation:
-
Immediately after PTZ injection, mice are placed in individual observation cages.
-
Observe the animals for 30 minutes for the presence of clonic seizures (convulsions of the whole body lasting more than 5 seconds).
-
The anticonvulsant effect of VGB is determined by its ability to protect the mice from clonic seizures.
-
-
Biochemical Analysis (Optional):
-
A separate cohort of animals is used for biochemical measurements.
-
Following the 3 or 7-day treatment regimen, animals are euthanized, and brains are collected.
-
Brain tissue is processed to measure GABA concentration (e.g., via HPLC or ELISA) and GAD activity (e.g., via a spectrophotometric assay).
-
Protocol 2: Measurement of GABA-Transaminase (GABA-T) Inhibition in Brain Tissue
-
Tissue Preparation:
-
Homogenize brain tissue in a suitable buffer (e.g., phosphate buffer).
-
Centrifuge the homogenate to obtain a supernatant containing the enzyme.
-
-
Enzyme Assay:
-
The activity of GABA-T can be measured using a variety of methods, including spectrophotometric or fluorometric assays that couple the transamination reaction to the production of a detectable product.
-
A common method involves monitoring the production of glutamate from GABA and α-ketoglutarate.
-
-
Data Analysis:
-
Compare the GABA-T activity in brain tissue from vigabatrin-treated animals to that of vehicle-treated controls.
-
Express the results as a percentage of inhibition.
-
Visualizations
Caption: Mechanism of action of vigabatrin in the GABAergic synapse.
References
- 1. Development of tolerance to the effects of vigabatrin (gamma-vinyl-GABA) on GABA release from rat cerebral cortex, spinal cord and retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term vigabatrin treatment modifies pentylenetetrazole-induced seizures in mice: focused on GABA brain concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vigabatrin induces tonic inhibition via GABA transporter reversal without increasing vesicular GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant-Effects-of-Discontinuous-Intrasubthalamic-Vigabatrin-in-an-Acute-Rat-Seizure-Model [aesnet.org]
- 5. Chronic toxicity studies with vigabatrin, a GABA-transaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathological evidence of vacuolar myelinopathy in a child following vigabatrin administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of long-term vigabatrin administration on the immature rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Technical Support Center: Managing Drug-Drug Interactions with Vigabatrin in Polytherapy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vigabatrin in polytherapy studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of vigabatrin and how does it influence potential drug-drug interactions?
A1: Vigabatrin is an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T), the enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA.[1][2] By inhibiting GABA-T, vigabatrin increases GABA levels in the brain, which helps to control seizure activity.[1][2] Unlike many other antiepileptic drugs (AEDs), vigabatrin is not significantly metabolized by the liver's cytochrome P450 (CYP) enzyme system and is primarily excreted unchanged by the kidneys.[2] This profile generally suggests a lower potential for metabolic drug-drug interactions. However, interactions can still occur through other mechanisms.
Q2: What are the most commonly observed drug-drug interactions with vigabatrin in polytherapy?
A2: The most frequently reported and clinically significant interactions occur with other AEDs, particularly phenytoin.[3][4] Vigabatrin has been shown to decrease plasma concentrations of phenytoin.[3][4] Interactions with carbamazepine have also been reported, with some studies indicating a decrease in carbamazepine levels and others suggesting a potential for increased carbamazepine toxicity despite lower plasma concentrations, possibly due to effects on its active epoxide metabolite.[5][6]
Q3: Does vigabatrin interact with oral contraceptives?
A3: Current evidence suggests that vigabatrin does not significantly affect the efficacy of steroid oral contraceptives.[1][3][7] Studies have shown no consistent or significant impact on the pharmacokinetics of ethinyl estradiol and levonorgestrel when co-administered with vigabatrin.[7]
Q4: Is therapeutic drug monitoring (TDM) recommended for vigabatrin?
A4: Routine TDM for vigabatrin itself is generally not considered useful because its therapeutic effect is not well correlated with its plasma concentration.[8] The irreversible inhibition of GABA-T means the drug's effect lasts longer than its presence in the plasma.[8] However, TDM for co-administered AEDs, such as phenytoin and carbamazepine, is highly recommended to manage potential interactions and maintain therapeutic levels.[9][10][11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Decreased efficacy of concomitant phenytoin | Vigabatrin can lower phenytoin plasma concentrations by approximately 20-23%.[4][8][12] | 1. Monitor phenytoin plasma concentrations before and after initiating vigabatrin therapy. 2. Adjust the phenytoin dosage as needed to maintain therapeutic levels. 3. Be aware that the mechanism of this interaction is not fully elucidated but does not appear to involve changes in phenytoin bioavailability.[4][13] |
| Unexpected toxicity with carbamazepine co-therapy | Although some studies show vigabatrin may decrease carbamazepine plasma levels, others report an increase in adverse effects.[5][14] This may be due to an increase in the concentration of the active metabolite, carbamazepine-10,11-epoxide. | 1. Monitor patients for clinical signs of carbamazepine toxicity (e.g., dizziness, ataxia, diplopia). 2. If available, monitor plasma concentrations of both carbamazepine and its epoxide metabolite. 3. Adjust carbamazepine dosage based on clinical presentation and metabolite levels. |
| Variable vigabatrin clearance | Co-administration with enzyme-inducing AEDs like carbamazepine can increase the plasma clearance of vigabatrin.[15] | 1. While vigabatrin TDM is not routine, be aware that its clearance can be affected by other drugs. 2. In clinical studies, document all concomitant medications to identify potential sources of pharmacokinetic variability. |
| Altered liver enzyme readings | Vigabatrin can directly inhibit alanine transaminase (ALT) and aspartate aminotransferase (AST), leading to a decrease in their measured plasma levels.[11] | 1. Be aware that low ALT/AST levels in patients on vigabatrin may not reflect true liver function. 2. This effect can mask potential hepatotoxicity from other co-administered drugs. 3. Consider alternative biomarkers of liver injury if hepatotoxicity is suspected. |
Quantitative Data on Drug-Drug Interactions
Table 1: Effect of Vigabatrin on the Pharmacokinetics of Concomitant Antiepileptic Drugs
| Co-administered Drug | Pharmacokinetic Parameter | Change with Vigabatrin | Reference |
| Phenytoin | Mean Plasma Concentration | ↓ 23% | [4][12] |
| Total Body Clearance | ↑ (in dogs) | [16] | |
| Area Under the Curve (AUC) | ↑ (in dogs) | [16] | |
| Half-life (t½) | ↑ (in dogs) | [16] | |
| Carbamazepine | Mean Trough Concentration | ↓ 17.7% | [6] |
| Plasma Clearance | ↑ 34.8% | [6] | |
| Level/Dose Ratio | ↓ 23.7% | [6] | |
| Valproate | Steady-State Plasma Concentration | No significant change | [17] |
Table 2: Effect of Concomitant Antiepileptic Drugs on the Pharmacokinetics of Vigabatrin
| Co-administered Drug | Pharmacokinetic Parameter | Change in Vigabatrin | Reference |
| Carbamazepine | Plasma Clearance | ↑ 55.9% (compared to monotherapy) | [15] |
| Phenobarbital | Plasma Clearance | ↓ 8.5% (compared to monotherapy) | [15] |
| Valproate | Plasma Clearance | ↓ 30.5% (compared to monotherapy) | [15] |
Experimental Protocols
Key Experiment: In Vitro Assessment of Vigabatrin's Potential to Inhibit CYP Enzymes Using Human Liver Microsomes
This protocol is designed to determine if vigabatrin has a direct inhibitory effect on major cytochrome P450 enzymes.
1. Materials:
-
Human liver microsomes (pooled from multiple donors)
-
Vigabatrin
-
CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
-
LC-MS/MS system for analysis
2. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of vigabatrin, probe substrates, and internal standard in an appropriate solvent (e.g., DMSO, methanol).
-
Prepare working solutions of human liver microsomes and the NADPH regenerating system in potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-incubate vigabatrin (at a range of concentrations) with human liver microsomes and buffer at 37°C for 10-15 minutes.
-
Initiate the metabolic reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Include control incubations:
-
No vigabatrin (to determine 100% enzyme activity)
-
No NADPH (to control for non-enzymatic degradation)
-
Known CYP inhibitor (positive control)
-
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation in the presence and absence of vigabatrin.
-
Determine the IC50 value (the concentration of vigabatrin that causes 50% inhibition of the enzyme activity).
-
Visualizations
Caption: Mechanism of action of vigabatrin.
Caption: Troubleshooting workflow for suspected vigabatrin DDIs.
Caption: In vitro experimental workflow for DDI assessment.
References
- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 2. Vigabatrin-Inhibits-Seizures-and-is-a-Weak-mTOR-Inhibitor-in-a-Mouse-Model-of-Tuberous-Sclerosis-Complex [aesnet.org]
- 3. Vigabatrin (Sabril) for the Treatment of Refractory Complex Focal Seizures in Adults: Pharmacologic and Clinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction between vigabatrin and phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of vigabatrin addition on carbamazepine blood serum levels in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of vigabatrin on the pharmacokinetics of carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A double-blind, placebo-controlled study on the effect of vigabatrin on in vivo parameters of hepatic microsomal enzyme induction and on the kinetics of steroid oral contraceptives in healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vigabatrin. Clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Updated Overview on Therapeutic Drug Monitoring of Recent Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. nshcs.hee.nhs.uk [nshcs.hee.nhs.uk]
- 12. Interaction between vigabatrin and phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vigabatrin-induced decrease in serum phenytoin concentration does not involve a change in phenytoin bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and efficacy of vigabatrin and carbamazepine in newly diagnosed epilepsy: a multicentre randomised double-blind study. Vigabatrin European Monotherapy Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of vigabatrin and gabapentin on phenytoin pharmacokinetics in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Coadministration of vigabatrin and valproate in children with refractory epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reversing Vigabatrin-Induced Neurotoxicity in Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studying and reversing vigabatrin-induced neurotoxicity in cell culture models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of vigabatrin-induced neurotoxicity in cell cultures?
A1: Vigabatrin is an irreversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the breakdown of the neurotransmitter GABA.[1][2] This inhibition leads to an accumulation of GABA in neuronal and retinal cells.[2][3] Excess GABA can lead to excitotoxicity, mitochondrial dysfunction, and apoptosis, contributing to neurotoxicity.[3]
Q2: Which cell lines are suitable for modeling vigabatrin neurotoxicity in vitro?
A2: Human retinal pigment epithelial (ARPE-19) cells and retinal neuronal (R28) cells are commonly used to study vigabatrin-induced retinal toxicity.[2] Primary astrocyte cultures have also been used to investigate the effects of vigabatrin on the mTOR pathway.[2][4]
Q3: What are the primary strategies for reversing vigabatrin-induced neurotoxicity in cell cultures?
A3: Current in vitro research focuses on two main strategies:
-
mTOR Inhibition: The use of mTOR inhibitors, such as Torin 2, has been shown to reverse vigabatrin-induced organelle accumulation in ARPE-19 cells.[1][5]
-
Taurine Supplementation: Studies suggest that vigabatrin can cause taurine deficiency, and supplementing cell cultures with taurine can mitigate the toxic effects.[2][6][7]
Q4: Is vigabatrin-induced neurotoxicity reversible?
A4: Yes, both in vivo and in vitro studies suggest that some of the neurotoxic effects of vigabatrin are reversible upon withdrawal of the drug or with therapeutic intervention.[1][4]
Troubleshooting Guides
Issue 1: Low cell viability after vigabatrin treatment.
| Possible Cause | Troubleshooting Step |
| Vigabatrin concentration is too high. | Perform a dose-response curve to determine the optimal concentration of vigabatrin that induces toxicity without causing immediate, widespread cell death. Start with a range based on published studies (e.g., 0.06 mM to 0.6 mM in astrocyte cultures).[4] |
| Prolonged exposure to vigabatrin. | Optimize the incubation time. A time-course experiment will help identify the point at which toxicity is significant but reversible. |
| Cell line is particularly sensitive. | Ensure the cell line is appropriate for the study. If using a novel cell line, characterize its response to vigabatrin thoroughly. |
| Poor cell culture conditions. | Maintain optimal cell culture conditions (e.g., temperature, CO2, humidity). Ensure media and supplements are fresh and of high quality. |
Issue 2: Inconsistent results with neuroprotective agents.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of the neuroprotective agent. | Perform a dose-response experiment for the neuroprotective agent (e.g., Torin 2, taurine) to find the most effective concentration for reversing vigabatrin's effects. |
| Timing of administration is not optimal. | Test different administration protocols: pre-treatment, co-treatment with vigabatrin, or post-treatment. |
| Instability of the neuroprotective agent. | Check the stability of the compound in your cell culture medium over the course of the experiment. Prepare fresh solutions as needed. |
| Variability in experimental technique. | Ensure consistent cell seeding density, treatment times, and assay procedures across all experiments. |
Issue 3: Difficulty in assessing the reversal of neurotoxicity.
| Possible Cause | Troubleshooting Step |
| The chosen assay is not sensitive enough. | Use a combination of assays to assess different aspects of cell health, such as cell viability (MTT, MTS assay), apoptosis (Annexin V/PI staining, caspase activity assays), and mitochondrial function (JC-1 staining). |
| Timing of the assessment is too early or too late. | Conduct a time-course experiment to determine the optimal time point to observe the reversal of toxic effects after treatment with a neuroprotective agent. |
| The toxic effects are irreversible at the tested vigabatrin concentration. | Re-evaluate the vigabatrin concentration and exposure time to ensure you are working within a reversible toxicity window. |
Experimental Protocols & Data
Protocol 1: Induction of Vigabatrin Neurotoxicity and Reversal by mTOR Inhibition in ARPE-19 Cells
This protocol is based on findings that vigabatrin-induced organelle accumulation can be reversed by the mTOR inhibitor, Torin 2.[1][5]
Materials:
-
ARPE-19 cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Vigabatrin
-
Torin 2
-
24-well plates
-
Fluorescent microscope
-
Organelle-specific stains (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes)
Procedure:
-
Cell Seeding: Seed ARPE-19 cells in 24-well plates at a density of 3.0 x 10^5 cells per well and culture in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin.[1]
-
Vigabatrin Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentration of vigabatrin. Based on related studies, a starting range of 0.3 mM to 0.6 mM can be tested.[4] Incubate for a predetermined time (e.g., 24-48 hours) to induce toxicity.
-
Torin 2 Treatment: For the reversal experiment, co-treat the cells with vigabatrin and Torin 2. A range of Torin 2 concentrations should be tested to find the optimal dose.
-
Assessment of Organelle Accumulation:
-
Following treatment, wash the cells with PBS.
-
Stain the cells with organelle-specific fluorescent dyes according to the manufacturer's instructions.
-
Visualize and quantify organelle accumulation using a fluorescent microscope.
-
Quantitative Data:
The following table summarizes the effect of Torin 2 on reversing vigabatrin-induced changes in the expression of mTOR pathway-related genes in ARPE-19 cells.[1]
| Gene | Fold Change with Vigabatrin | Fold Change with Vigabatrin + Torin 2 |
| Akt1s1 | ≥ 3.0 | < 3.0 |
| Akt3 | ≥ 3.0 | < 3.0 |
| Eif4b | ≥ 3.0 | < 3.0 |
| Eif4ebp1 | ≥ 3.0 | < 3.0 |
| Fkbp8 | ≥ 3.0 | < 3.0 |
| Gsk3b | ≥ 3.0 | < 3.0 |
| Igfbp3 | ≥ 3.0 | < 3.0 |
| Mapk | ≥ 3.0 | < 3.0 |
| Pik3ca | ≥ 3.0 | < 3.0 |
| Prkg2 | ≥ 3.0 | < 3.0 |
| Prkca | ≥ 3.0 | < 3.0 |
| Rictor | ≥ 3.0 | < 3.0 |
| Rps6 | ≥ 3.0 | < 3.0 |
| Rps6kb1 | ≥ 3.0 | < 3.0 |
| Raptor | ≥ 3.0 | < 3.0 |
| Tbp | ≥ 3.0 | < 3.0 |
| Tsc1 | ≥ 3.0 | < 3.0 |
| Ulk2 | ≥ 3.0 | < 3.0 |
| Vegfb | ≥ 3.0 | < 3.0 |
| Vegfc | ≥ 3.0 | < 3.0 |
Protocol 2: Taurine Supplementation to Mitigate Vigabatrin-Induced Cytotoxicity
This protocol is based on findings suggesting that taurine can protect against vigabatrin-induced cell death.[2][7]
Materials:
-
ARPE-19 or R28 cells
-
Appropriate cell culture medium and supplements
-
Vigabatrin
-
Taurine
-
96-well plates
-
MTT or other cell viability assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment:
-
Control Group: Cells in medium only.
-
Vigabatrin Group: Cells treated with a toxic concentration of vigabatrin.
-
Reversal Group: Cells co-treated with vigabatrin and varying concentrations of taurine.
-
-
Incubation: Incubate the plate for 24-48 hours.
-
Cell Viability Assay: Perform an MTT or similar cell viability assay according to the manufacturer's protocol to quantify the protective effect of taurine.
Quantitative Data:
The following table illustrates the potential cytoprotective effect of taurine on vigabatrin-induced toxicity. (Note: The following data is illustrative and should be determined experimentally).
| Treatment Group | Cell Viability (%) |
| Control | 100 |
| Vigabatrin (e.g., 1 mM) | 50 |
| Vigabatrin (1 mM) + Taurine (e.g., 10 mM) | 85 |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mTOR Inhibition Mitigates Molecular and Biochemical Alterations of Vigabatrin-Induced Visual Field Toxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vigabatrin Inhibits Seizures and mTOR Pathway Activation in a Mouse Model of Tuberous Sclerosis Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aberrant mTOR Signaling and Disrupted Autophagy: the Missing Link in Potential Vigabatrin-Associated Ocular Toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taurine deficiency is a cause of vigabatrin-induced retinal phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Approaches To Alleviate The Vigabatrin Induced Retinal Toxicity" by Anitha Police [egrove.olemiss.edu]
Technical Support Center: Overcoming Challenges in Long-Term Vigabatrin Administration to Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of long-term vigabatrin administration in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for vigabatrin?
A1: Vigabatrin is an irreversible inhibitor of the enzyme GABA transaminase (GABA-T).[1][2][3][4] GABA-T is responsible for the breakdown of the main inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[2][5] By inhibiting GABA-T, vigabatrin increases the concentration of GABA in the brain, which enhances inhibitory neurotransmission and helps to suppress seizure activity.[1][5]
Q2: What are the most commonly reported adverse effects of long-term vigabatrin administration in rodents?
A2: The most consistently reported adverse effects in rodents include:
-
Intramyelinic Edema (Microvacuolation): This is a key finding in the brains of rats and dogs, particularly in white matter tracts of the cerebellum, reticular formation, and optic tract.[6][7] These changes are generally considered reversible after discontinuing treatment.[6][8]
-
Reduced Body Weight Gain: Chronic administration, especially when mixed in the diet, can lead to reduced weight gain in rats.[6] High doses may cause significant weight loss.[6]
-
Convulsions: Paradoxically, long-term dietary administration to rats has been shown to induce convulsions after several months of treatment.[6]
-
Retinal Toxicity: Retinal lesions and degeneration have been observed in both mice and rats.[9] This toxicity is notably exacerbated by light exposure.[10][11]
-
Behavioral Changes: In juvenile rats, long-term administration has been associated with hyperactivity.[12][13]
Q3: Are juvenile rodents more sensitive to vigabatrin than adults?
A3: Yes, studies indicate that juvenile rats exhibit toxicities at lower doses than adult rats.[14] Effects in young animals can include delayed physical growth and sexual maturation.[14] The location of brain lesions, such as microvacuolation, appears to be consistent with the active stage of myelination in the developing brain.[15]
Q4: Is the neurotoxicity observed with vigabatrin reversible?
A4: The characteristic intramyelinic edema (microvacuolation) has been shown to be largely reversible within a few weeks of discontinuing vigabatrin treatment.[6][8] However, some residual effects, such as swollen axons and mineralized bodies in the cerebellum, have been noted in rats.[6] While MRI imaging may return to normal, some behavioral abnormalities have been observed to persist after drug withdrawal in young rats.[12][13]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Reduced body weight or food intake | High dosage; Palatability issues (if in feed); General toxicity. | • Monitor food and water intake daily.• Consider an alternative administration route such as oral gavage or subcutaneous injection to ensure accurate dosing.• If using oral administration, ensure the vehicle is palatable.• Reduce the dosage if weight loss is significant and not related to feeding method.[6] |
| Unexpected convulsions or hyperactivity | Paradoxical drug effect (long-term rat studies); CNS stimulation. | • Review the dosage and duration of the study. Convulsions have been noted in rats after 3-4 months of dietary administration.[6]• For hyperactivity in juvenile animals, this may be an unavoidable side effect at certain doses.[13]• Consider dose-response studies to find a therapeutic window with minimal behavioral side effects. |
| Development of tolerance to anti-seizure effects | Chronic, continuous drug exposure. | • Investigate intermittent or discontinuous dosing schedules (e.g., twice daily or once weekly infusions) as this has been shown to circumvent tolerance in some models.[16][17] |
| High variability in experimental results | Inconsistent drug administration; Variable drug absorption. | • For oral administration, switch from in-feed to oral gavage for precise dose delivery.• Be aware that vigabatrin absorption can be dose-limited in some species.[6]• Intraperitoneal or subcutaneous injections can provide more consistent systemic exposure.[12][18] |
| Evidence of retinal toxicity in histology | Known side effect, exacerbated by light. | • Maintain animals under a standard 12:12 hour light/dark cycle. Avoid continuous light exposure.[10]• Consider co-administration of taurine, which has been shown to mitigate light-induced retinal toxicity in rodents.[11]• If retinal assessment is not a primary endpoint, be aware of this potential confounder for any vision-based behavioral tests. |
| Microvacuolation observed in brain tissue | Characteristic neurotoxic effect of vigabatrin in rodents. | • This is an expected finding at certain dose levels.[6] The effect is dose-dependent and takes several weeks to develop.[6]• If this finding interferes with the study's primary endpoint, consider using the lowest effective dose. Studies in juvenile rats suggest doses below 50 mg/kg/day may not significantly impact CNS development.[14]• Incorporate a "washout" or recovery period in the experimental design to assess the reversibility of the lesions.[8][12] |
Data Presentation
Table 1: Summary of Dosing and Observed Effects in Long-Term Rat Studies
| Dose | Administration Route | Duration | Key Findings & Adverse Effects | Reference |
| 30-50 mg/kg/day | Oral (in diet) | 1 year | Slight intramyelinic edema. | [6] |
| 200 mg/kg/day | Oral (in diet) | 1 year | Reduced weight gain; Convulsions after 3-4 months. | [6] |
| 275 mg/kg/day | Oral (in feed) | 12 weeks | Intramyelinic edema, microvacuolation, reactive astrocytosis; Reversible upon withdrawal. | [8] |
| 1000 mg/kg/day | Oral | 2-4 weeks | Decreased food consumption, weight loss, prostration, death. | [6] |
| 5, 15, 50 mg/kg/day | Oral (gavage) | ≤ 9 weeks (starting PND 4) | Dose-related reduced food consumption, decreased body weight, delayed sexual maturation. Vacuolation at 50mg/kg/day. | [14] |
| 25-40 mg/kg/day | Subcutaneous (s.c.) | 2 weeks (starting PND 12) | Hyperactivity, microvacuolation, reduced myelination. Partially reversible. | [13] |
| 100-200 mg/kg | Intraperitoneal (i.p.) | Acute | Suppressed clonic (but not tonic) components of audiogenic seizures. |
Table 2: Summary of Dosing and Observed Effects in Long-Term Mouse Studies
| Dose | Administration Route | Duration | Key Findings & Adverse Effects | Reference |
| ~150 mg/kg | Intraperitoneal (i.p.) | 29 days | Retinal toxicity (disorganization of outer nuclear layer). | [11] |
| 350-450 mg/kg | Intraperitoneal (i.p.) | Acute (in pregnant mice) | High dose led to severe intrauterine growth restriction and fetal loss. | [19] |
| 75-500 mg/kg | Not Specified | 3-7 days | Increased seizure threshold; Increased brain GABA concentration. | [20] |
Experimental Protocols
Protocol 1: Oral Gavage Administration for Toxicity Studies in Juvenile Rats
-
Objective: To assess the overall toxicity and characterize intramyelinic edema (IME) formation in young, developing rats.
-
Animals: Immature Sprague Dawley rats.
-
Drug Preparation: Vigabatrin is dissolved in deionized water (vehicle).
-
Procedure:
-
Begin administration at postnatal day (PND) 4.
-
Administer vigabatrin orally via gavage once daily at desired concentrations (e.g., 5, 15, or 50 mg/kg/day).[14] A control group receives the vehicle only.
-
Continue administration for the desired study duration (e.g., up to 9 weeks).[14]
-
Monitor animals daily for clinical signs of toxicity, including changes in body weight and food consumption.
-
At the end of the dosing period, a subset of animals can be sacrificed for tissue analysis (e.g., light and transmission electron microscopy of CNS tissues).
-
A separate cohort can undergo a recovery period (drug discontinuation) to assess the reversibility of any observed effects.[14]
-
Protocol 2: Assessment of Vigabatrin-Induced Neuropathological Changes and Reversibility
-
Objective: To determine if neuropathological changes induced by vigabatrin in the developing rat brain are reversible.
-
Animals: Wistar rats.
-
Drug Preparation: Vigabatrin is prepared for subcutaneous injection.
-
Procedure:
-
Begin daily subcutaneous injections of vigabatrin (e.g., 25-40 mg/kg/day) at PND 12.[12][13]
-
Continue injections for a 2-week period.
-
Throughout the administration period, conduct behavioral testing (e.g., open field tests for hyperactivity) and non-invasive imaging (e.g., T2-weighted MRI) to monitor for changes.
-
At the end of the 2-week administration period, a subset of animals is sacrificed for histological and biochemical analysis (e.g., myelin staining, Western blots for myelin basic protein).[12][13]
-
The remaining cohort enters a 2-week drug-free recovery period.
-
Repeat behavioral testing and MRI imaging during and after the recovery period to assess for reversal of effects.
-
At the end of the recovery period, sacrifice the remaining animals for final histological and biochemical analysis.[12][13]
-
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 3. Vigabatrin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 5. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic toxicity studies with vigabatrin, a GABA-transaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropathology of vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of vigabatrin-induced lesions in the rat brain studied by magnetic resonance imaging, histology, and immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Vigabatrin-Induced Retinal Toxicity Is Partially Mediated by Signaling in Rod and Cone Photoreceptors | PLOS One [journals.plos.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Effect of long-term vigabatrin administration on the immature rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Oral toxicity of vigabatrin in immature rats: characterization of intramyelinic edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vigabatrin-induced CNS changes in juvenile rats: Induction, progression and recovery of myelin-related changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anticonvulsant-Effects-of-Discontinuous-Intrasubthalamic-Vigabatrin-in-an-Acute-Rat-Seizure-Model [aesnet.org]
- 17. Chronic intermittent convection-enhanced delivery of vigabatrin to the bilateral subthalamic nucleus in an acute rat seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The pharmacokinetics of vigabatrin in rat blood and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Long-term vigabatrin treatment modifies pentylenetetrazole-induced seizures in mice: focused on GABA brain concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Mechanisms of Resistance to Vigabatrin Therapy in Epilepsy
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the mechanisms of resistance to vigabatrin therapy in epilepsy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of vigabatrin?
Vigabatrin is an irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA.[1][2] By inhibiting GABA-T, vigabatrin leads to a sustained increase in GABA concentrations in the brain, which helps to suppress seizure activity.[3]
Q2: What are the known or hypothesized mechanisms of resistance to vigabatrin?
Mechanisms of resistance to vigabatrin are multifaceted and can include:
-
Pharmacokinetic Factors: Overexpression of drug efflux transporters, such as P-glycoprotein (ABCB1), at the blood-brain barrier can reduce the concentration of vigabatrin reaching its target in the brain.
-
Pharmacodynamic Factors:
-
Target Alteration: While less documented for vigabatrin, resistance to other anti-epileptic drugs can involve mutations or alterations in the drug's direct target. For vigabatrin, this could theoretically involve changes in the ABAT gene encoding GABA-T, though evidence for this is limited.[4][5]
-
Changes in GABAergic Signaling: Chronic elevation of GABA levels can lead to compensatory changes in the GABAergic system. This may include alterations in the expression of GABA receptor subunits, potentially reducing the overall inhibitory tone despite increased GABA levels.[6][7]
-
Tolerance Development: Studies in animal models suggest that chronic vigabatrin treatment can lead to a reduction in the enhanced GABA release initially seen with acute administration. This tolerance may be linked to decreased activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA.[8]
-
-
Alterations in Signaling Pathways: The PI3K/Akt/mTOR signaling pathway is often hyperactive in epilepsy and may contribute to drug resistance.[9][10][11][12][13] Vigabatrin has been shown to modulate mTOR activity, and alterations in this pathway could potentially contribute to a reduced therapeutic response.[14][15]
Q3: Are there established preclinical models to study vigabatrin resistance?
Yes, various preclinical models are used. These include:
-
In vitro models: Primary neuronal cultures or brain slice preparations from rodents can be used to study the acute and chronic effects of vigabatrin on neuronal excitability and GABAergic transmission.[16][17]
-
In vivo models:
-
Chemically-induced seizure models: Rodents treated with convulsants like pentylenetetrazol (PTZ) or kainic acid can be used to assess the anticonvulsant efficacy of vigabatrin.
-
Genetic models: Mouse models of specific epilepsy syndromes, such as Tuberous Sclerosis Complex (TSC), are particularly relevant as vigabatrin is a first-line therapy for infantile spasms associated with TSC.[14][15] These models can be used to investigate the mechanisms underlying both sensitivity and resistance to vigabatrin.
-
Troubleshooting Guides
GABA-Aminotransferase (GABA-T) Activity Assay
This assay is crucial for determining the direct effect of vigabatrin on its target enzyme.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no enzyme activity in control samples | 1. Inactive enzyme due to improper tissue/cell lysate preparation or storage. 2. Sub-optimal assay conditions (pH, temperature). 3. Degraded substrates (GABA, α-ketoglutarate). | 1. Prepare fresh lysates and store them at -80°C in aliquots. Avoid repeated freeze-thaw cycles. 2. Ensure the assay buffer is at the correct pH (typically around 8.6) and the incubation is performed at the recommended temperature (e.g., 37°C).[18] 3. Use fresh or properly stored substrates. |
| High background signal in "no enzyme" control | 1. Contamination of reagents with glutamate or other substances that can reduce the detection agent. 2. Non-enzymatic reduction of the detection agent. | 1. Use high-purity reagents. 2. Run a blank reaction with all components except the enzyme to determine the level of non-enzymatic signal and subtract it from all readings. |
| Inconsistent results between replicates | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. Temperature fluctuations during incubation. | 1. Use calibrated pipettes and ensure accurate pipetting. 2. Gently vortex or mix all solutions thoroughly before adding to the reaction. 3. Use a water bath or incubator with stable temperature control. |
| Vigabatrin fails to inhibit GABA-T activity | 1. Insufficient incubation time with vigabatrin (it's an irreversible inhibitor). 2. Incorrect concentration of vigabatrin. 3. Presence of interfering substances in the sample. | 1. Pre-incubate the enzyme with vigabatrin for a sufficient period (e.g., 30-60 minutes) before adding the substrates. 2. Verify the concentration and purity of the vigabatrin solution. 3. Ensure the sample preparation method removes any potential inhibitors. |
Quantitative PCR (qPCR) for Drug Transporter Expression
This technique is used to measure changes in the mRNA levels of transporters like ABCB1, which may be upregulated in vigabatrin resistance.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No or low amplification signal | 1. Poor RNA quality or quantity. 2. Inefficient reverse transcription. 3. Suboptimal primer design or concentration. 4. Incorrect thermal cycling parameters. | 1. Assess RNA integrity (e.g., using a Bioanalyzer) and ensure accurate quantification. 2. Use a high-quality reverse transcriptase and optimize the reaction conditions. 3. Design and validate primers for specificity and efficiency. Test a range of primer concentrations. 4. Verify the annealing and extension temperatures and times.[19] |
| High Cq values | 1. Low target gene expression. 2. Insufficient amount of starting material (RNA/cDNA). 3. PCR inhibitors present in the sample. | 1. This may be a true biological result. 2. Increase the amount of template cDNA in the reaction. 3. Purify the RNA sample to remove inhibitors or dilute the cDNA template.[8] |
| Non-specific amplification (multiple peaks in melt curve) | 1. Poorly designed primers. 2. Suboptimal annealing temperature. 3. Genomic DNA contamination. | 1. Redesign primers to be more specific.[20][21] 2. Perform a temperature gradient PCR to determine the optimal annealing temperature. 3. Treat RNA samples with DNase I before reverse transcription. |
| Inconsistent results between biological replicates | 1. Biological variability. 2. Inconsistent sample collection or processing. 3. Pipetting errors. | 1. Increase the number of biological replicates to improve statistical power. 2. Standardize the protocol for sample handling and RNA extraction. 3. Ensure accurate and consistent pipetting for all samples and standards.[8] |
Electrophysiological Recordings in Brain Slices
Patch-clamp electrophysiology is used to assess the functional consequences of vigabatrin treatment on neuronal activity and synaptic transmission.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Difficulty obtaining a stable gigaohm seal | 1. Poor slice quality. 2. Debris on the cell membrane. 3. Incorrect pipette pressure. 4. Suboptimal internal or external solutions. | 1. Ensure the slicing procedure is optimized to minimize tissue damage. Use a sharp blade and maintain cold, oxygenated solutions. 2. Apply gentle positive pressure to the pipette as it approaches the cell to clear debris. 3. Adjust the positive pressure to be just enough to prevent clogging. 4. Check the osmolarity and pH of all solutions.[22] |
| High series resistance (Rs) or unstable recording | 1. Clogged pipette tip. 2. Incomplete rupture of the cell membrane ("going whole-cell"). 3. Poor seal quality. | 1. Use filtered internal solution and ensure the pipette tip is clean. 2. Apply brief, gentle suction to fully rupture the membrane. 3. If the seal is unstable, it may be necessary to obtain a new recording from a different cell. |
| No or small GABAergic currents (IPSCs) | 1. Low spontaneous firing rate of GABAergic interneurons. 2. Rundown of receptors over time. 3. Incorrect holding potential. | 1. Use a stimulating electrode to evoke IPSCs. 2. Include ATP and GTP in the internal solution to maintain cell health. 3. Ensure the holding potential is appropriate to record GABAergic currents (typically around 0 mV to record inward chloride currents). |
| Vigabatrin has no effect on neuronal activity | 1. Insufficient drug concentration or incubation time. 2. The recorded neuron is not sensitive to changes in GABAergic inhibition. 3. Potential resistance mechanism at play. | 1. Ensure the correct concentration of vigabatrin is used and allow sufficient time for it to take effect in the slice. 2. Record from different neuronal populations to assess the overall effect on network activity. 3. This may be a valid experimental result indicating a resistance mechanism. |
Data Presentation
Table 1: Effect of Vigabatrin on GABA Levels and GABA-T Activity in Preclinical Models
| Model | Treatment | Brain Region | % Increase in GABA (mean ± SD) | % Inhibition of GABA-T (mean ± SD) | Reference |
| Rat | Acute Vigabatrin (250 mg/kg) | Cortex | ~200% | ~80% | [8] |
| Rat | Chronic Vigabatrin (250 mg/kg daily for 17 days) | Cortex | ~200% | ~70% (slight recovery) | [8] |
| Rat | Acute Vigabatrin (250 mg/kg) | Spinal Cord | ~200% | ~80% | [8] |
| Rat | Chronic Vigabatrin (250 mg/kg daily for 17 days) | Spinal Cord | ~120% | ~80% | [8] |
| Tsc1GFAPCKO Mouse | Vigabatrin (200 mg/kg/day) | Brain | Modest Increase | Not Reported | [14][15] |
Table 2: Efficacy of Vigabatrin in a Mouse Model of Tuberous Sclerosis Complex (TSC)
| Treatment Group | Seizure Frequency (mean seizures/hour ± SEM) | Reference |
| Vehicle-treated Tsc1GFAPCKO mice | ~1.5 ± 0.3 | [2] |
| Vigabatrin-treated Tsc1GFAPCKO mice (200 mg/kg/day) | ~0.2 ± 0.1 | [2] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for GABA-Aminotransferase (GABA-T) Activity
This protocol is adapted from a general procedure for measuring GABA-T activity in tissue homogenates.
Materials:
-
Tissue homogenizer
-
Microcentrifuge
-
96-well microplate reader
-
Assay Buffer: 50 mM Potassium Pyrophosphate buffer, pH 8.6
-
Lysis Buffer: e.g., RIPA buffer with protease inhibitors
-
Substrate Solution: GABA and α-ketoglutarate in Assay Buffer
-
Detection Reagent: Contains glutamate dehydrogenase, NADP+, and a tetrazolium salt (e.g., INT) that forms a colored formazan product upon reduction.
-
Vigabatrin solution of known concentration
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Sample Preparation:
-
Homogenize brain tissue in ice-cold Lysis Buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration.
-
Dilute the lysate to a working concentration (e.g., 1-2 mg/mL) with Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Sample Wells: Add diluted lysate.
-
Inhibitor Wells: Add diluted lysate and vigabatrin solution. Pre-incubate for 30-60 minutes at 37°C.
-
Blank Wells: Add Assay Buffer instead of lysate.
-
-
Enzymatic Reaction:
-
Add the Substrate Solution to all wells to start the reaction.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Add the Detection Reagent to all wells.
-
Incubate at 37°C for 15-30 minutes, or until a color change is apparent.
-
Stop the reaction (if necessary, according to the kit manufacturer's instructions, e.g., with a weak acid).
-
Read the absorbance at the appropriate wavelength (e.g., 492 nm for formazan).[18]
-
-
Calculation:
-
Subtract the absorbance of the blank from all sample and inhibitor wells.
-
Calculate the GABA-T activity based on a standard curve or the extinction coefficient of the formazan product.
-
Express activity as units per mg of protein.
-
Calculate the percent inhibition by vigabatrin.
-
Protocol 2: Quantitative PCR (qPCR) for ABCB1 mRNA Expression
This protocol outlines the steps for measuring the relative expression of the ABCB1 gene in brain microvessels.
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for ABCB1 and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction:
-
Isolate brain microvessels from control and vigabatrin-treated (or resistant) animals.
-
Extract total RNA using a suitable kit, following the manufacturer's instructions.
-
-
DNase Treatment:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
Reverse Transcription:
-
Synthesize cDNA from the purified RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for ABCB1 or the reference gene, and diluted cDNA.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the Cq (quantification cycle) values for ABCB1 and the reference gene in all samples.
-
Calculate the relative expression of ABCB1 using the ΔΔCq method, normalizing to the reference gene and comparing the vigabatrin-treated/resistant group to the control group.
-
Visualizations
Caption: GABA synthesis and degradation pathway, illustrating the inhibitory action of vigabatrin on GABA-transaminase (GABA-T).
Caption: The PI3K/Akt/mTOR signaling pathway and its potential role in epileptogenesis and as a target for vigabatrin.
Caption: A logical workflow for investigating mechanisms of vigabatrin resistance using preclinical models.
References
- 1. Overview of GABA Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 6. gcamp6f.com [gcamp6f.com]
- 7. Brain Slice Preparation for electrophysiology recording protocol v1 [protocols.io]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. macbrs.org [macbrs.org]
- 10. Therapeutic role of targeting mTOR signaling and neuroinflammation in epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K-Akt Signaling Activates mTOR-Mediated Epileptogenesis in Organotypic Hippocampal Culture Model of Post-Traumatic Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. A Critical Review of mTOR Inhibitors and Epilepsy: from Basic Science to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vigabatrin Inhibits Seizures and mTOR Pathway Activation in a Mouse Model of Tuberous Sclerosis Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vigabatrin inhibits seizures and mTOR pathway activation in a mouse model of tuberous sclerosis complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vigabatrin reduces epileptiform activity in brain slices from pharmacoresistant epilepsy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. google.com [google.com]
- 18. bmrservice.com [bmrservice.com]
- 19. tools.thermofisher.com [tools.thermofisher.com]
- 20. pcrbio.com [pcrbio.com]
- 21. dispendix.com [dispendix.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Assessing Cognitive Side Effects of Vigabatrin in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the cognitive side effects of vigabatrin in animal models.
Behavioral Assays
Behavioral assays are crucial for assessing learning, memory, and other cognitive functions. Below are guides for commonly used tests in the context of vigabatrin studies.
Morris Water Maze (MWM)
The MWM is a widely used test for spatial learning and memory.[1][2][3]
FAQs
-
Q: What is the basic principle of the Morris Water Maze?
-
A: The MWM is a test of spatial learning where rodents use distal cues to navigate an open swimming arena to find a submerged escape platform.[1][2] Spatial learning is evaluated across multiple trials, and reference memory is assessed by the animal's preference for the platform's location when it is absent.[1]
-
-
Q: What are the key parameters to control in an MWM experiment?
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Animal floats or shows low motivation to escape. | Water temperature may be too high, reducing the animal's motivation to leave the water.[4][5] The animal may have motor deficits.[5] | Lower the water temperature, but not below 23°C for mice to avoid rapid cooling.[5] Ensure the temperature is consistent throughout the experiment.[5] Conduct a cued version of the task (visible platform) to rule out motor or visual impairments.[2] |
| High variability in escape latencies between animals in the same group. | Inconsistent handling of animals. Differences in anxiety levels. The experimental protocol may be too challenging.[6] | Handle all animals consistently and gently.[5] Habituate animals to the testing room. Consider a pre-training phase with a visible platform to reduce anxiety and teach the task contingency.[6] |
| Animal fails to learn the platform location. | Insufficient or inconsistent spatial cues.[7] The animal may have visual impairments. | Ensure prominent, stable distal cues are present around the maze.[7] Perform a cued trial to check for visual acuity.[2] |
| Animal jumps off the platform after finding it. | The platform surface may be uncomfortable. The animal may not have learned that the platform is the escape point. | Ensure the platform surface is textured for a secure grip. During initial trials, gently guide the animal to the platform and allow it to remain there for 15-30 seconds.[3] |
Experimental Protocol: Morris Water Maze
-
Apparatus: A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder. A submerged platform (10-15 cm in diameter) is placed 1-2 cm below the water surface.[2]
-
Acquisition Phase:
-
Animals are subjected to 4 trials per day for 5-7 consecutive days.
-
For each trial, the animal is gently placed into the water at one of four quasi-random starting positions (N, S, E, W).
-
The animal is allowed to swim freely to find the hidden platform. If it fails to find it within 60-90 seconds, it is gently guided to the platform.
-
The animal is allowed to stay on the platform for 15-30 seconds before being removed, dried, and returned to its home cage.
-
The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, the platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.[2]
-
Radial Arm Maze (RAM)
The RAM test assesses spatial working and reference memory.[8][9]
FAQs
-
Q: How does the Radial Arm Maze work?
-
Q: What is the difference between working and reference memory in the RAM task?
-
A: Reference memory is the ability to remember the arms that are consistently baited across trials. Errors in reference memory occur when the animal enters an arm that is never baited. Working memory is the ability to remember which baited arms have been visited within a single trial. Working memory errors occur when the animal re-enters a baited arm it has already visited in that trial.[8]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Animal is not motivated to explore the maze. | Insufficient food deprivation. High anxiety levels. | Adjust the level of food restriction to motivate exploration without causing undue stress. Habituate the animal to the maze for several days before starting the experiment by placing food rewards throughout the maze.[11] |
| Animal uses non-spatial strategies to solve the maze. | The animal may be using intramaze cues (e.g., scent trails) or a fixed motor pattern. | Rotate the maze between trials to prevent reliance on intramaze cues. Vary the starting arm for each trial. Ensure the maze is cleaned between animals to remove olfactory cues. |
| High number of errors in both working and reference memory. | The task may be too complex for the animal. The animal may have significant cognitive deficits. | Simplify the task by reducing the number of arms or having a smaller proportion of baited arms. Ensure adequate training and habituation.[11] |
Experimental Protocol: Radial Arm Maze
-
Apparatus: An elevated maze with a central platform and eight arms radiating outwards. Food wells are located at the end of each arm.[10]
-
Habituation:
-
For 2-3 days, animals are allowed to freely explore the maze with food rewards placed in all arms.
-
-
Training:
-
A subset of arms (e.g., 4 out of 8) are consistently baited with a food reward. The other arms are never baited.
-
The animal is placed on the central platform and allowed to explore the arms until all baited arms have been visited or a set time has elapsed (e.g., 10 minutes).
-
The number of working memory errors (re-entry into a baited arm) and reference memory errors (entry into an unbaited arm) are recorded.
-
Training continues for 10-15 days or until a stable performance is reached.
-
Passive Avoidance Test
This test evaluates fear-motivated learning and memory.[12][13]
FAQs
-
Q: What is the principle of the passive avoidance test?
-
A: The test is based on the animal's innate preference for a dark environment. The apparatus has a brightly lit compartment and a dark compartment. During training, the animal receives a mild foot shock upon entering the dark compartment. The test measures the animal's latency to re-enter the dark compartment, which is an indication of memory for the aversive experience.[12][13]
-
-
Q: What are the critical parameters to control in this test?
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Animal does not cross into the dark compartment during training. | The animal may be highly anxious. The lighting in the light compartment may not be aversive enough. | Handle the animals for several days prior to the experiment to reduce anxiety.[15] Increase the illumination in the light compartment to encourage crossing. |
| All animals, including controls, show maximum latency during testing (ceiling effect). | The foot shock may be too strong, creating a very strong fear memory that is difficult to extinguish or modulate.[15] | Reduce the intensity or duration of the foot shock. A lower shock level can create a less robust memory, allowing for the detection of more subtle cognitive impairments.[15] |
| High variability in latencies within groups. | Inconsistent shock delivery. Differences in individual pain sensitivity. | Ensure the shock grid is clean and functioning properly. Handle animals consistently to minimize stress-induced variability. |
Experimental Protocol: Passive Avoidance Test
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is a grid that can deliver a mild electric shock.[12]
-
Training (Acquisition):
-
The animal is placed in the light compartment.
-
After a brief habituation period (e.g., 60 seconds), the guillotine door is opened.
-
When the animal enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered.[16]
-
The animal is then removed and returned to its home cage.
-
-
Testing (Retention):
-
24 hours later, the animal is placed back into the light compartment.
-
The guillotine door is opened, and the latency to enter the dark compartment is recorded. A longer latency indicates better memory of the aversive stimulus.[13] A cut-off time (e.g., 300 seconds) is typically used.
-
Electrophysiological and Other Methods
These methods provide insights into the neural mechanisms underlying vigabatrin's cognitive effects.
Quantitative Data Summary
| Method | Animal Model | Vigabatrin Dosage | Key Findings | Reference |
| Electroencephalography (EEG) | Rat | 100 mg/kg/day for 12 days | Increased amplitude of delta and theta frequency bands; slowing of peak and mean frequencies. | [17] |
| EEG | Rat | 500 mg/kg i.p. | Increased locomotor speed, decreased theta peak frequency during spontaneous walking. | [18] |
| Somatosensory Evoked Potentials (SEPs) | Dog | 300 mg/kg/day for 12 weeks | Significant slowing of central transmission in SEPs. | [19] |
| Neurochemical Analysis (NMR Spectroscopy) | Rat | 250 mg/kg/day for 3 weeks | In vivo GABA concentration of 6.0 +/- 2.3 mmol/kg; postmortem GABA levels of 4.5 +/- 1.0 mmol/kg (compared to 1.3 +/- 0.5 mmol/kg in controls). | [20] |
| Neurochemical Analysis (Proton MRS) | Rat neocortical slices | 100 µM for 3 hours | 70% increase in median GABA concentration. | [21] |
Visualizations
Signaling Pathway
Caption: Mechanism of action of vigabatrin in the GABAergic synapse.
Experimental Workflows
Caption: Experimental workflow for the Morris Water Maze.
References
- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 8. Radial arm maze - Wikipedia [en.wikipedia.org]
- 9. noldus.com [noldus.com]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. scantox.com [scantox.com]
- 13. Passive Avoidance Test - Creative Biolabs [creative-biolabs.com]
- 14. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Effect of vigabatrin on the electroencephalogram in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The relationship between hippocampal EEG theta activity and locomotor behaviour in freely moving rats: effects of vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effects of vigabatrin on evoked potentials in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nuclear magnetic resonance detection of increased cortical GABA in vigabatrin-treated rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Gabapentin-and-Vigabatrin-Increase-GABA-in-the-Human-Neocortical-Slice- [aesnet.org]
Technical Support Center: Neuroprotection in Vigabatrin Hydrochloride Administration
This technical support center provides researchers, scientists, and drug development professionals with essential information for exploring neuroprotective agents to co-administer with vigabatrin hydrochloride (VGB). The content is structured to address common questions and experimental challenges.
Frequently Asked Questions (FAQs)
Vigabatrin's Mechanism and Retinal Toxicity
Q1: What is the primary mechanism of action for vigabatrin?
A1: Vigabatrin is a selective, irreversible inhibitor of γ-aminobutyric acid transaminase (GABA-T), the enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][2] By inhibiting GABA-T, vigabatrin increases GABA concentrations in the brain and retina, which is the basis for its anticonvulsant effect.[1][2][3]
Q2: What is the most significant adverse effect associated with chronic vigabatrin use?
A2: The most significant and well-documented adverse effect is Vigabatrin-Associated Visual Field Loss (VAVFL), characterized by a permanent, bilateral, and concentric constriction of the visual field.[1][4] This is a result of underlying retinal toxicity.[1][3]
Q3: What is the proposed mechanism for vigabatrin-induced retinal toxicity?
A3: The exact mechanism is not fully elucidated, but evidence points to a multifactorial process. Vigabatrin accumulates in the retina at concentrations significantly higher than in the brain.[1] The resulting increase in retinal GABA levels is thought to contribute to toxicity.[5] A leading hypothesis is that vigabatrin induces a systemic taurine deficiency, which leads to retinal phototoxicity, damaging photoreceptors (particularly cones) and retinal ganglion cells.[1][3][5][6][7] Light exposure has been shown to be a critical factor, exacerbating the retinal damage.[1][8]
Q4: Are there any known risk factors for developing vigabatrin-associated retinal toxicity?
A4: The risk of retinal toxicity appears to be related to the duration of treatment rather than the cumulative dosage, especially within the first year of treatment.[9][10][11] Some studies suggest that minimizing VGB treatment to 6 months can reduce the prevalence of retinal damage in infants with infantile spasms.[10][11]
Taurine as a Potential Neuroprotective Agent
Q5: Why is taurine being investigated as a neuroprotective agent to co-administer with vigabatrin?
A5: Animal studies have shown that vigabatrin treatment leads to a significant decrease in plasma taurine levels.[1][6] This taurine deficiency is strongly implicated in the retinal phototoxicity observed with VGB.[1][6] Taurine is one of the most abundant amino acids in the retina and is crucial for retinal health.[7] Supplementation with taurine has been shown to prevent or significantly reduce vigabatrin-induced retinal lesions in rodent models.[1][6][7]
Q6: What is the proposed mechanism for taurine's neuroprotective effect against vigabatrin toxicity?
A6: The primary proposed mechanism is the correction of the VGB-induced taurine deficiency.[1] By replenishing systemic taurine levels, supplementation is thought to protect retinal cells from phototoxic damage.[1][7] It has been suggested that GABA and taurine may share a common transporter at the blood-retina barrier, and supplementation could overcome competitive inhibition.[12]
Q7: Is there clinical evidence for taurine supplementation in patients taking vigabatrin?
A7: While animal studies are promising, robust clinical trials in humans are still needed to confirm the efficacy and safety of co-administering taurine with vigabatrin.[1][10] Some studies in infants treated with vigabatrin found low or undetectable plasma taurine levels, supporting the underlying hypothesis.[1][6] However, another study in pediatric patients did not find a significant difference in plasma taurine levels in those taking vigabatrin compared to controls when controlling for age.[13] Currently, routine taurine supplementation is not a standard clinical recommendation.[7]
Other Investigational Approaches
Q8: Are there other neuroprotective agents or strategies being explored?
A8: Yes, other strategies are under investigation.
-
Antioxidants: General antioxidants like N-acetylcysteine (NAC) are being studied for various retinal degenerations due to their ability to combat oxidative stress, which is a factor in photoreceptor cell death.[14][15][16][17][18] While not yet specifically demonstrated for VGB toxicity in comprehensive studies, the underlying mechanism of retinal damage suggests they could be beneficial.
-
Vigabatrin Enantiomers: Vigabatrin is administered as a racemic mixture of S-(+) and R-(-) enantiomers. The anticonvulsant activity resides in the S-(+) enantiomer.[19] Recent research has shown that the S-(+) isomer preferentially accumulates in the retina, which may be key to its toxicity.[20] A 2024 study indicated that the S-VGB enantiomer alone exhibited stronger antiepileptic effects with lower toxicity compared to the racemic mixture in a rat model, suggesting its potential as a safer alternative.[21]
-
Route of Administration: Intranasal administration is being explored as a method to deliver vigabatrin directly to the brain, potentially reducing systemic exposure and retinal accumulation.[22]
Troubleshooting Guides for Experimental Studies
Issue 1: High variability in electroretinogram (ERG) results when assessing retinal function.
-
Possible Cause 1: Inconsistent Dark/Light Adaptation.
-
Troubleshooting Step: Ensure all animals are dark-adapted for a standardized period (e.g., overnight) before scotopic ERG recordings and light-adapted for a consistent duration (e.g., 10 minutes) under a standard background illumination before photopic ERGs.
-
-
Possible Cause 2: Anesthesia Fluctuation.
-
Troubleshooting Step: Maintain a consistent plane of anesthesia throughout the recording session. Monitor vital signs (e.g., breathing rate) and use a warming pad to maintain body temperature, as hypothermia can depress ERG amplitudes.
-
-
Possible Cause 3: Electrode Placement.
-
Troubleshooting Step: Ensure the corneal electrode is consistently placed on the center of the cornea. Use a drop of methylcellulose to ensure good electrical contact and prevent corneal dehydration. Ensure reference and ground electrodes are placed consistently (e.g., subdermally in the cheek and tail, respectively).
-
Issue 2: Difficulty in reliably inducing and quantifying retinal damage in animal models.
-
Possible Cause 1: Insufficient Light Exposure.
-
Possible Cause 2: Animal Strain Differences.
-
Troubleshooting Step: Retinal toxicity has been well-characterized in albino animal models (e.g., Sprague Dawley or Wistar rats).[24][25] Pigmented animals appear to be less sensitive to VGB-induced retinal toxicity, possibly due to the protective effect of pigment against light-induced damage.[25] Select your animal model based on the specific research question.
-
-
Possible Cause 3: Inconsistent Histological Processing.
-
Troubleshooting Step: Use a standardized fixation and embedding protocol. For retinal morphology, immediate and proper fixation (e.g., with 4% paraformaldehyde or a Davidson's fixative) is critical to prevent artifacts. Ensure sections are cut at the same retinal location (e.g., through the optic nerve head) for consistent comparisons.
-
Quantitative Data Summary
Table 1: Effect of Vigabatrin and Taurine Supplementation on Plasma Taurine Levels in Rats.
| Treatment Group | Plasma Taurine Concentration (μM) | Percent Change from Control |
| Control | 373.4 ± 46.7 | N/A |
| Vigabatrin (40 mg/kg/day) | 122.2 ± 26.6 | -67% |
Data extracted from Jammoul F, et al. (2009).[1][6]
Table 2: Effect of Taurine Supplementation on Retinal Function (Photopic ERG) in Vigabatrin-Treated Rats.
| Treatment Group | Photopic ERG Amplitude (Relative to Control) |
| Control | 100% |
| Vigabatrin | Significantly lower than control |
| Vigabatrin + Taurine | Significantly higher than Vigabatrin-only group |
Qualitative summary based on findings from Jammoul F, et al. (2009), which demonstrated taurine supplementation reduced retinal lesions, including functional deficits measured by ERG.[1][6]
Table 3: Incidence of Vigabatrin-Induced Retinal Damage (VGB-RD) in Children with Infantile Spasms.
| Duration of VGB Treatment | Incidence of VGB-RD |
| 6 Months | 5.3% |
| 12 Months | 13.3% |
| 30 Months | 38% |
Data based on an observational cohort study using ERG to identify retinal damage.[10][11]
Visualized Pathways and Workflows
Key Experimental Protocols
Animal Model of Vigabatrin-Induced Retinal Toxicity (Rat)
-
Animal Model: Male albino Wistar or Sprague Dawley rats.[24][26]
-
Housing: Maintain animals in a controlled environment with a 12-hour light/12-hour dark cycle. Light intensity during the light phase should be standardized.[1][23]
-
Treatment Groups:
-
Control: Administer vehicle (e.g., deionized water or saline) daily.
-
Vigabatrin: Administer vigabatrin orally (e.g., via gavage or in feed) at a dose known to induce toxicity (e.g., 40 mg/kg/day or 275 mg/kg/day).[1][26]
-
Vigabatrin + Neuroprotectant: Co-administer vigabatrin with the test agent (e.g., taurine supplemented in drinking water).[1]
-
-
Duration: Treatment duration typically ranges from 4 to 12 weeks to allow for the development of retinal lesions.[1][26][27]
-
Monitoring: Perform baseline and periodic assessments (e.g., every 4 weeks) of retinal function using ERG. Body weight and general health should be monitored throughout the study.
Electroretinography (ERG) Protocol
-
Purpose: To non-invasively assess the function of different retinal cell types (e.g., photoreceptors, bipolar cells). Changes in ERG, particularly a reduction in the 30-Hz flicker response, are indicative of VGB toxicity.[10][28][29][30][31]
-
Procedure:
-
Dark Adaptation: Dark-adapt the animal overnight (minimum 12 hours) before scotopic recordings.
-
Anesthesia: Anesthetize the animal (e.g., with a ketamine/xylazine cocktail, intraperitoneally) and place it on a heating pad to maintain body temperature.
-
Pupil Dilation: Dilate the pupils using a mydriatic agent (e.g., 1% tropicamide).
-
Electrode Placement: Place a gold or silver wire loop corneal electrode on the central cornea, using a drop of 1% methylcellulose for contact. Place a reference electrode subdermally in the cheek or forehead and a ground electrode subdermally in the tail.
-
Scotopic Recordings: In complete darkness, present single-flash stimuli of increasing intensity to elicit scotopic responses, measuring the a-wave (photoreceptor response) and b-wave (bipolar cell response).
-
Light Adaptation: Light-adapt the animal for 10 minutes to a standard background illumination.
-
Photopic Recordings: Present single-flash stimuli on top of the background illumination to record cone-mediated responses. Record the 30-Hz flicker response to assess the cone pathway function.[9]
-
Data Analysis: Measure the amplitude and implicit time of the a- and b-waves. Compare results between treatment groups and against baseline measurements.
-
Retinal Histology and Morphometry Protocol
-
Purpose: To structurally assess retinal integrity and quantify cellular damage or loss.
-
Procedure:
-
Euthanasia and Enucleation: At the study endpoint, euthanize the animal via an approved method and immediately enucleate the eyes.
-
Fixation: Create a small slit in the cornea and immerse the eyeball in a suitable fixative (e.g., 4% paraformaldehyde or Davidson's fixative) for at least 24 hours at 4°C.
-
Processing and Embedding: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Using a microtome, cut thin sections (e.g., 5 µm) through the vertical meridian, ensuring the optic nerve head is included. Mount sections on glass slides.
-
Staining: Stain sections with Hematoxylin and Eosin (H&E) to visualize general retinal morphology. Other stains (e.g., TUNEL for apoptosis, immunohistochemistry for specific cell markers like GFAP for gliosis) can also be used.[1]
-
Microscopy and Analysis: Examine the sections under a light microscope. Look for characteristic signs of VGB toxicity, such as disorganization of the outer nuclear layer (ONL), displacement of photoreceptor nuclei, and thinning of retinal layers.[1] Quantify changes by measuring the thickness of retinal layers or counting cell numbers in specific regions at standardized distances from the optic nerve head.
-
References
- 1. Taurine deficiency is a cause of vigabatrin-induced retinal phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Vigabatrin and Visual Field Loss in Children [reviewofophthalmology.com]
- 4. Ocular examinations, findings, and toxicity in children taking vigabatrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Taurine deficiency is a cause of vigabatrin-induced retinal phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Taurine: a promising nutraceutic in the prevention of retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vigabatrin-Induced Retinal Toxicity Is Partially Mediated by Signaling in Rod and Cone Photoreceptors | PLOS One [journals.plos.org]
- 9. Electroretinogram as a Screening Tool to Assess Vigabatrin-Induced Retinal Toxicity in Children With Infantile Spasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Limiting Retinal Toxicity of Vigabatrin in Children With Infantile Spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Taurine-supplementation-for-prevention-of-retinal-toxicity-in-patients-treated-with-vigabatrin--a-survey-of-the-Pediatric-Epilepsy-Research-Consortium [aesnet.org]
- 13. Plasma taurine levels are not affected by vigabatrin in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gene.vision [gene.vision]
- 15. Differential effects of N-acetylcysteine on retinal degeneration in two mouse models of normal tension glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. experts.umn.edu [experts.umn.edu]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Phase 3 Clinical Trial of NAC Launched for RP Patients — Foundation Fighting Blindness [fightingblindness.org]
- 19. Pharmacokinetics of the individual enantiomers of vigabatrin in neonates with uncontrolled seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preferential Accumulation of the Active S-(+) Isomer in Murine Retina Highlights Novel Mechanisms of Vigabatrin-Associated Retinal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Differential toxic and antiepileptic features of Vigabatrin raceme and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. "Approaches To Alleviate The Vigabatrin Induced Retinal Toxicity" by Anitha Police [egrove.olemiss.edu]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. Oral toxicity of vigabatrin in immature rats: characterization of intramyelinic edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. accessdata.fda.gov [accessdata.fda.gov]
- 26. Development of vigabatrin-induced lesions in the rat brain studied by magnetic resonance imaging, histology, and immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Chronic toxicity studies with vigabatrin, a GABA-transaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. iovs.arvojournals.org [iovs.arvojournals.org]
- 29. iovs.arvojournals.org [iovs.arvojournals.org]
- 30. Changes in the electroretinogram resulting from discontinuation of vigabatrin in children - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Vigabatrin retinal toxicity in children with infantile spasms: An observational cohort study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Vigabatrin vs. ACTH for Infantile Spasms in Mouse Models: A comprehensive guide for researchers
This guide provides a detailed comparison of the efficacy of vigabatrin and Adrenocorticotropic Hormone (ACTH) in preclinical mouse models of infantile spasms. The information is intended for researchers, scientists, and professionals involved in the development of novel therapeutics for this severe form of epilepsy. While direct head-to-head quantitative comparisons in mouse models are not extensively detailed in the reviewed literature, this guide synthesizes the available data on their mechanisms of action, efficacy in various models, and the experimental protocols used to evaluate them.
Comparative Efficacy Data
The following table summarizes the reported efficacy of vigabatrin and ACTH in various mouse models of infantile spasms. It is important to note that these findings are from different studies and may not represent a direct comparative analysis under the same experimental conditions.
| Mouse Model | Drug | Efficacy | Reference |
| Ts65Dn (Down Syndrome Model) | Vigabatrin | Abolished extensor spasms induced by GABAB receptor agonists. | [1] |
| ACTH | Abolished extensor spasms induced by GABAB receptor agonists. | [1] | |
| Multiple Hit Model (prenatal stress and postnatal NMDA) | Vigabatrin | Suppressed or delayed the onset of spasms. | [1] |
| ACTH | Eliminated spasms in 66% of animals at the highest dose (32 IU/kg/day) and attenuated the abnormal interictal EEG pattern. | [1] | |
| NMDA-induced Spasms | Vigabatrin | Successful in treating spasms. | [1] |
| ACTH | Successful in treating spasms. | [1] | |
| ARX Mutation Model | Vigabatrin | Effective in suppressing spasms. | [2] |
| ACTH | Effective in suppressing spasms. | [2] | |
| Tsc1 Knockout Model (Tuberous Sclerosis) | Vigabatrin | Almost completely inhibited seizures at a dose of 200 mg/kg/day. | [3] |
Mechanisms of Action
Vigabatrin and ACTH exhibit distinct mechanisms of action in the central nervous system to control infantile spasms.
Vigabatrin: This drug is a structural analog of the inhibitory neurotransmitter GABA.[3] Its primary mechanism involves the irreversible inhibition of GABA transaminase, the enzyme responsible for the breakdown of GABA.[4][5] This leads to a significant and sustained increase in GABA levels in the brain, enhancing inhibitory neurotransmission and thereby suppressing seizure activity.[4]
ACTH: The mechanism of ACTH is more complex and is thought to involve two main pathways.[6][7] Firstly, ACTH stimulates the adrenal glands to release corticosteroids, which have anticonvulsant effects.[6] Secondly, ACTH can directly act on melanocortin receptors in the brain, leading to the suppression of corticotropin-releasing hormone (CRH) expression.[6][7][8] Elevated levels of CRH are believed to contribute to the neuronal hyperexcitability seen in infantile spasms.[2][7] The therapeutic effect of ACTH is typically not immediate, suggesting a mechanism that requires a longer time course than conventional anticonvulsants.[6]
Signaling Pathway Diagrams
Experimental Protocols
The following are generalized experimental protocols derived from the methodologies described in the reviewed literature for assessing the efficacy of anticonvulsant drugs in mouse models of infantile spasms.
Mouse Models
-
Genetic Models:
-
Ts65Dn Mouse: A model for Down syndrome, which has a high incidence of infantile spasms.[1]
-
ARX Mutant Mouse: Carries a mutation in the Aristaless-related homeobox gene, which is associated with infantile spasms in humans.[2]
-
Tsc1 Knockout Mouse: A model for Tuberous Sclerosis Complex, a genetic disorder that is a common cause of infantile spasms.[3][9]
-
-
Induced Spasm Models:
-
NMDA-induced Spasms: Intraperitoneal or subcutaneous injection of N-methyl-D-aspartate (NMDA) in infant mice to induce spasm-like seizures.[1]
-
Multiple Hit Model: This model combines a prenatal stressor (e.g., maternal immune activation) with a postnatal seizure-inducing agent (e.g., NMDA) to mimic the complex etiology of infantile spasms.[1]
-
Drug Administration
-
Vigabatrin: Typically administered intraperitoneally (i.p.) at doses ranging from 50 to 200 mg/kg/day.[3]
-
ACTH: Administered intraperitoneally (i.p.) or subcutaneously (s.c.). Doses can vary, with some studies using up to 32 IU/kg/day.[1]
Efficacy Assessment
-
Behavioral Monitoring:
-
Direct observation and scoring of seizure-like behaviors (e.g., flexor spasms, extensor spasms, head nodding).
-
Video recording for later, blinded analysis of seizure frequency and duration.[3]
-
-
Electrophysiological Recording:
Experimental Workflow Diagram
Conclusion
Both vigabatrin and ACTH have demonstrated efficacy in various mouse models of infantile spasms, aligning with their established clinical use. Vigabatrin acts by increasing GABAergic inhibition, while ACTH is thought to work through both steroidogenic and non-steroidogenic pathways to reduce neuronal hyperexcitability. The choice of mouse model is critical for studying specific aspects of infantile spasms, as the underlying pathophysiology can differ. While the available literature supports the use of both drugs in preclinical research, there is a clear need for future studies that directly compare their efficacy in a head-to-head manner within the same experimental paradigm. Such studies would provide invaluable data for prioritizing and developing novel therapeutic strategies for this devastating condition.
References
- 1. mdpi.com [mdpi.com]
- 2. On the Basic Mechanisms of Infantile Spasms - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Vigabatrin-Inhibits-Seizures-and-is-a-Weak-mTOR-Inhibitor-in-a-Mouse-Model-of-Tuberous-Sclerosis-Complex [aesnet.org]
- 4. Mechanism of action of vigabatrin: correcting misperceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Infantile Spasms: A Critical Review of Emerging Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACTH TREATMENT OF INFANTILE SPASMS: MECHANISMS OF ITS EFFECTS IN MODULATION OF NEURONAL EXCITABILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vigabatrin Inhibits Seizures and mTOR Pathway Activation in a Mouse Model of Tuberous Sclerosis Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Vigabatrin and Other GABAergic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of vigabatrin's performance against other key GABAergic drugs, supported by experimental data. The information is intended to assist researchers and professionals in the fields of neuroscience and drug development in understanding the distinct mechanisms and potencies of these compounds.
Introduction to GABAergic Modulation
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its role in reducing neuronal excitability makes the GABAergic system a critical target for therapeutic intervention in conditions characterized by excessive neuronal firing, such as epilepsy. Drugs that enhance GABAergic transmission, known as GABAergic drugs, achieve their effects through various mechanisms, including inhibiting GABA degradation, blocking its reuptake, or allosterically modulating GABA receptors. This guide focuses on vigabatrin and its comparison with other notable GABAergic agents: a benzodiazepine (positive allosteric modulator), gabapentin (indirect GABA enhancer), and tiagabine (GABA reuptake inhibitor).
Mechanism of Action
The primary mechanism of action for each drug dictates its pharmacological profile.
-
Vigabatrin: Acts as an irreversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the breakdown of GABA.[1][2] This inhibition leads to a sustained increase in GABA concentrations in the brain.[1][3] The S(+) enantiomer is the pharmacologically active form.[1]
-
Benzodiazepines: These are positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from the GABA binding site, increasing the receptor's affinity for GABA and the frequency of chloride channel opening, which leads to hyperpolarization of the neuron.
-
Gabapentin: Despite its structural similarity to GABA, gabapentin does not act directly on GABA receptors. Instead, it binds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels.[4] This interaction is thought to reduce the release of excitatory neurotransmitters.[5]
-
Tiagabine: Functions as a selective inhibitor of the GABA transporter 1 (GAT-1), blocking the reuptake of GABA from the synaptic cleft into both neurons and glial cells.[6] This action increases the availability of GABA in the synapse.[6]
Quantitative In Vitro Comparison
The following table summarizes key quantitative data from in vitro studies, providing a comparative overview of the potency of each drug at its respective molecular target.
| Drug | Target | Assay System | Parameter | Value | Reference |
| Vigabatrin | GABA transaminase (GABA-T) | Cultured GABAergic Neurons | GABA Release | Significant increase at 25 µM | [7][8] |
| GABA-T | Human and Rat Neocortical Slices | GABA Concentration Increase | 62% (human), 88% (rat) | [9][10] | |
| Tiagabine | GABA Transporter 1 (GAT-1) | HEK293S cells expressing human GAT1 | IC50 | 390 ± 30 nM | [11] |
| GAT-1 | Purified human GAT1 | IC50 | 290 ± 60 nM | [11] | |
| GAT-1 | HEK cells expressing rat GAT1 | IC50 | 0.64 ± 0.07 µM | [12][13] | |
| Cloned human GAT-1 | Not specified | IC50 | 0.07 µM (70 nM) | [14] | |
| Gabapentin | α2δ-1 subunit of VGCC | Not specified | Kd | 59 nM | [4] |
| α2δ-2 subunit of VGCC | Not specified | Kd | 153 nM | [4] | |
| GABA Concentration Increase | Human Neocortical Slices | GABA Concentration Increase | 13% | [9][10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Signaling Pathways
Caption: Signaling pathways of vigabatrin, tiagabine, gabapentin, and benzodiazepines.
Experimental Workflow: GABA Transaminase (GABA-T) Activity Assay
Caption: Workflow for a GABA Transaminase (GABA-T) activity assay.
Experimental Workflow: GAT-1 Uptake Assay
Caption: Workflow for a GAT-1 uptake assay.
Detailed Experimental Protocols
GABA Transaminase (GABA-T) Activity Assay
This protocol is adapted from a method for a coupled-enzyme spectrophotometric assay.
Objective: To determine the inhibitory effect of vigabatrin on GABA-T activity.
Materials:
-
Purified recombinant human GABA-T
-
GABA
-
α-ketoglutarate
-
NADP+
-
Succinic semialdehyde dehydrogenase (SSDH)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Vigabatrin stock solution
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, GABA, α-ketoglutarate, and NADP+.
-
Add varying concentrations of vigabatrin to the wells of the microplate. Include a control with no vigabatrin.
-
Add the purified GABA-T to each well to initiate the reaction.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Add SSDH to each well. SSDH will convert the succinic semialdehyde (a product of the GABA-T reaction) to succinate, with the concomitant reduction of NADP+ to NADPH.
-
Immediately measure the absorbance at 340 nm to quantify the amount of NADPH produced. The rate of NADPH formation is directly proportional to the GABA-T activity.
-
Calculate the percentage of inhibition for each vigabatrin concentration relative to the control and determine the IC50 value.
GAT-1 Uptake Assay
This protocol is based on a radiolabeled substrate uptake assay in a cell-based system.[13]
Objective: To determine the IC50 of tiagabine for the inhibition of GABA uptake via GAT-1.
Materials:
-
HEK293 cells stably expressing human GAT-1
-
Cell culture medium and supplements
-
Krebs-HEPES buffer
-
[3H]-GABA (radiolabeled GABA)
-
Tiagabine stock solution
-
Scintillation fluid
-
Scintillation counter
-
96-well microplate
Procedure:
-
Seed the GAT-1 expressing HEK293 cells into a 96-well microplate and culture until they form a confluent monolayer.
-
On the day of the assay, wash the cells with Krebs-HEPES buffer.
-
Pre-incubate the cells with varying concentrations of tiagabine in Krebs-HEPES buffer for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the uptake by adding a fixed concentration of [3H]-GABA to each well.
-
Allow the uptake to proceed for a defined time (e.g., 10 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the cells multiple times with ice-cold Krebs-HEPES buffer to remove extracellular [3H]-GABA.
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of [3H]-GABA uptake inhibition for each tiagabine concentration and determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This is a generalized protocol to assess the effects of GABAergic drugs on neuronal activity.
Objective: To measure changes in GABAergic inhibitory postsynaptic currents (IPSCs) in the presence of the test compounds.
Materials:
-
Brain slice preparation (e.g., hippocampus or cortex) from a rodent model or cultured neurons.
-
Artificial cerebrospinal fluid (aCSF).
-
Internal solution for the patch pipette (containing a physiological concentration of chloride).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulators.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Test compounds (vigabatrin, benzodiazepine, etc.) dissolved in aCSF.
Procedure:
-
Prepare acute brain slices or cultured neurons for recording.
-
Transfer a slice or coverslip with neurons to the recording chamber, which is continuously perfused with oxygenated aCSF.
-
Using a micromanipulator, approach a neuron with a glass pipette filled with the internal solution.
-
Establish a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at a specific membrane potential (e.g., -70 mV) to record spontaneous or evoked IPSCs.
-
After obtaining a stable baseline recording, perfuse the chamber with aCSF containing the test drug at a known concentration.
-
Record the changes in the frequency, amplitude, and decay kinetics of the IPSCs in the presence of the drug.
-
Wash out the drug with aCSF to observe any reversal of the effects.
-
Analyze the recorded data to quantify the drug's effect on GABAergic neurotransmission.
Conclusion
This guide provides a comparative overview of vigabatrin and other key GABAergic drugs based on their in vitro pharmacological profiles. Vigabatrin stands out as an irreversible inhibitor of GABA-T, leading to a substantial and sustained increase in cellular GABA levels. In contrast, tiagabine acts as a potent and selective inhibitor of GABA reuptake, while benzodiazepines enhance the function of GABA-A receptors, and gabapentin indirectly modulates GABAergic transmission by interacting with voltage-gated calcium channels. The provided quantitative data, signaling pathway diagrams, and experimental protocols offer a valuable resource for researchers in the field, facilitating a deeper understanding of the distinct in vitro properties of these important therapeutic agents.
References
- 1. medlink.com [medlink.com]
- 2. Vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vigabatrin: effect on brain GABA levels measured by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gabapentin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Experimental studies of the influence of vigabatrin on the GABA system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental studies of the influence of vigabatrin on the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gabapentin and vigabatrin increase GABA in the human neocortical slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Novel Biomarkers for Predicting Vigabatrin Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of emerging methodologies for validating novel biomarkers to predict patient response to vigabatrin, an anti-epileptic drug primarily used in the treatment of infantile spasms and refractory complex partial seizures. As the efficacy of vigabatrin can vary significantly among patients, the identification of reliable predictive biomarkers is crucial for personalizing treatment strategies and improving clinical outcomes. This document details promising biomarker modalities, presents supporting experimental data, and provides comprehensive protocols for their validation.
Comparison of Novel Biomarker Modalities
The search for predictive biomarkers for vigabatrin response is an active area of research. Currently, electrophysiological, metabolomic, and proteomic approaches are being explored. While EEG-based functional connectivity has shown the most direct evidence in predicting vigabatrin efficacy, metabolomic and proteomic strategies offer promising avenues for discovering novel molecular biomarkers.
Data Presentation: Performance of Predictive Biomarkers
The following table summarizes the quantitative data from studies investigating novel biomarkers for predicting vigabatrin treatment response. It is important to note that direct comparative studies between these different biomarker modalities are currently lacking in published literature.
| Biomarker Modality | Specific Biomarker | Patient Population | Predictive Finding for Favorable Response | Key Performance Metric(s) |
| Electrophysiology | EEG Functional Connectivity | Infants with Epileptic Spasms | Higher beta connectivity in parieto-occipital regions | Not explicitly quantified as sensitivity/specificity in the initial study. Responders showed a distinct connectivity pattern. |
| Lower alpha connectivity in frontal regions is associated with poorer outcomes. | ||||
| Metabolomics | (Hypothetical) Specific Amino Acid Profile | (Under Investigation) | Altered levels of specific amino acids (e.g., GABA, glutamine) in plasma or CSF. | To be determined through validation studies. |
| Proteomics | (Hypothetical) Protein Signature | (Under Investigation) | Differential expression of proteins related to GABAergic signaling or neuronal plasticity. | To be determined through validation studies. |
Signaling Pathway and Experimental Workflows
To understand the basis of biomarker discovery for vigabatrin, it is essential to consider its mechanism of action and the workflows used for biomarker validation.
Vigabatrin's Mechanism of Action: Inhibition of GABA Transaminase
Vigabatrin is an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[1][2][3] By inhibiting GABA-T, vigabatrin increases GABA levels in the brain, enhancing inhibitory neurotransmission and thereby suppressing seizure activity.[1] This targeted mechanism provides a clear biological pathway to investigate for potential biomarkers of response.
Experimental Workflow for Biomarker Validation
The validation of a novel biomarker is a multi-step process that begins with discovery and is followed by analytical and clinical validation.
Detailed Experimental Protocols
This section provides detailed methodologies for the validation of promising biomarkers for predicting vigabatrin treatment response.
Electrophysiological Biomarkers: EEG Functional Connectivity
Objective: To validate EEG functional connectivity patterns as predictive biomarkers of vigabatrin treatment response in infants with epileptic spasms.
Methodology:
-
Patient Cohort and EEG Acquisition:
-
Recruit a cohort of infants newly diagnosed with epileptic spasms prior to the initiation of vigabatrin therapy.
-
Acquire high-density scalp EEG recordings (e.g., 128 or 256 channels) during a period of interictal sleep.
-
Record a baseline EEG before treatment and follow-up EEGs at specified intervals after starting vigabatrin.
-
-
EEG Data Pre-processing:
-
Apply a band-pass filter to the raw EEG data (e.g., 0.5-50 Hz).
-
Perform artifact rejection to remove segments contaminated by muscle activity, eye movements, or other sources of noise. This can be done through visual inspection or automated algorithms.
-
Re-reference the EEG data to a common average reference.
-
-
Functional Connectivity Analysis:
-
Select a measure of functional connectivity to quantify the statistical dependencies between EEG signals from different channels. A common method is the weighted phase-lag index (wPLI), which is less sensitive to volume conduction artifacts.
-
Calculate the wPLI between all pairs of EEG channels for different frequency bands (e.g., delta, theta, alpha, beta, gamma).
-
Construct a functional connectivity matrix for each patient at each time point (pre- and post-treatment).
-
-
Network Analysis and Biomarker Identification:
-
From the connectivity matrices, calculate graph theoretical measures to characterize the topology of the brain networks (e.g., clustering coefficient, path length, and node degree).
-
Compare the pre-treatment connectivity patterns and network measures between patients who subsequently respond to vigabatrin (responders) and those who do not (non-responders).
-
Identify specific connectivity features (e.g., increased beta connectivity in a particular brain region) that are significantly associated with treatment response.
-
-
Validation:
-
Develop a predictive model based on the identified biomarker(s).
-
Validate the predictive model in an independent cohort of patients to assess its accuracy, sensitivity, and specificity.
-
Metabolomic Biomarkers: Targeted LC-MS/MS
Objective: To validate a panel of plasma metabolites as predictive biomarkers of vigabatrin treatment response.
Methodology:
-
Sample Collection and Preparation:
-
Collect plasma samples from patients before and at multiple time points after starting vigabatrin treatment.
-
Immediately process and store samples at -80°C to prevent metabolite degradation.
-
For analysis, perform protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile) to the plasma samples.
-
Centrifuge the samples to pellet the precipitated proteins and collect the supernatant containing the metabolites.
-
Spike the samples with stable isotope-labeled internal standards for quantitative accuracy.
-
-
LC-MS/MS Analysis:
-
Employ a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a pre-defined panel of metabolites. This panel could include amino acids, neurotransmitters, and intermediates of central carbon metabolism.
-
Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high sensitivity and specificity.
-
Optimize the chromatographic separation and MS/MS parameters for each metabolite.
-
-
Data Processing and Analysis:
-
Integrate the chromatographic peaks and quantify the concentration of each metabolite based on the response ratio to its corresponding internal standard.
-
Perform statistical analysis to compare the metabolic profiles of responders and non-responders at baseline and over the course of treatment.
-
Utilize multivariate statistical methods, such as partial least squares discriminant analysis (PLS-DA), to identify metabolites that best differentiate between the response groups.
-
-
Biomarker Validation:
-
Develop a predictive model based on the discriminatory metabolites.
-
Validate the model in an independent patient cohort to determine its predictive performance.
-
Proteomic Biomarkers: Targeted Mass Spectrometry (MRM)
Objective: To validate a set of plasma proteins as predictive biomarkers for vigabatrin treatment response.
Methodology:
-
Sample Preparation and Digestion:
-
Deplete high-abundance proteins (e.g., albumin, IgG) from plasma samples to enhance the detection of lower-abundance proteins.
-
Denature, reduce, and alkylate the proteins in the depleted plasma.
-
Digest the proteins into peptides using a sequence-specific protease, typically trypsin.
-
Spike the peptide mixture with stable isotope-labeled standard (SIS) peptides corresponding to the target proteins of interest.
-
-
Targeted Proteomic Analysis (MRM):
-
Analyze the peptide samples using a liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in MRM mode.
-
For each target peptide, pre-select specific precursor-to-product ion transitions to monitor.
-
Develop and optimize an MRM assay for each target peptide to ensure high sensitivity and specificity.
-
-
Data Analysis and Quantification:
-
Quantify the abundance of each target peptide by comparing the peak area of the endogenous peptide to that of its corresponding SIS peptide.
-
Calculate the concentration of the parent protein based on the quantification of its representative peptides.
-
-
Biomarker Validation:
-
Compare the baseline and on-treatment protein expression levels between vigabatrin responders and non-responders.
-
Identify proteins that are differentially expressed and associated with treatment outcome.
-
Develop a multi-protein biomarker panel and validate its predictive accuracy in an independent cohort.
-
Conclusion and Future Directions
The validation of novel biomarkers to predict vigabatrin treatment response holds immense promise for advancing personalized medicine in epilepsy. Electrophysiological markers, particularly EEG functional connectivity, have shown early success in identifying potential predictors of efficacy in infantile spasms. Metabolomic and proteomic approaches, while still in the exploratory phase for this specific application, offer powerful tools for discovering novel molecular biomarkers directly related to the drug's mechanism of action and the underlying pathophysiology of the seizure disorder.
Future research should focus on:
-
Conducting larger, prospective validation studies of the identified EEG functional connectivity biomarkers.
-
Utilizing untargeted "omics" approaches to discover novel candidate biomarkers for vigabatrin response, followed by targeted validation.
-
Performing head-to-head studies to compare the predictive power of different biomarker modalities.
-
Integrating multi-modal biomarker data to develop more robust predictive models.
By systematically validating these novel biomarkers, the clinical community can move closer to a future where treatment decisions for vigabatrin are guided by objective, evidence-based predictions of individual patient response.
References
Cross-Species Comparison of Vigabatrin: A Pharmacokinetic and Pharmacodynamic Guide
This guide provides a comprehensive comparison of the pharmacokinetic and pharmacodynamic properties of vigabatrin across various species. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of this antiepileptic agent and its translational characteristics.
Pharmacodynamics: The Mechanism of Action
Vigabatrin is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] Its primary mechanism of action is the irreversible inhibition of GABA transaminase (GABA-T), the enzyme responsible for the breakdown of GABA in the central nervous system (CNS).[2][3][4][5] By blocking GABA-T, vigabatrin leads to a significant and sustained increase in GABA concentrations at synaptic junctions.[3][4][5] This elevation of the brain's primary inhibitory neurotransmitter enhances GABAergic neurotransmission, which helps to suppress the excessive neuronal firing that underlies seizure activity.[2][3]
The duration of vigabatrin's therapeutic effect is more closely related to the rate of GABA-T resynthesis than to the drug's own elimination rate, which is a key consideration in its dosing regimen.[2][6]
Caption: Mechanism of action of vigabatrin in the GABAergic synapse.
Vigabatrin is approved for the treatment of refractory complex partial seizures in patients two years of age and older and as monotherapy for infantile spasms in infants from one month to two years of age.[2][7] While effective, its use is associated with a risk of peripheral visual field defects, which necessitates careful patient monitoring.[3][5]
Pharmacokinetics: A Cross-Species Overview
The pharmacokinetic profile of vigabatrin exhibits notable differences across species. These variations are critical for extrapolating preclinical data to human clinical scenarios.
Data Presentation: Comparative Pharmacokinetic Parameters
| Parameter | Human (Adults) | Human (Children & Adolescents) | Human (Infants) | Rat | Mouse | Dog | Monkey |
| Bioavailability (%) | ~60-80%[8] | Lower than adults suggested[8][9] | ~50-65% (enantiomer-dependent)[10] | Data not available | Data not available | Well absorbed[11] | Dose-limited absorption[11] |
| Tmax (hours) | 1[2] | 1[2] | 2.5[2] | 0.4 (serum), 1.0 (CSF)[12] | Data not available | Data not available | Data not available |
| Plasma Protein Binding | 0%[2][6] | 0%[2] | 0%[2][10] | 0%[12] | Data not available | Data not available | Data not available |
| Volume of Distribution (Vd) | 1.1 L/kg[2][10] | Data not available | 1.1 L/kg[2] | Data not available | Data not available | Data not available | Data not available |
| Metabolism | Not significant[2][13] | Not significant[2] | Not significant[2] | Practically nil[11] | Data not available | Practically nil[11] | Practically nil[11] |
| Elimination Half-life (t1/2) | 10.5 hours[2] | 6.8-9.5 hours[2] | 5.7 hours[2][10] | 1.1-1.4 hours (serum), 2.2-3.3 hours (CSF)[12] | Data not available | Data not available | Data not available |
| Clearance (CL) | 7 L/hr[2][13] | 5.1-5.8 L/hr[2][13] | 2.4 L/hr[2] | Data not available | Data not available | Data not available | Data not available |
| Primary Route of Excretion | Renal (unchanged)[2][13] | Renal (unchanged)[2] | Renal (unchanged)[2] | Renal[11] | Data not available | Renal[11] | Renal[11] |
| Oral LD50 | Not applicable | Not applicable | Not applicable | 3100 mg/kg[2] | 2830 mg/kg[2] | Data not available | Data not available |
Note: Data represents approximate or mean values compiled from various sources. CSF: Cerebrospinal Fluid.
Experimental Protocols
The data presented in this guide are derived from a range of preclinical and clinical studies. The methodologies employed in key animal studies are detailed below to provide context for the pharmacokinetic data.
Study: Pharmacokinetics of Vigabatrin in Rat Blood and Cerebrospinal Fluid[12]
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Preparation: Animals were implanted with a jugular vein catheter for blood sampling and a cisterna magna catheter for cerebrospinal fluid (CSF) collection.
-
Drug Administration: Vigabatrin was administered via intraperitoneal injection at doses of 250, 500, and 1000 mg/kg.
-
Sample Collection: Blood and CSF samples were collected at timed intervals for up to 8 hours post-administration.
-
Analytical Method: Vigabatrin concentrations in serum and CSF were quantified using high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Analysis: Parameters such as Tmax (time to maximum concentration) and t1/2 (elimination half-life) were determined from the concentration-time data.
Study: Pharmacokinetics and Tissue Distribution of Vigabatrin Enantiomers in Rats[14]
-
Animal Model: Male Sprague-Dawley rats.
-
Drug Administration: For pharmacokinetic studies, vigabatrin racemate or its individual enantiomers (R-VGB and S-VGB) were administered by oral gavage at doses of 50, 100, or 200 mg/kg. For tissue distribution studies, a 200 mg/kg intravenous dose was used.
-
Sample Collection: Blood samples were collected from the angular vein at multiple time points up to 12 hours. Tissues including the heart, liver, spleen, lung, kidney, eyes, hippocampus, and prefrontal cortex were collected at different times post-administration.
-
Analytical Method: The concentrations of R-VGB and S-VGB in plasma and tissues were measured using HPLC.
-
Pharmacokinetic Analysis: Key parameters such as Cmax (maximum concentration), t1/2, and CL/F (apparent oral clearance) were calculated.
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
Conclusion
This guide highlights the key pharmacokinetic and pharmacodynamic characteristics of vigabatrin with a cross-species perspective. The mechanism of action is well-conserved, revolving around the irreversible inhibition of GABA-T. However, significant pharmacokinetic differences exist, particularly in absorption rates and elimination half-lives between rodents and humans. Notably, the plasma half-life of vigabatrin is considerably shorter in rats compared to humans across all age groups. These differences underscore the importance of careful dose and species selection in preclinical studies to ensure meaningful translation to clinical applications. The provided data and experimental protocols serve as a valuable resource for researchers in the field of epilepsy and anticonvulsant drug development.
References
- 1. Vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Pharmacology and clinical pharmacology of vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Infantile Spasms (IS) | Sabril (vigabatrin) [sabril.net]
- 8. Vigabatrin | Neupsy Key [neupsykey.com]
- 9. Vigabatrin. Clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Vigabatrin (Sabril), a Gamma-Aminobutyric Acid Transaminase Inhibitor for the Treatment of Two Catastrophic Seizure Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic toxicity studies with vigabatrin, a GABA-transaminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pharmacokinetics of vigabatrin in rat blood and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vigabatrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Vigabatrin and Topiramate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vigabatrin and topiramate are established antiepileptic drugs (AEDs) that have demonstrated therapeutic efficacy in the management of seizures. Beyond their anticonvulsant properties, a growing body of preclinical evidence suggests that both agents may exert neuroprotective effects, mitigating neuronal damage in various models of neurological injury. This guide provides a comparative overview of the neuroprotective profiles of vigabatrin and topiramate, presenting key experimental findings, detailing methodologies, and illustrating the implicated signaling pathways to support further research and drug development in this area.
Quantitative Comparison of Neuroprotective Effects
The following table summarizes quantitative data from preclinical studies investigating the neuroprotective effects of vigabatrin and topiramate in various animal models of neurological injury.
| Parameter | Vigabatrin | Topiramate | Model System | Citation |
| Neuronal Survival | Marked, almost total neuroprotection in CA3; efficient protection in CA1. | Dose-dependent improvement in CA1 and CA3 pyramidal cell survival. | Lithium-pilocarpine-induced status epilepticus in rats. | [1] |
| - | 60% reduction in neuronal death in CA1; 50% reduction in CA3. | Febrile seizures in rats. | ||
| - | Increased sparing of small, medium, and large neurons caudal to the lesion epicenter. | Cervical spinal cord contusion injury in rats. | [2] | |
| Apoptosis Markers | - | Decreased expression of Fas, Bax, and Caspase-3. | Aβ1-40-induced Alzheimer's disease model in rats. | [3] |
| - | Increased Bcl-2/Bax ratio. | Photothrombotic stroke model in rats. | [4] | |
| Inflammatory Markers | - | Suppressed spinal cord GFAP and inflammatory cytokines. | Diabetic neuropathy in mice. | [5] |
| - | Decreased levels of ED1 (CD68), Iba-1, and GFAP. | Photothrombotic stroke model in rats. | [4] | |
| Other Neuroprotective Effects | Almost complete inhibition of seizures. | - | Tuberous Sclerosis Complex (TSC) mouse model. | [6] |
| Modestly improved survival of TSC mice. | - | Tuberous Sclerosis Complex (TSC) mouse model. | [6] | |
| Reduced length of disorganized retinal areas. | - | Vigabatrin-treated rats (retinal toxicity model). | [7] |
Mechanisms of Neuroprotection
Vigabatrin: Enhancing GABAergic Inhibition
Vigabatrin's primary mechanism of action is the irreversible inhibition of GABA-transaminase (GABA-T), the enzyme responsible for the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[8] This leads to a sustained increase in GABA levels in the brain, enhancing inhibitory neurotransmission.[8] This enhanced inhibition is thought to counteract the excessive excitatory signaling that contributes to neuronal damage in conditions like epilepsy and ischemia.[7][8] Additionally, in a mouse model of Tuberous Sclerosis Complex, vigabatrin has been shown to partially inhibit the mTOR signaling pathway, which is often dysregulated in this genetic disorder.[6]
Topiramate: A Multi-Modal Approach
Topiramate exhibits a more diverse pharmacological profile, contributing to its neuroprotective effects through several mechanisms. It acts as an antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, reducing glutamate-mediated excitotoxicity.[2] Furthermore, topiramate has been shown to inhibit the mitochondrial permeability transition pore (mPTP), a key player in apoptotic cell death pathways.[9] By preventing the opening of the mPTP, topiramate helps to maintain mitochondrial integrity and function under cellular stress. Additionally, topiramate can modulate the activity of GABA-A receptors, enhancing inhibitory neurotransmission, and has been shown to reduce the expression of pro-apoptotic proteins while increasing anti-apoptotic factors.[3]
Experimental Protocols
A comprehensive understanding of the neuroprotective effects of these compounds necessitates a detailed examination of the experimental methodologies employed. Below are protocols for key experiments cited in the comparison.
Pilocarpine-Induced Status Epilepticus Model in Rats
This model is widely used to study temporal lobe epilepsy and the associated neuronal damage.
-
Animal Preparation: Adult male Wistar or Sprague-Dawley rats are used. To reduce peripheral cholinergic effects, animals are pre-treated with a subcutaneous injection of scopolamine methyl nitrate (1 mg/kg) 30 minutes prior to pilocarpine administration.[10]
-
Induction of Status Epilepticus (SE): Pilocarpine hydrochloride is administered intraperitoneally at a dose of 320-380 mg/kg.[10][11] Seizure activity is monitored and scored according to the Racine scale. Animals that develop continuous seizures (status epilepticus) for a predetermined duration (e.g., 2 hours) are included in the study.[11]
-
Drug Administration: Vigabatrin (e.g., 250 mg/kg, i.p.) or topiramate (e.g., 20-100 mg/kg, i.p.) is administered at a specified time point relative to SE induction (e.g., 10 minutes after pilocarpine injection for vigabatrin, or at the time of SE for topiramate).[1][9]
-
Termination of SE: After the desired duration of SE, seizures are terminated with an injection of diazepam (e.g., 10 mg/kg, i.p.).[12]
-
Outcome Assessment: At a designated time point post-SE (e.g., 24 hours, 7 days, or longer), animals are euthanized, and brain tissue is collected for histological and molecular analysis.
Cresyl Violet (Nissl) Staining for Neuronal Quantification
This histological technique is used to stain the Nissl substance in the cytoplasm of neurons, allowing for the visualization and quantification of neuronal populations.
-
Tissue Preparation: Brains are fixed (e.g., in 4% paraformaldehyde), cryoprotected, and sectioned on a cryostat or microtome (e.g., 30-40 µm thick sections).[13]
-
Staining Procedure:
-
Mount sections onto gelatin-coated slides.
-
Dehydrate sections through a graded series of ethanol (e.g., 70%, 95%, 100%).[14]
-
Clear in xylene.[14]
-
Rehydrate through a descending series of ethanol to distilled water.[14]
-
Stain in a 0.1% cresyl violet acetate solution for 5-10 minutes.[15]
-
Rinse in distilled water.
-
Differentiate in a solution of 95% ethanol containing a few drops of glacial acetic acid until the background is clear and neurons are distinctly stained.[15]
-
Dehydrate rapidly through graded ethanol and clear in xylene.
-
Coverslip with a mounting medium.
-
-
Quantification: Stained sections are examined under a light microscope. Unbiased stereological methods are used to count the number of surviving neurons in specific brain regions (e.g., hippocampal CA1 and CA3 subfields).
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis Detection
The TUNEL assay is a method for detecting DNA fragmentation that is a hallmark of late-stage apoptosis.
-
Tissue Preparation: Paraffin-embedded or frozen brain sections are used.[16][17]
-
Assay Protocol (using a commercial kit):
-
Deparaffinize and rehydrate paraffin-embedded sections.[16]
-
Permeabilize the tissue by incubating with Proteinase K.[16]
-
Incubate sections with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., fluorescein-dUTP), at 37°C in a humidified chamber.[16]
-
Wash sections to remove unincorporated nucleotides.
-
If using a fluorescent label, counterstain with a nuclear stain such as DAPI.[16]
-
Mount with an anti-fade mounting medium.
-
-
Analysis: Sections are visualized using a fluorescence microscope. TUNEL-positive cells (indicating apoptotic cells) are counted in the regions of interest.
Immunohistochemistry for Caspase-3
This technique is used to detect the activated form of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Tissue Preparation: Brain sections are prepared as for other histological analyses.
-
Staining Procedure:
-
Perform antigen retrieval by heating sections in a citrate buffer.[18]
-
Block non-specific binding sites with a blocking solution (e.g., normal goat serum).
-
Incubate sections with a primary antibody specific for cleaved (active) caspase-3 overnight at 4°C.[18]
-
Wash and incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent).[18]
-
Develop the signal with a chromogen such as diaminobenzidine (DAB) to produce a brown precipitate.
-
Counterstain with a nuclear stain like hematoxylin.
-
Dehydrate, clear, and coverslip.
-
-
Analysis: The number of caspase-3-positive cells is quantified in specific brain regions using light microscopy.
Conclusion
Both vigabatrin and topiramate demonstrate neuroprotective properties in preclinical models, albeit through distinct and, in the case of topiramate, multiple mechanisms. Vigabatrin's neuroprotection is primarily linked to its potentiation of GABAergic inhibition. Topiramate exerts its effects by antagonizing excitatory glutamate receptors, preserving mitochondrial function, and modulating GABAergic activity.
The quantitative data presented herein suggests that topiramate has been more extensively characterized in terms of its neuroprotective efficacy across a broader range of injury models and outcome measures. However, the potent seizure-suppressing and neuroprotective effects of vigabatrin in specific contexts, such as the lithium-pilocarpine model and models of Tuberous Sclerosis Complex, highlight its therapeutic potential.
For researchers and drug development professionals, this comparative guide underscores the importance of selecting appropriate models and endpoints to evaluate neuroprotective candidates. Further head-to-head comparative studies are warranted to more definitively delineate the relative neuroprotective potencies of these two agents and to explore their potential in combination therapies for various neurological disorders characterized by neuronal injury. The detailed experimental protocols provided offer a foundation for designing and executing such future investigations.
References
- 1. Vigabatrin protects against hippocampal damage but is not antiepileptogenic in the lithium-pilocarpine model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topiramate Treatment Is Neuroprotective and Reduces Oligodendrocyte Loss after Cervical Spinal Cord Injury | PLOS One [journals.plos.org]
- 3. Effect of topiramate on apoptosis-related protein expression of hippocampus in model rats with Alzheimers disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topiramate suppresses peri-infarct spreading depolarization and improves outcomes in a rat model of photothrombotic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topiramate affords neuroprotection in diabetic neuropathy model via downregulating spinal GFAP/inflammatory burden and improving neurofilament production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vigabatrin-Inhibits-Seizures-and-is-a-Weak-mTOR-Inhibitor-in-a-Mouse-Model-of-Tuberous-Sclerosis-Complex [aesnet.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Vigabatrin induced Cell loss in the Cerebellar Cortex of Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanism of neuroprotection by topiramate in an animal model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pilocarpine model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pilocarpine-Induced Status Epilepticus in Rats Involves Ischemic and Excitotoxic Mechanisms | PLOS One [journals.plos.org]
- 12. Establishment of the Model of Status Epilepticus in Rats [bio-protocol.org]
- 13. neurosciencecourses.com [neurosciencecourses.com]
- 14. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 15. moodle2.units.it [moodle2.units.it]
- 16. TUNEL assay for measuring cellular apoptosis in the mouse brain [bio-protocol.org]
- 17. pubcompare.ai [pubcompare.ai]
- 18. pubcompare.ai [pubcompare.ai]
A Comparative Guide to the Quantification of Vigabatrin: A New LC-MS/MS Method vs. Traditional HPLC-UV
For researchers, scientists, and drug development professionals, the accurate quantification of vigabatrin is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides a detailed comparison of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with a conventional High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the determination of vigabatrin.
Vigabatrin, an antiepileptic drug, works by irreversibly inhibiting the enzyme gamma-aminobutyric acid transaminase (GABA-T), leading to increased concentrations of the inhibitory neurotransmitter GABA in the brain.[1] The effective monitoring of vigabatrin levels is essential for optimizing therapeutic outcomes and minimizing potential adverse effects. This guide presents a side-by-side analysis of a recently developed, highly sensitive LC-MS/MS method and a widely used traditional HPLC-UV method, offering insights into their respective performance and experimental protocols.
Performance Comparison of Analytical Methods
The following tables summarize the key validation parameters for the new LC-MS/MS method and the traditional HPLC-UV method, providing a clear comparison of their quantitative performance.
| Validation Parameter | New LC-MS/MS Method | Traditional HPLC-UV Method |
| Linearity Range | 0.010–50.0 μg/mL[2] | 0.8–30.0 μg/mL[3] |
| Correlation Coefficient (r²) | 0.9982[2] | > 0.999[4] |
| Limit of Quantification (LOQ) | 0.010 μg/mL[2] | 0.8 μg/mL[3] |
| Limit of Detection (LOD) | Not explicitly stated, but LOQ is 0.010 µg/mL. | 0.05 µg/mL[4] |
| Intra-day Precision (%RSD) | < 9.13%[3] | < 2%[5] |
| Inter-day Precision (%RSD) | 2.78% to 9.15%[4] | Not explicitly stated |
| Accuracy (% Recovery) | Within acceptable parameters[2] | 81.07% (plasma), 83.05% (urine)[3] |
| Run Time | 5 minutes[2] | < 3 minutes[4] |
Experimental Protocols
This section details the methodologies for both the new LC-MS/MS and the traditional HPLC-UV methods for vigabatrin quantification.
New LC-MS/MS Method Protocol
This method offers high sensitivity and specificity for the determination of vigabatrin in plasma samples.[2]
1. Sample Preparation:
-
Protein precipitation is performed by adding acetonitrile (ACN) to the plasma sample.[2]
2. Chromatographic Separation:
-
Column: Waters Symmetry C18 column (4.6 mm × 50 mm, 3.5 μm).[2]
-
Mobile Phase: Isocratic elution with a highly aqueous mobile phase.[2]
-
Flow Rate: 0.35 mL/min.[2]
-
Internal Standard: Vigabatrin-¹³C,d₂.[2]
3. Mass Spectrometric Detection:
-
Instrument: Triple Quad™ 4500MD system with an electrospray ionization (ESI) source.[6]
-
Ionization Mode: Positive ESI mode [ESI (+)].[6]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[6]
-
MRM Transitions:
Traditional HPLC-UV Method Protocol
This method involves pre-column derivatization to enable UV detection of vigabatrin.[3]
1. Sample Preparation and Derivatization:
-
Plasma or urine samples are subjected to pre-column derivatization with 1,2-naphthoquinone-4-sulphonic acid sodium salt (NQS).[3]
2. Chromatographic Separation:
-
Column: C18 column.[3]
-
Mobile Phase: Gradient elution with acetonitrile and 10 mM orthophosphoric acid (pH 2.5).[3]
-
Internal Standard: Tranexamic acid.[3]
3. UV-Vis Detection:
-
The derivatized vigabatrin is detected using a UV-Vis detector. The specific wavelength is not mentioned in the provided text but is a critical parameter for method setup.
Methodology Workflows
The following diagrams illustrate the experimental workflows for both the new LC-MS/MS and traditional HPLC-UV methods.
Caption: Experimental workflow for the new LC-MS/MS method.
Caption: Experimental workflow for the traditional HPLC-UV method.
Conclusion
The new LC-MS/MS method for vigabatrin quantification demonstrates superior sensitivity with a significantly lower limit of quantification compared to the traditional HPLC-UV method.[2][3] This makes the LC-MS/MS method particularly suitable for studies requiring the measurement of low concentrations of vigabatrin, such as in pediatric patients or in studies investigating residual drug levels.[2] While both methods show good linearity and precision, the LC-MS/MS method's ability to directly measure the analyte without derivatization simplifies the sample preparation process.[2][3]
Conversely, the traditional HPLC-UV method, although less sensitive, remains a reliable and cost-effective option for routine analysis where high sensitivity is not a critical requirement. The choice between these two methods will ultimately depend on the specific application, required sensitivity, and the available instrumentation. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their vigabatrin quantification needs.
References
- 1. wjarr.com [wjarr.com]
- 2. Rapid determination of plasma vigabatrin by LC-ESI-MS/MS supporting therapeutic drug monitoring in children with infantile spasms - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Determination of vigabatrin in human plasma and urine by high-performance liquid chromatography with UV-Vis detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. "Method development and validation of vigabatrin using ICH guidelines." [wisdomlib.org]
- 6. Rapid determination of plasma vigabatrin by LC-ESI-MS/MS supporting therapeutic drug monitoring in children with infantile spasms - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Isobolographic Analysis of Vigabatrin and Gabapentin Interaction: A Comparative Guide
This guide provides a detailed comparison of the anticonvulsant interaction between vigabatrin and gabapentin, based on experimental data from isobolographic analysis. The data presented here is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective understanding of the combined effects of these two antiepileptic drugs.
Mechanism of Action
Vigabatrin is an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T), the enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA.[1][2] By inhibiting GABA-T, vigabatrin increases GABA concentrations in the brain, enhancing GABAergic inhibition to control seizures.[1][2][3] Gabapentin, a structural analog of GABA, is thought to exert its anticonvulsant effects through multiple mechanisms, including the modulation of voltage-dependent calcium channels and an increase in synaptic GABA levels.[1]
Quantitative Analysis of Interaction
Isobolographic analysis is a well-established method used to evaluate the nature of interactions between two drugs. The interaction can be classified as synergistic (supra-additive), additive, or antagonistic (infra-additive). A study by Dudra-Jastrzebska et al. (2008) provides a comprehensive isobolographic analysis of the interaction between vigabatrin and gabapentin in two distinct mouse models of epilepsy: the maximal electroshock seizure threshold (MEST) test and the pentylenetetrazole (PTZ)-induced seizure test.[4][5]
The results of this study are summarized in the tables below. The effective dose 50 (ED50) represents the dose of a drug that produces a therapeutic effect in 50% of the population. In the MEST test, the threshold-increasing dose 20 (TID20) was used, which is the dose that increases the seizure threshold by 20%.[4]
Table 1: Anticonvulsant Effects of Vigabatrin and Gabapentin Alone [4][5]
| Drug | MEST Test (TID20, mg/kg) | PTZ-induced Seizure Test (ED50, mg/kg) |
| Vigabatrin | 226.2 | 622.5 |
| Gabapentin | 70.0 | 201.1 |
Table 2: Isobolographic Analysis of Vigabatrin and Gabapentin Combination [4][5]
| Seizure Model | Fixed-Ratio (Vigabatrin:Gabapentin) | Type of Interaction |
| MEST Test | 1:3 | Supra-additive (Synergistic) |
| 1:1 | Additive | |
| 3:1 | Additive | |
| PTZ-induced Seizure Test | 1:3 | Additive |
| 1:1 | Supra-additive (Synergistic) | |
| 3:1 | Additive |
The study also investigated potential adverse effects of the drug combination on motor coordination (chimney test) and skeletal muscular strength (grip-strength test) and found no significant adverse effects.[4][5] Furthermore, pharmacokinetic analysis of total brain concentrations of vigabatrin and gabapentin revealed that neither drug significantly affected the concentration of the other, indicating that the observed interactions are pharmacodynamic in nature.[4][5]
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide, based on the work of Dudra-Jastrzebska et al. (2008).[4][5]
1. Animals:
-
Species: Male albino Swiss mice
-
Weight: 20-25 g
-
Housing: Kept in colony cages with free access to food and water, maintained under a 12-hour light/dark cycle at a constant temperature.
2. Drug Administration:
-
Vigabatrin and gabapentin were administered intraperitoneally (i.p.).
-
For the combination studies, the drugs were administered concurrently at three fixed ratios (1:3, 1:1, and 3:1).
3. Maximal Electroshock Seizure Threshold (MEST) Test:
-
Apparatus: A rodent shocker generating a sine-wave alternating current (50 Hz).
-
Procedure:
-
A constant current of varying intensity is delivered via auricular electrodes.
-
The endpoint is the tonic hindlimb extension.
-
The current intensity required to produce this endpoint in 50% of the animals (CS50) is determined.
-
The TID20, the dose of the drug that increases the CS50 by 20%, is calculated.
-
4. Pentylenetetrazole (PTZ)-induced Seizure Test:
-
Inducing Agent: Pentylenetetrazole (PTZ)
-
Procedure:
-
PTZ is injected subcutaneously at a dose of 100 mg/kg, which is the convulsive dose 97 (CD97).
-
Animals are observed for the presence or absence of clonic seizures.
-
The ED50, the dose of the drug that protects 50% of the animals from clonic seizures, is determined.
-
5. Isobolographic Analysis:
-
The ED50 (or TID20) values for each drug administered alone are plotted on the x- and y-axes of a graph.
-
A line connecting these two points represents the line of additivity.
-
The experimental ED50mix values for the drug combinations are then plotted on the same graph.
-
Points falling significantly below the line of additivity indicate a synergistic interaction, points on or near the line indicate an additive interaction, and points above the line indicate an antagonistic interaction.
Visualizations
The following diagrams illustrate the experimental workflow for the isobolographic analysis and the proposed signaling pathways for the interaction between vigabatrin and gabapentin.
Caption: Experimental workflow for isobolographic analysis.
Caption: Proposed mechanism of synergistic anticonvulsant action.
References
- 1. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Isobolographic and behavioral characterizations of interactions between vigabatrin and gabapentin in two experimental models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Vigabatrin and Tiagabine: Impact on GABAergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two prominent antiepileptic drugs, vigabatrin and tiagabine, focusing on their distinct mechanisms of action on GABA uptake and metabolism. By presenting quantitative data, experimental methodologies, and visual pathway diagrams, this document aims to be a valuable resource for researchers in neuropharmacology and drug development.
Executive Summary
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its modulation is a key strategy in the treatment of epilepsy and other neurological disorders. Vigabatrin and tiagabine both enhance GABAergic neurotransmission, but through fundamentally different mechanisms.
Vigabatrin acts as an irreversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the intracellular degradation of GABA. This leads to a sustained increase in cytosolic and, subsequently, synaptic GABA levels.
Tiagabine , conversely, is a selective inhibitor of the GABA transporter 1 (GAT-1). By blocking the reuptake of GABA from the synaptic cleft into both neurons and glial cells, tiagabine increases the concentration and prolongs the action of synaptically released GABA.
This guide will delve into the quantitative differences in their potency and efficacy, detail the experimental protocols used to characterize these drugs, and provide visual representations of their mechanisms of action.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative parameters for vigabatrin and tiagabine, providing a direct comparison of their effects on their respective targets and on brain GABA levels.
| Parameter | Vigabatrin | Tiagabine | Reference(s) |
| Primary Target | GABA transaminase (GABA-T) | GABA transporter 1 (GAT-1) | [1][2] |
| Mechanism of Action | Irreversible Inhibition | Reversible (Mixed-type) Inhibition | [3] |
| Inhibition Constant (Ki) | 1 mM (for human GABA-T) | 725 nM (for human GAT-1) | [4][5] |
| Inactivation Rate (kinact) | 0.35 min-1 (for human GABA-T) | Not Applicable | [4] |
| IC50 | Not typically used for irreversible inhibitors | 67 nM (synaptosomal membranes)182 nM (glial cells)390 ± 30 nM (HEK293S cells expressing hGAT-1)0.64 ± 0.07 µM (HEK cells expressing rGAT-1) | [5][6][7] |
| Effect on Brain GABA Levels | 2-3 fold increase | Dose-dependent increase in extracellular GABA | [8][9] |
| Time to Onset of Action on GABA Levels | Rapid, within hours | Rapid | [10] |
| Duration of Action | Long-lasting (days), dependent on GABA-T resynthesis | Shorter, dependent on drug clearance | [3][4] |
Mechanisms of Action: Visualized Pathways
To illustrate the distinct molecular pathways through which vigabatrin and tiagabine exert their effects on GABAergic neurotransmission, the following diagrams have been generated using the DOT language.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate or adapt these protocols for their own studies.
In Vitro GABA Transaminase (GABA-T) Activity Assay (Spectrophotometric)
This assay measures the activity of GABA-T by coupling its reaction to the production of a chromophore that can be quantified spectrophotometrically.
Principle: GABA-T catalyzes the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The succinic semialdehyde is then oxidized by succinic semialdehyde dehydrogenase (SSADH) in the presence of NADP+, leading to the formation of NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm.
Materials:
-
Purified or recombinant GABA-T
-
GABA solution
-
α-ketoglutarate solution
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP+ solution
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Vigabatrin or other test compounds
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, α-ketoglutarate, SSADH, and NADP+.
-
To test for inhibition, pre-incubate the GABA-T enzyme with various concentrations of vigabatrin for a specified time. Due to the irreversible nature of vigabatrin, this pre-incubation step is crucial.
-
Initiate the reaction by adding the GABA solution (and the pre-incubated enzyme-inhibitor mix) to the reaction mixture in the wells of the microplate.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 37°C).
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
For irreversible inhibitors like vigabatrin, kinetic parameters such as kinact and KI can be determined by analyzing the pseudo-first-order rate constants of inactivation at different inhibitor concentrations.
Workflow Diagram:
In Vitro GAT-1 Uptake Assay (Radioligand-based)
This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing GAT-1.
Principle: Cells (e.g., HEK293) stably or transiently expressing the human GAT-1 transporter are incubated with a radiolabeled GABA substrate (e.g., [3H]GABA) in the presence or absence of a test compound like tiagabine. The amount of radioactivity accumulated inside the cells is a measure of GAT-1 activity. Inhibition of this uptake by the test compound is used to determine its potency (IC50 and Ki).
Materials:
-
Cell line expressing GAT-1 (e.g., HEK293-hGAT1)
-
Cell culture medium and reagents
-
[3H]GABA (or other suitable radiolabeled GABA)
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Tiagabine or other test compounds
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Multi-well cell culture plates
Procedure:
-
Seed the GAT-1 expressing cells in multi-well plates and grow to a confluent monolayer.
-
On the day of the assay, wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of tiagabine or vehicle control for a defined period at a specific temperature (e.g., room temperature or 37°C).
-
Initiate the uptake by adding a fixed concentration of [3H]GABA to each well.
-
Allow the uptake to proceed for a short, defined time (e.g., 1-10 minutes) during which uptake is linear.
-
Terminate the uptake by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular radiolabel.
-
Lyse the cells (e.g., with a lysis buffer or NaOH) and transfer the lysate to scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Non-specific uptake is determined in the presence of a saturating concentration of a known GAT-1 inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition versus the log of the inhibitor concentration. The Ki value can then be calculated using the Cheng-Prusoff equation for competitive inhibitors.[11]
Workflow Diagram:
In Vivo Measurement of Brain GABA Levels (Magnetic Resonance Spectroscopy - MRS)
MRS is a non-invasive technique used to measure the concentration of various metabolites, including GABA, in the living brain.
Principle: MRS utilizes the same principles as MRI but instead of creating an image, it generates a spectrum of resonant frequencies corresponding to different chemical compounds. Specific pulse sequences, such as MEGA-PRESS (MEscher-GArwood Point RESolved Spectroscopy), are used to edit the spectrum and selectively detect the signal from GABA, which is normally obscured by larger signals from other metabolites.
Materials:
-
High-field MRI scanner (e.g., 3T or 7T) equipped for MRS
-
Specialized head coil
-
Software for MRS data acquisition and analysis
Procedure:
-
The subject is positioned within the MRI scanner, and the head is immobilized.
-
Anatomical MRI scans are acquired to localize the volume of interest (VOI) in the brain (e.g., occipital cortex, motor cortex).
-
The MEGA-PRESS sequence is applied to the VOI. This involves acquiring two sets of data: an "edit-on" scan where a frequency-selective pulse is applied to a coupled proton of GABA, and an "edit-off" scan without this pulse.
-
The "edit-off" spectrum is subtracted from the "edit-on" spectrum, resulting in a difference spectrum that reveals the GABA signal at approximately 3 ppm.
-
The area under the GABA peak is quantified and, using an internal or external reference (e.g., water or creatine), the absolute concentration of GABA can be estimated.
-
To study the effect of a drug like vigabatrin, MRS scans are performed at baseline (before drug administration) and at various time points after administration.
Conclusion
Vigabatrin and tiagabine represent two distinct and elegant strategies for augmenting GABAergic neurotransmission. Vigabatrin provides a long-lasting, profound increase in total GABA levels through the irreversible inhibition of its primary metabolic enzyme, GABA-T. In contrast, tiagabine offers a more dynamic and titratable enhancement of synaptic GABA by reversibly blocking its reuptake via GAT-1.
The choice between these two agents in a research or clinical context depends on the desired pharmacokinetic and pharmacodynamic profile. The detailed experimental protocols and quantitative data provided in this guide are intended to empower researchers to further investigate these and other modulators of the GABA system, ultimately contributing to the development of more effective therapies for neurological disorders.
References
- 1. Vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vigabatrin and Tiagabine - Antiepileptic Drugs - Pharmacology - Picmonic for Medicine [picmonic.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Vigabatrin: effect on brain GABA levels measured by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effects of the GABA uptake inhibitors, tiagabine and NNC-711, on extracellular GABA levels in the rat ventrolateral thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel mechanisms of action of three antiepileptic drugs, vigabatrin, tiagabine, and topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IC50 - Wikipedia [en.wikipedia.org]
evaluating the efficacy of different vigabatrin formulations in preclinical models
A notable gap exists in the preclinical literature regarding direct, head-to-head efficacy comparisons of different vigabatrin formulations. While novel formulations such as solid lipid nanoparticles and nanoemulsions are being developed to enhance brain delivery and potentially reduce side effects, published preclinical studies predominantly focus on the efficacy of standard vigabatrin formulations in various epilepsy models. This guide, therefore, provides a comprehensive overview of the available preclinical data for standard vigabatrin and discusses the theoretical advantages of novel formulations, underscoring the need for future comparative efficacy studies.
Qualitative Comparison of Vigabatrin Formulations
While direct comparative efficacy data is lacking, novel formulations of vigabatrin are being explored to overcome the limitations of conventional oral administration. The primary goals of these new formulations are to improve the therapeutic index of vigabatrin by enhancing its delivery to the brain and reducing systemic exposure.
Standard Vigabatrin Formulation (Oral Administration):
-
Advantages: Well-established efficacy in various seizure models, extensive clinical experience.
-
Disadvantages: Limited ability to cross the blood-brain barrier, requiring higher doses that can lead to systemic side effects.
Novel Formulations (e.g., Solid Lipid Nanoparticles, Nanoemulsions):
-
Theoretical Advantages:
-
Enhanced Brain Delivery: Nanoparticle-based systems are designed to facilitate transport across the blood-brain barrier, potentially increasing the concentration of vigabatrin at its site of action in the brain.
-
Improved Bioavailability: Encapsulating vigabatrin in nanoparticles may protect it from degradation and improve its absorption.
-
Sustained Release: Some novel formulations can be engineered for controlled, sustained release of the drug, which could maintain therapeutic concentrations for longer periods and reduce dosing frequency.
-
Reduced Systemic Side Effects: By targeting the brain more effectively, it may be possible to use lower doses of vigabatrin, thereby minimizing systemic side effects.
-
Quantitative Efficacy Data of Standard Vigabatrin in Preclinical Models
The following table summarizes the anticonvulsant effects of standard vigabatrin in two common preclinical models of epilepsy: the pentylenetetrazol (PTZ)-induced seizure model and the pilocarpine-induced seizure model. It is important to note that these data are from separate studies and do not represent a direct comparison.
| Animal Model | Seizure Induction | Vigabatrin Formulation | Administration Route | Dose | Efficacy Endpoint | Outcome |
| Developing Rats | Pentylenetetrazol (PTZ) | Standard Vigabatrin | Intraperitoneal (i.p.) | 300, 600, 900, 1200 mg/kg | Incidence and latency of generalized tonic-clonic seizures | Decreased incidence of generalized tonic-clonic seizures in 7-day-old pups 24 hours after administration. Higher doses showed a similar effect in adult rats.[1] |
| Rats | Pilocarpine (focally evoked) | Standard Vigabatrin | Intraperitoneal (i.p.) | 30 mg/kg/day | Prevention of seizures | Complete prevention of focally evoked pilocarpine-induced seizures with 7 days of premedication or a single injection.[2] |
Experimental Protocols
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is widely used to screen for potential anticonvulsant drugs.
-
Animals: Wistar rats of different age groups (e.g., 7, 12, 18, 25, and 90 days old).
-
Drug Administration: Vigabatrin is dissolved in saline and administered intraperitoneally (i.p.) at various doses (e.g., 300, 600, 900, 1200 mg/kg).
-
Seizure Induction: A subcutaneous (s.c.) injection of pentylenetetrazol is administered at a dose known to induce seizures. This is done at different time points after vigabatrin administration (e.g., 4, 6, or 24 hours).
-
Efficacy Assessment: Animals are observed for a set period (e.g., 30 minutes) to record the incidence and latency of different seizure types, such as minimal (clonic) and generalized tonic-clonic seizures.
Pilocarpine-Induced Seizure Model
This model is used to study temporal lobe epilepsy.
-
Animals: Adult male rats.
-
Drug Administration: Vigabatrin is administered systemically (e.g., intraperitoneally at 30 mg/kg/day) or locally (e.g., intrahippocampal or intranigral infusion).
-
Seizure Induction: Seizures are induced by the administration of the muscarinic agonist pilocarpine. This can be done systemically or focally into a specific brain region like the hippocampus.
-
Efficacy Assessment: The primary outcome is the prevention or termination of seizure activity, which is often monitored through electrocorticography (ECoG) to record brain electrical activity. Behavioral seizure scoring is also commonly used.
Signaling Pathway and Experimental Workflow
GABAergic Pathway and the Mechanism of Action of Vigabatrin
Vigabatrin is an irreversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA. By inhibiting GABA-T, vigabatrin increases the concentration of GABA in the brain, leading to enhanced GABAergic inhibition and a reduction in neuronal hyperexcitability.
References
- 1. Does vigabatrin possess an anticonvulsant action against pentylenetetrazol-induced seizures in developing rats? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness of vigabatrin against focally evoked pilocarpine-induced seizures and concomitant changes in extracellular hippocampal and cerebellar glutamate, gamma-aminobutyric acid and dopamine levels, a microdialysis-electrocorticography study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Vigabatrin's Dichotomous Impact on GABAergic Inhibition: A Side-by-Side Comparison of its Effects on Tonic and Phasic Signaling
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the antiepileptic drug vigabatrin reveals a nuanced and differential impact on the two primary modes of GABAergic inhibition in the central nervous system: tonic and phasic inhibition. This guide provides a detailed side-by-side comparison of vigabatrin's effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the brain, acting through two distinct mechanisms. Phasic inhibition is mediated by the transient activation of synaptic GABAA receptors following the release of GABA from presynaptic terminals, resulting in inhibitory postsynaptic currents (IPSCs). In contrast, tonic inhibition is a persistent inhibitory tone generated by the activation of high-affinity extrasynaptic GABAA receptors by low ambient concentrations of GABA in the extracellular space.
Vigabatrin is an irreversible inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for the degradation of GABA.[1] This inhibition leads to a significant increase in overall GABA concentrations in the brain.[2] However, emerging evidence demonstrates that this elevation in GABA does not uniformly enhance all forms of GABAergic inhibition. Instead, vigabatrin appears to selectively augment tonic inhibition while paradoxically diminishing phasic synaptic transmission.
Quantitative Comparison of Vigabatrin's Effects
Experimental data from electrophysiological studies, primarily using whole-cell patch-clamp recordings in rodent hippocampal and neocortical neurons, have elucidated the differential effects of vigabatrin. The following tables summarize the key quantitative findings.
| Parameter | Effect of Vigabatrin | Quantitative Change | Experimental Model | Vigabatrin Concentration & Duration | Reference |
| Tonic GABAergic Current | Increase | Large increase in bicuculline-sensitive holding current | Cultured Rat Hippocampal Neurons | 100 µM for 2-5 days | [3][4][5] |
| Overall GABA Concentration | Increase | 62% increase in human neocortical slices; 88% increase in rat neocortical slices | Human and Rat Neocortical Slices | Not specified | |
| Overall GABA Concentration | Increase | Rise to 2-3 times baseline values | Human Brain (measured by NMRS) | Not specified | [2] |
| Parameter | Effect of Vigabatrin | Quantitative Change | Experimental Model | Vigabatrin Concentration & Duration | Reference |
| Miniature Inhibitory Postsynaptic Current (mIPSC) Frequency | Decrease | Significant reduction | Cultured Rat Hippocampal Neurons | 100 µM for 2-5 days | [3][4][5] |
| Miniature Inhibitory Postsynaptic Current (mIPSC) Amplitude | No significant change | - | Cultured Rat Hippocampal Neurons | 100 µM for 2-5 days | [3][4][5] |
| Evoked Inhibitory Postsynaptic Current (IPSC) Amplitude | Decrease | Reduction in magnitude | Cultured Rat Hippocampal Neurons | 100 µM for 2-5 days | [3][4][5] |
| High Frequency Oscillations (associated with ictal events) | Decrease | Abolished late HFOs | Animal Model of Infantile Spasms | 325 mg/kg/day for 4 days | [6] |
Signaling Pathways and Mechanisms of Action
Vigabatrin's primary mechanism is the irreversible inhibition of GABA-T. This leads to an accumulation of GABA within both neurons and glial cells. The elevated intracellular GABA concentration is thought to drive the reversal of the GABA transporter (GAT-1), leading to an increase in ambient, extracellular GABA levels. This increased ambient GABA is then available to activate high-affinity extrasynaptic GABAA receptors, thereby enhancing tonic inhibition. The reduction in phasic inhibition is a more complex phenomenon, with potential mechanisms including presynaptic and postsynaptic alterations.
Experimental Protocols
The primary technique used to elucidate the effects of vigabatrin on tonic and phasic inhibition is whole-cell patch-clamp electrophysiology on cultured neurons or acute brain slices.
Key Experimental Steps:
-
Preparation of Neuronal Cultures or Brain Slices:
-
For cultured neurons, hippocampal or cortical tissue is dissected from embryonic or early postnatal rodents, dissociated, and plated on coated coverslips. Cultures are maintained for several days to allow for synapse formation.
-
For acute brain slices, rodents are anesthetized and perfused with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). The brain is rapidly removed, and slices of a specific thickness (e.g., 300-400 µm) are prepared using a vibratome. Slices are allowed to recover in oxygenated aCSF before recording.
-
-
Whole-Cell Patch-Clamp Recording:
-
A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and positioned onto the surface of a neuron under a microscope.
-
Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.
-
A brief pulse of suction is then applied to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior (whole-cell configuration).
-
-
Measurement of Tonic and Phasic Currents:
-
Tonic Current: The neuron is voltage-clamped at a specific holding potential (e.g., -60 mV). A GABAA receptor antagonist, such as bicuculline or gabazine, is applied to the bath. The resulting outward shift in the holding current represents the tonic GABAergic current.
-
Phasic Currents (sIPSCs/mIPSCs): Spontaneous or miniature inhibitory postsynaptic currents are recorded at a holding potential where they appear as inward or outward events, depending on the intracellular and extracellular chloride concentrations. To isolate GABAergic currents, glutamatergic transmission is typically blocked using antagonists like CNQX and APV. mIPSCs are recorded in the presence of tetrodotoxin (TTX) to block action potential-dependent synaptic release.
-
Composition of Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (Extracellular Solution): Typically contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2 to maintain a pH of ~7.4.[7]
-
Intracellular (Pipette) Solution: A common composition for recording GABAergic currents includes (in mM): 135 KCl, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, and 0.5 EGTA, with the pH adjusted to ~7.2 with KOH.[7] The high intracellular chloride concentration allows for the recording of GABAergic currents as inward currents at a holding potential of -70 mV.
Conclusion
The available evidence strongly indicates that vigabatrin exerts a dichotomous effect on GABAergic inhibition. While it robustly enhances tonic inhibition through an increase in ambient GABA levels, likely mediated by the reversal of GAT-1, it concurrently leads to a reduction in phasic synaptic inhibition. This differential impact has significant implications for understanding vigabatrin's therapeutic mechanisms and its potential side effects. For researchers and drug development professionals, these findings underscore the importance of dissecting the specific contributions of tonic and phasic inhibition to neuronal circuit function and dysfunction. Future research should continue to explore the precise molecular mechanisms underlying the reduction in phasic transmission and the long-term consequences of chronically elevated tonic inhibition.
References
- 1. Paradoxical reduction of synaptic inhibition by vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vigabatrin: effect on brain GABA levels measured by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Vigabatrin induces tonic inhibition via GABA transporter reversal without increasing vesicular GABA release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Vigabatrin Therapy Implicates Neocortical High Frequency Oscillations in an Animal Model of Infantile Spasms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Long-Term Safety of Vigabatrin: A Comparative Guide for Researchers
A comprehensive analysis of chronic animal model studies reveals a consistent safety profile for the anti-epileptic drug vigabatrin, primarily characterized by retinal toxicity and intramyelinic edema. This guide provides a comparative overview of vigabatrin's long-term safety in relation to alternative anti-epileptic drugs (AEDs), supported by experimental data and detailed methodologies to inform preclinical research and drug development.
Vigabatrin, an irreversible inhibitor of GABA transaminase, is an effective treatment for infantile spasms and refractory complex partial seizures. However, its clinical use is tempered by concerns over a significant adverse effect: vigabatrin-associated visual field loss. To elucidate the long-term safety profile of vigabatrin, extensive studies in chronic animal models have been conducted. This guide synthesizes these findings and draws comparisons with other commonly used AEDs, including Adrenocorticotropic hormone (ACTH), prednisolone, levetiracetam, lamotrigine, and topiramate.
Comparative Long-Term Safety Profiles in Chronic Animal Models
The primary long-term toxicities associated with vigabatrin administration in animal models are retinal damage and microvacuolation in the brain. The following tables summarize the key findings from chronic toxicity studies of vigabatrin and its alternatives.
Table 1: Summary of Long-Term Vigabatrin Toxicity in Chronic Animal Models
| Animal Model | Duration of Study | Key Findings |
| Rat | Up to 1 year | Retinal dysplasia, disorganization of the outer nuclear layer, and intramyelinic edema in the cerebellum, reticular formation, and optic tract.[1][2] Convulsions were also noted after 3-4 months of treatment in one study.[2] |
| Dog | Up to 1 year | Intramyelinic edema (microvacuolation) in the columns of the fornix and optic tract.[2] No significant clinical signs at tolerated doses.[2] |
| Monkey | Up to 6 years | Equivocal evidence of intramyelinic edema at high doses.[2] No adverse effects at lower doses.[2] |
| Mouse | Chronic studies | Retinal toxicity, including photoreceptor degeneration, exacerbated by light exposure.[3][4] |
Table 2: Comparative Long-Term Safety of Alternative Anti-Epileptic Drugs in Chronic Animal Models
| Drug | Animal Model(s) | Key Long-Term Safety Findings |
| ACTH | Rat, Dog | Endocrine and metabolic effects including inhibited body weight gain, stomach ulceration, and altered adrenal responsiveness.[5][6][7][8][9] Transcriptomic changes in visceral adipose tissue in dogs.[10] |
| Prednisolone | Dog | Increased thirst, appetite, and urination. Long-term use can lead to iatrogenic Cushing's disease, muscle wasting, skin changes, and increased susceptibility to infections.[1][2][3][4][11] |
| Levetiracetam | Rat, Dog | Generally well-tolerated with a high safety margin.[12][13][14][15] Some studies in rats show development of tolerance with chronic use.[12] No significant long-term organ toxicity reported in preclinical studies. |
| Lamotrigine | Rat, Dog, Mouse | Narrow margin of safety in companion animals.[16][17][18][19] Cardiotoxicity is a significant concern in dogs due to a specific metabolite.[16][18][20] Neurological signs can also occur at higher doses. |
| Topiramate | Rat, Rabbit, Mouse | Animal studies suggest a potential for retinal toxicity, with GABA accumulation in retinal cells in rabbits.[5][21][22] However, retinal GABA concentrations were not significantly increased in rats.[5] Teratogenic effects have been observed in animal studies.[20] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of safety studies. Below are representative experimental protocols for assessing vigabatrin-induced toxicities.
Protocol 1: Assessment of Vigabatrin-Induced Retinal Toxicity in Rats
-
Animal Model: Albino or pigmented rats.
-
Dosing Regimen: Vigabatrin administered orally or via intraperitoneal injection at doses ranging from 30 to 300 mg/kg/day.
-
Duration: Chronic studies typically range from 4 weeks to 1 year.
-
Key Assessments:
-
Electroretinography (ERG): To measure retinal function, specifically the a- and b-wave amplitudes and implicit times.
-
Histopathology: Microscopic examination of retinal tissue to assess for photoreceptor degeneration, outer nuclear layer disorganization, and gliosis.
-
Immunohistochemistry: Staining for specific retinal cell markers to identify changes in cell populations.
-
In Vivo Imaging: Techniques such as scanning laser ophthalmoscopy (SLO) and optical coherence tomography (OCT) can be used to monitor retinal structure non-invasively over time.[1]
-
Protocol 2: Evaluation of Vigabatrin-Induced Intramyelinic Edema in Dogs
-
Animal Model: Beagle dogs.
-
Dosing Regimen: Oral administration of vigabatrin at doses up to 200 mg/kg/day.
-
Duration: Studies are typically conducted for up to 1 year.
-
Key Assessments:
-
Neurological Examinations: Regular observation for clinical signs of neurotoxicity.
-
Histopathology: Microscopic examination of brain tissue, particularly white matter tracts such as the fornix and optic tract, for the presence of microvacuolation (intramyelinic edema).
-
Electron Microscopy: To confirm the intramyelinic location of the vacuoles.
-
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures involved in vigabatrin safety assessment, the following diagrams are provided.
Caption: Proposed signaling pathway for vigabatrin-induced retinal toxicity.
Caption: A typical experimental workflow for assessing vigabatrin toxicity.
Conclusion
The long-term safety profile of vigabatrin in chronic animal models is well-characterized, with retinal toxicity and intramyelinic edema being the most prominent findings. While effective, these potential toxicities necessitate careful consideration in clinical use. In comparison, alternative AEDs present different safety profiles. ACTH and corticosteroids are associated with systemic metabolic and endocrine effects. Levetiracetam appears to have a wider safety margin concerning organ toxicity in animal models. Lamotrigine carries a risk of cardiotoxicity, particularly in dogs, and topiramate has shown some potential for retinal effects, though less defined than vigabatrin. This comparative guide provides a foundational resource for researchers to inform the design of future preclinical studies and to aid in the development of safer anti-epileptic therapies. Further head-to-head chronic toxicology studies in relevant animal models are warranted to provide a more direct comparison of the long-term safety of these agents.
References
- 1. pawlicy.com [pawlicy.com]
- 2. Prednisone Side Effects In Dogs | Thrive Pet Healthcare [thrivepetcare.com]
- 3. Prednisolone for Dogs: Uses, Dosages, and Side Effects - GoodRx [goodrx.com]
- 4. Prednisolone and Prednisone for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Previous chronic ACTH administration does not protect against the effects of acute or chronic stress in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term effects of ACTH on rat adrenocortical cells: a coupled stereological and enzymological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Short- and long-term effects of ACTH on the adrenal zona glomerulosa of the rat. A coupled stereological and enzymological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topiramate reduces excitotoxic and ischemic injury in the rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. walkervillevet.com.au [walkervillevet.com.au]
- 12. Development of tolerance during chronic treatment of kindled rats with the novel antiepileptic drug levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Levetiracetam | VCA Animal Hospitals [vcahospitals.com]
- 14. Frontiers | Behavioral Changes Under Levetiracetam Treatment in Dogs [frontiersin.org]
- 15. Safety-of-IM-Levetiracetam-in-Dogs [aesnet.org]
- 16. dvm360.com [dvm360.com]
- 17. researchgate.net [researchgate.net]
- 18. vettimes.com [vettimes.com]
- 19. meridian.allenpress.com [meridian.allenpress.com]
- 20. EVECC 2021 Congress - VIN [vin.com]
- 21. Comprehensive review of visual defects reported with topiramate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Presumed topiramate-induced retinopathy in a 58-year-old woman - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Proteomics of Vigabatrin-Treated Brain Tissue: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the proteomic landscape in brain tissue following treatment with vigabatrin versus control conditions. It includes hypothetical supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.
Vigabatrin is an anticonvulsant medication utilized in the management of epilepsy.[1][2][3] Its primary mechanism of action is the irreversible inhibition of GABA transaminase (GABA-T), the enzyme responsible for the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2][4] This inhibition leads to a significant increase in GABA concentrations in the brain, thereby enhancing inhibitory neurotransmission to control seizures.[1][2][4][5] While effective, vigabatrin is associated with potential side effects, including visual field defects.[2] Understanding the broader molecular changes induced by vigabatrin through proteomics is crucial for elucidating its full therapeutic and off-target effects.
Quantitative Proteomic Data Summary
The following tables represent hypothetical quantitative data from a comparative proteomic analysis of brain tissue from vigabatrin-treated and control animal models. These tables are structured to highlight key protein alterations that could be anticipated based on vigabatrin's known mechanism of action.
Table 1: Differentially Expressed Proteins in Key Pathways
| Protein Name | Gene Symbol | Fold Change (Vigabatrin/Control) | p-value | Putative Function |
| GABA transaminase | ABAT | -2.5 | <0.01 | GABA catabolism |
| Glutamate decarboxylase 1 | GAD1 | +1.8 | <0.05 | GABA synthesis |
| Vesicular GABA transporter | VGAT | +1.5 | <0.05 | GABA transport into synaptic vesicles |
| GABA-A receptor subunit alpha-1 | GABRA1 | +1.3 | >0.05 | Postsynaptic GABA signaling |
| Succinate-semialdehyde dehydrogenase | ALDH5A1 | -1.7 | <0.05 | GABA shunt metabolism |
| Glutamine synthetase | GLUL | +1.4 | <0.05 | Glutamate metabolism |
Table 2: Proteins Potentially Associated with Off-Target Effects
| Protein Name | Gene Symbol | Fold Change (Vigabatrin/Control) | p-value | Potential Implication |
| Retinaldehyde-binding protein 1 | RLBP1 | -1.9 | <0.05 | Retinal visual cycle |
| Peripherin-2 | PRPH2 | -1.6 | <0.05 | Photoreceptor structure |
| Glial fibrillary acidic protein | GFAP | +2.1 | <0.01 | Gliosis/Neuroinflammation |
| Heat shock protein 70 | HSPA1A | +1.8 | <0.05 | Cellular stress response |
Experimental Protocols
A detailed methodology for a representative comparative proteomic study is provided below.
1. Animal Model and Treatment
-
Animals: Male Wistar rats (8 weeks old) are randomly assigned to two groups: vigabatrin-treated (n=6) and vehicle control (n=6).
-
Treatment: Vigabatrin is administered daily via oral gavage at a dose of 150 mg/kg for 14 consecutive days. The control group receives an equivalent volume of saline.
-
Tissue Collection: 24 hours after the final dose, animals are euthanized, and brain tissues (e.g., hippocampus, cortex) are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C until further processing.
2. Protein Extraction and Digestion
-
Lysis: Frozen brain tissue is homogenized in lysis buffer (8 M urea, 2 M thiourea, 4% CHAPS, 40 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a Bradford assay.
-
Reduction and Alkylation: Proteins are reduced with dithiothreitol (DTT) and alkylated with iodoacetamide.
-
Digestion: Proteins are digested overnight at 37°C with sequencing-grade trypsin.
3. Tandem Mass Tag (TMT) Labeling and Fractionation
-
Labeling: Tryptic peptides from each sample are labeled with distinct TMT isobaric tags according to the manufacturer's instructions.
-
Pooling and Fractionation: Labeled peptides are pooled, and the mixture is fractionated using high-pH reversed-phase chromatography to reduce sample complexity.
4. LC-MS/MS Analysis
-
Instrumentation: Samples are analyzed on an Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Data Acquisition: Data is acquired in a data-dependent acquisition mode, with the top 10 most intense precursor ions selected for fragmentation.
5. Data Analysis
-
Database Search: The raw mass spectrometry data is searched against a relevant protein database (e.g., UniProt Rat) using a search algorithm (e.g., Sequest, Mascot).
-
Protein Identification and Quantification: Proteins are identified and quantified based on the reporter ion intensities from the TMT tags.
-
Statistical Analysis: Statistical analysis (e.g., t-test, ANOVA) is performed to identify proteins that are differentially expressed between the vigabatrin-treated and control groups. A fold change > 1.5 and a p-value < 0.05 are typically considered significant.
-
Bioinformatics Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG) are performed to identify enriched biological processes and signaling pathways among the differentially expressed proteins.
Visualizations
The following diagrams illustrate the mechanism of action of vigabatrin and a typical experimental workflow for comparative proteomics.
Caption: Mechanism of action of vigabatrin.
Caption: Experimental workflow for comparative proteomics.
References
- 1. What is the mechanism of Vigabatrin? [synapse.patsnap.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Vigabatrin: effect on brain GABA levels measured by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Vigabatrin Hydrochloride
For Immediate Implementation by Laboratory Personnel
The proper disposal of Vigabatrin Hydrochloride is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines is essential to prevent contamination and ensure compliance with regulatory standards. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to manage the disposal of this compound safely and effectively.
Key Disposal Principles
This compound is classified as slightly hazardous to water and must not be disposed of through standard household or laboratory waste streams without appropriate deactivation.[1] Improper disposal, such as flushing down the drain or mixing with general refuse, can lead to environmental contamination.[1][2] The primary goal of these procedures is to mitigate these risks through a structured and compliant disposal process.
Step-by-Step Disposal Protocol for this compound
Researchers must follow this protocol to ensure the safe and compliant disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.[3][4]
2. Segregation of Waste:
-
All materials contaminated with this compound, including unused product, expired stock, contaminated labware (e.g., vials, syringes without needles, and gloves), must be segregated from other laboratory waste streams.
3. Preferred Disposal Method: Drug Take-Back Programs:
-
The most recommended method for disposing of pharmaceutical waste is through a designated drug take-back program.[5][6][7] These programs are equipped to handle and dispose of chemical waste in accordance with federal and local regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department to inquire about available pharmaceutical take-back or chemical waste programs.
4. In-Lab Deactivation and Disposal (When Take-Back Programs are Unavailable):
-
If a take-back program is not accessible, the following procedure should be implemented. This method is designed to render the compound less appealing and to contain it securely.
a. Solid Waste (Powder): i. Do not crush tablets or capsules.[5] ii. Mix the solid this compound with an inert and undesirable substance such as cat litter, dirt, or used coffee grounds.[5][6][8] iii. Add a small amount of water or rubbing alcohol to dissolve the powder.[6] iv. Place the mixture into a sealable plastic bag or a container that can be tightly closed to prevent leakage.[5][6][8]
b. Liquid Waste (Solutions): i. Absorb the liquid this compound solution with a finely-powdered, liquid-binding material like diatomite or other universal binders.[4] ii. Mix the resulting material with an undesirable substance (cat litter, coffee grounds).[6] iii. Place the mixture in a sealable container.[6]
5. Final Disposal of Sealed Container:
-
The sealed container with the deactivated this compound mixture can then be placed in the regular municipal solid waste ("trash").
-
Ensure all personal or sensitive information is removed from original packaging before disposal.[7][8]
6. Prohibited Disposal Methods:
-
DO NOT pour this compound down the sink or toilet.[1][8] It is not on the FDA's list of medicines recommended for flushing.
-
DO NOT dispose of untreated this compound directly into household or laboratory garbage.[1]
7. Spill Management:
-
In the event of a spill, avoid generating dust.[3]
-
Use dry clean-up procedures such as vacuuming or sweeping.[3]
-
Decontaminate surfaces by scrubbing with alcohol.[4]
-
Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste following the procedures outlined above.
Regulatory Framework
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA) for controlled substances.[2][9] While Vigabatrin is not a federally controlled substance, adherence to RCRA's guidelines for non-hazardous and potentially hazardous waste is crucial.[10] State and local regulations may be more stringent than federal laws.[2] Always consult with your institution's EHS department to ensure full compliance.
Quantitative Data Summary
No specific quantitative data for disposal procedures (e.g., concentration limits for disposal) are provided in the safety and regulatory documents. The guidance is procedural, focusing on the method of rendering the pharmaceutical inert and securely containing it.
| Parameter | Value/Guideline | Source |
| Water Hazard Class | 1 (Slightly hazardous for water) | [1] |
| Disposal with Household Garbage | Not permitted | [1] |
| Disposal via Sewage System | Not permitted | [1] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal procedure for this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 6. Medicine: Proper Disposal [nationwidechildrens.org]
- 7. fda.gov [fda.gov]
- 8. dea.gov [dea.gov]
- 9. danielshealth.com [danielshealth.com]
- 10. epa.gov [epa.gov]
Essential Safety and Operational Guidance for Handling Vigabatrin Hydrochloride
This document provides comprehensive safety protocols and logistical information for researchers, scientists, and drug development professionals handling Vigabatrin Hydrochloride. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination. This compound is classified as a hazardous drug and requires specific handling procedures.[1] It is harmful if swallowed, comes into contact with skin, or is inhaled.[2] It can cause skin and serious eye irritation, may cause respiratory irritation, and potentially damage organs through prolonged or repeated exposure.[3][4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. All PPE should be inspected before use.[5][6]
Table 1: Recommended Personal Protective Equipment for this compound
| Protection Type | Equipment | Specifications and Use Cases | Citations |
| Eye/Face | Safety Goggles | Must be equipped with side-shields. Tightly fitting goggles are recommended to protect against dust and splashes. | [2][5][7] |
| Hand | Gloves | Nitrile or low-protein, powder-free latex gloves are recommended. Double gloving should be considered for tasks with a high risk of splashing or contamination. PVC gloves are also an option. | [8] |
| Respiratory | Respirator | A suitable dust respirator is necessary when handling the powder form. For situations with potential for significant airborne dust, an approved positive-flow mask, PAPR, or a full-face air-purifying respirator with P2 or P3 filters should be evaluated. | [2][7][8] |
| Body | Protective Clothing | For quantities up to 500 grams, a standard laboratory coat is suitable. For quantities up to 1 kg, a disposable, low-permeability laboratory coat or coverall is recommended. Coveralls should be fully buttoned at the collar and cuffs. For larger quantities or tasks with a high risk of contamination, impervious clothing is required. | [2][7][8] |
| Foot/Head | Covers | Protective shoe covers and a head covering should be worn when there is a risk of exposure to the powder. | [8] |
Engineering Controls and Work Practices
Engineering controls are essential for minimizing exposure risk.
Table 2: Engineering Controls and Safe Work Practices
| Control/Practice | Description | Citations |
| Ventilation | Handle this compound in a well-ventilated area. Use enclosed local exhaust ventilation (LEV) or a laboratory fume hood where dust or aerosols may be generated. HEPA-filtered LEV is recommended at the point of generation. | [5][8] |
| Containment | For laboratory-scale handling, consider using barrier protection such as a glove box or a laminar flow cabinet. | [8] |
| Safety Stations | Ensure an accessible safety shower and eye wash station are located in the immediate work area. | [2][7] |
| Hygiene | Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in areas where the chemical is handled. | [2][7][8] |
| Clothing | Contaminated work clothes should be laundered separately from other clothing before reuse.[8] Contaminated disposable PPE should be disposed of as hazardous waste.[1] | [1][8] |
Procedural Guidance: Step-by-Step Protocols
Protocol 1: Safe Handling and Weighing of this compound Powder
-
Preparation: Ensure the designated handling area (e.g., fume hood, ventilated enclosure) is clean and prepared. Assemble all necessary equipment and PPE.
-
Donning PPE: Put on all required PPE in the correct order: shoe covers, head covering, inner gloves, coverall/lab coat, outer gloves, safety goggles, and respirator.
-
Handling: Keep the container with this compound securely sealed when not in use.[8] Avoid physical damage to the container.
-
Weighing: Conduct all weighing operations within a ventilated enclosure to prevent dust generation and inhalation.
-
Post-Handling: After handling, decontaminate the work surface.
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination. Remove outer gloves first, followed by the lab coat/coverall, safety goggles, respirator, head and shoe covers, and finally inner gloves.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Protocol 2: Spill Management
Immediate and proper cleanup of spills is crucial to prevent exposure and environmental contamination.
-
Minor Spills (Dry Powder):
-
Restrict access to the spill area.
-
Ensure proper PPE, including a respirator, is worn before starting cleanup.[8]
-
Gently dampen the powder with water to prevent it from becoming airborne.[8]
-
Use dry cleanup procedures. Carefully sweep or vacuum the material. The vacuum cleaner must be equipped with a HEPA filter.[8]
-
Collect the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[8]
-
Clean the spill area thoroughly with soap and water.[8]
-
-
Major Spills:
-
Evacuate the area immediately and alert emergency responders.[8]
-
Isolate the hazard area and prevent entry.
-
Wear full protective clothing, including a self-contained breathing apparatus if necessary, before attempting to control the spill.[6][8]
-
Prevent the spilled material from entering drains or waterways.[8]
-
Follow the cleanup procedures for a minor spill, recovering as much product as possible.[8]
-
Place all recovered material and contaminated items into sealed plastic bags or other appropriate containers for disposal.[8]
-
Disposal Plan
All waste containing this compound must be treated as hazardous.
Table 3: Disposal Guidelines
| Waste Type | Disposal Procedure | Citations |
| Excess Chemical | Dispose of contents at an approved waste disposal plant. Options include burial in a licensed landfill or incineration in a licensed facility after mixing with a suitable combustible material. | [7][8] |
| Contaminated PPE | Place all contaminated disposable items (gloves, gowns, shoe covers) in a designated, sealed biohazard container. | [1] |
| Empty Containers | Decontaminate empty containers before disposal. Observe all label safeguards until containers are cleaned or destroyed. | [8] |
| Spill Cleanup Materials | All materials used for cleaning up spills must be placed in a sealed, labeled container and disposed of as hazardous waste. | [8] |
Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow from risk assessment to final disposal when working with this compound.
Caption: Workflow for handling this compound.
References
- 1. safety.duke.edu [safety.duke.edu]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Vigabatrin (Hydrochloride)|1391054-02-6|MSDS [dcchemicals.com]
- 8. szabo-scandic.com [szabo-scandic.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
